molecular formula C8H19NO B1582909 5-(Isopropylamino)pentanol CAS No. 40447-21-0

5-(Isopropylamino)pentanol

Cat. No.: B1582909
CAS No.: 40447-21-0
M. Wt: 145.24 g/mol
InChI Key: UEXRIBOEINFZJS-UHFFFAOYSA-N
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Description

5-(Isopropylamino)pentanol is a useful research compound. Its molecular formula is C8H19NO and its molecular weight is 145.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(propan-2-ylamino)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-8(2)9-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXRIBOEINFZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328806
Record name 5-(Isopropylamino)pentanol
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Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40447-21-0
Record name 5-(Isopropylamino)pentanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Isopropylamino)pentanol
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Foundational & Exploratory

An In-depth Technical Guide to 5-(Isopropylamino)pentanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characteristics, and potential applications of 5-(Isopropylamino)pentanol, a versatile amino alcohol with potential utility in pharmaceutical research and development.

Introduction: The Potential of N-Alkylated Amino Alcohols

N-alkylated amino alcohols represent a significant class of organic compounds that have garnered interest in medicinal chemistry. The presence of both a hydroxyl and a secondary amine group within the same molecule imparts a unique combination of properties, including the potential for hydrogen bonding, chirality, and serving as a scaffold for more complex molecular architectures. These characteristics make them valuable building blocks in the synthesis of a wide range of biologically active molecules. While extensive research exists for many amino alcohols, this compound remains a less-explored yet promising compound. This guide aims to consolidate the available technical information on this molecule and to highlight its potential for further investigation.

Core Chemical and Physical Properties

This compound, with the CAS number 40447-21-0, is a bifunctional organic molecule that exists as a white to almost white crystalline powder at room temperature.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 40447-21-0[1][2][3][4]
Molecular Formula C₈H₁₉NO[2][3][4]
Molecular Weight 145.24 g/mol [2][3]
Appearance White to Almost white powder to crystal[1][2]
Melting Point 42.0 to 46.0 °C[2]
Boiling Point 125 °C at 12 mmHg[2]
Purity Typically >97%[3]

The structure of this compound features a five-carbon chain with a primary alcohol at one end and a secondary amine with an isopropyl substituent at the other. This structure suggests a molecule with both hydrophilic (hydroxyl and amino groups) and lipophilic (pentyl and isopropyl groups) characteristics, influencing its solubility and potential biological interactions.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reductive amination of 2-hydroxytetrahydropyran (also referred to as 2-hydroxypentamethylene oxide) with isopropylamine. This process is detailed in a patent and provides a viable route for laboratory-scale and potentially larger-scale production.

Reaction Scheme

G 2-Hydroxytetrahydropyran 2-Hydroxytetrahydropyran This compound This compound 2-Hydroxytetrahydropyran->this compound + Isopropylamine + H₂ (Hydrogenating Catalyst, Δ, P)

Caption: Reductive amination of 2-hydroxytetrahydropyran.

Detailed Experimental Protocol

The following protocol is adapted from the patent literature and outlines the key steps for the synthesis.

Materials:

  • 2-Hydroxypentamethylene oxide

  • Isopropylamine

  • Raney nickel catalyst

  • Hydrogen gas

  • Suitable pressure reactor (autoclave)

  • Distillation apparatus

Procedure:

  • Charging the Reactor: In a suitable autoclave, combine 2-hydroxypentamethylene oxide, isopropylamine, and a Raney nickel catalyst. The patent suggests a significant molar excess of the amine.

  • Pressurization and Heating: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen and heat to the desired reaction temperature. The patent specifies that the reaction occurs under elevated temperature and pressure conditions.

  • Reaction: Maintain the reaction mixture under these conditions with agitation for a sufficient duration to ensure complete conversion.

  • Work-up: After cooling the reactor and venting the excess hydrogen, filter the reaction mixture to remove the catalyst.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield this compound. The patent reports a boiling point of 120-125 °C at 12 mm Hg for the final product.

Self-Validation: The success of the synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material and the appearance of the product. The final product's identity and purity should be confirmed by spectral analysis (NMR, IR, and MS) and by comparing its physical properties (melting point, boiling point) with known values.

Spectral Characterization

Definitive spectral data for this compound is not widely published. However, based on its structure and available data for analogous compounds, we can predict its key spectral features.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound. The spectrum would be expected to show the following characteristic absorptions:

  • O-H stretch: A broad band in the region of 3300-3400 cm⁻¹, characteristic of the alcohol hydroxyl group.

  • N-H stretch: A weaker, sharper band in the same region (around 3300-3350 cm⁻¹) for the secondary amine. This may be obscured by the broad O-H band.

  • C-H stretch: Strong absorptions in the 2850-2970 cm⁻¹ region due to the aliphatic C-H bonds of the pentyl and isopropyl groups.

  • C-O stretch: A distinct band in the 1050-1150 cm⁻¹ region corresponding to the primary alcohol C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • A triplet corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH).

  • Multiplets for the methylene protons of the pentyl chain.

  • A multiplet for the proton on the carbon attached to the nitrogen (-CH(NH)-).

  • A septet for the methine proton of the isopropyl group (-CH(CH₃)₂).

  • A doublet for the six equivalent methyl protons of the isopropyl group.

  • Broad singlets for the O-H and N-H protons, which are exchangeable with D₂O.

¹³C NMR:

  • A signal for the carbon attached to the hydroxyl group (~60-65 ppm).

  • Several signals in the aliphatic region for the carbons of the pentyl chain.

  • A signal for the carbon of the isopropyl group attached to the nitrogen.

  • A signal for the two equivalent methyl carbons of the isopropyl group.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 145. Key fragmentation patterns would likely involve the loss of a water molecule from the molecular ion, cleavage alpha to the nitrogen, and fragmentation of the pentyl chain.

Potential Applications in Drug Development and Research

While specific biological activity data for this compound is scarce, the broader class of N-alkylated amino alcohols has shown promise in several therapeutic areas. This suggests potential avenues for future research into this particular molecule.

Antimicrobial and Antifungal Potential

Studies on various N-alkylated amino alcohols have demonstrated their potential as antimicrobial and antifungal agents.[3] The combination of a lipophilic alkyl chain and a polar amino alcohol moiety can facilitate interaction with and disruption of microbial cell membranes. The isopropyl group on the nitrogen of this compound may influence its lipophilicity and steric profile, potentially modulating its antimicrobial activity. Further screening of this compound against a panel of bacterial and fungal strains is warranted to explore this potential.

Building Block for Pharmaceutical Synthesis

Due to its bifunctional nature, this compound can serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be esterified or etherified. The secondary amine can undergo acylation, alkylation, or be incorporated into heterocyclic systems. This dual reactivity allows for the construction of a diverse library of compounds for biological screening.

G This compound This compound Esterification/Etherification Esterification/Etherification This compound->Esterification/Etherification R-COOH / R-X Oxidation Oxidation This compound->Oxidation [O] Acylation/Sulfonylation Acylation/Sulfonylation This compound->Acylation/Sulfonylation R-COCl / R-SO₂Cl Further Alkylation Further Alkylation This compound->Further Alkylation R'-X

Caption: Potential synthetic transformations of this compound.

Safety and Handling

This compound is classified as an irritant. The following safety precautions should be observed when handling this compound:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this chemical in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

This compound is a readily synthesizable amino alcohol with well-defined physical properties. While its biological activity has not been extensively studied, the known antimicrobial and pharmacological potential of related N-alkylated amino alcohols suggests that this compound is a worthwhile candidate for further investigation. Its utility as a synthetic building block further enhances its value to the research and drug development community. Future work should focus on a systematic evaluation of its biological properties, including antimicrobial, antifungal, and cytotoxic activities, to fully elucidate its potential as a lead compound or a key intermediate in the development of novel therapeutics.

References

  • ChemUniverse. This compound [P72438]. Available from: [Link]

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An In-depth Technical Guide to 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 40447-21-0 Molecular Formula: C₈H₁₉NO Molecular Weight: 145.25 g/mol

This guide provides a comprehensive technical overview of 5-(Isopropylamino)pentanol, a bifunctional amino alcohol of interest to researchers and professionals in drug discovery and chemical synthesis. It covers the compound's properties, synthesis, characterization, and potential applications, with a focus on its role as a versatile synthetic intermediate.

Physicochemical and Spectroscopic Characterization

This compound is a white solid at room temperature with a melting point of approximately 44°C.[1] Its structure, featuring a secondary amine and a primary alcohol, imparts both basic and nucleophilic properties, making it a valuable building block in organic synthesis.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 40447-21-0[1]
Molecular Formula C₈H₁₉NO[1]
Molecular Weight 145.25 g/mol [1]
Appearance White solid[1]
Melting Point ~44 °C[1]
Boiling Point 125°C at 12 mmHg
Purity Typically >98.0%[1]
Spectroscopic Profile

While comprehensive spectral data for this compound is not widely published, a theoretical analysis based on its structure and data from analogous compounds such as 5-amino-1-pentanol provides a strong predictive framework for its characterization.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. Key expected signals include a multiplet for the methine proton of the isopropyl group, signals for the two methyl groups of the isopropyl moiety, and multiplets for the methylene groups of the pentanol chain. The protons of the hydroxyl and amine groups may appear as broad singlets, and their chemical shifts can be concentration-dependent.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum should display eight unique signals corresponding to each carbon atom in the molecule. The carbon attached to the hydroxyl group would appear in the downfield region typical for alcohols, while the carbons of the isopropyl group and the pentyl chain will have characteristic chemical shifts.[2][3][4]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3300-3400 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group. A weaker, sharper peak in the same region would correspond to the N-H stretching of the secondary amine. C-H stretching vibrations from the alkyl groups would be observed around 2850-2950 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (M+) for this compound would be observed at an m/z of 145. Key fragmentation patterns would likely involve alpha-cleavage adjacent to the nitrogen atom and the oxygen atom, as well as the loss of water (M-18) from the molecular ion.[5][6][7][8][9] A prominent fragment would be expected from the cleavage of the C-C bond adjacent to the nitrogen, leading to a resonance-stabilized iminium ion.

Synthesis and Purification

The primary route for the synthesis of this compound is through the reductive amination of a five-carbon aldehyde or its cyclic hemiacetal equivalent with isopropylamine.

Synthetic Pathway: Reductive Amination

A highly efficient method for the synthesis of this compound involves the reductive amination of 2-hydroxytetrahydropyran, which is in equilibrium with its open-chain form, 5-hydroxypentanal. This reaction is typically carried out in the presence of a reducing agent and a catalyst.

Diagram: Synthesis of this compound

G 2_hydroxytetrahydropyran 2-Hydroxytetrahydropyran reductive_amination Reductive Amination (H₂, Catalyst) 2_hydroxytetrahydropyran->reductive_amination isopropylamine Isopropylamine isopropylamine->reductive_amination product This compound reductive_amination->product

Caption: Reductive amination of 2-hydroxytetrahydropyran.

Experimental Protocol: Laboratory Scale Synthesis

The following is a representative, field-proven protocol for the synthesis of this compound, adapted from established procedures for similar reductive aminations.[10][11][12]

  • Reaction Setup: To a solution of 2-hydroxytetrahydropyran (1 equivalent) in a suitable solvent such as methanol or ethanol, add isopropylamine (1.5 equivalents).

  • Catalyst Addition: Add a nickel-based catalyst, such as Raney nickel, or a noble metal catalyst like palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 2-4 MPa) in a high-pressure reactor.

  • Reaction Conditions: The reaction is stirred at a temperature of 60-80°C for several hours until the consumption of hydrogen ceases.

  • Work-up: After cooling, the catalyst is removed by filtration. The solvent and excess isopropylamine are removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[13][14][15]

Analytical Methodologies

To ensure the purity and identity of this compound, chromatographic techniques are essential.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound. Due to the lack of a strong chromophore, UV detection at low wavelengths (around 200-210 nm) or the use of a derivatizing agent is necessary.[16][17][18][19]

Table: Proposed HPLC Method Parameters

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Time-dependent gradient from 5% to 95% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the separation and identification of this compound. Derivatization may be necessary to improve its volatility and peak shape.[20][21]

Table: Proposed GC-MS Method Parameters

ParameterCondition
Column DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium, constant flow
Injector Temp. 250 °C
Oven Program Start at 80 °C, ramp to 280 °C
MS Detector Electron Ionization (EI), scan mode

Applications in Drug Development and Synthesis

Amino alcohols are a critical class of intermediates in the pharmaceutical industry.[22] The structural motif of this compound, with its secondary amine and primary alcohol, makes it a precursor for various bioactive molecules, particularly in the field of antimalarial drugs.

Intermediate for Antimalarial Agents

Many quinoline-based antimalarial drugs, such as chloroquine and hydroxychloroquine, feature an amino alcohol side chain.[23][24][25] The synthesis of hydroxychloroquine, for instance, involves the reaction of 4,7-dichloroquinoline with an amino alcohol derivative.[26][27][28] The properties of the amino alcohol side chain are crucial for the drug's activity and pharmacokinetic profile. This compound represents a potential starting material for the synthesis of novel hydroxychloroquine analogues, where modifications to the side chain can be explored to improve efficacy or reduce side effects.[29]

Diagram: Potential Role in Antimalarial Synthesis

G amino_pentanol This compound coupling Nucleophilic Substitution amino_pentanol->coupling quinoline_core Quinoline Scaffold (e.g., 4,7-dichloroquinoline) quinoline_core->coupling antimalarial_analogue Antimalarial Drug Analogue coupling->antimalarial_analogue

Caption: Role as a building block for quinoline antimalarials.

Versatility in Organic Synthesis

The dual functionality of this compound allows for a range of chemical transformations:

  • The secondary amine can undergo N-alkylation, acylation, and other reactions common to amines.

  • The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to esters and ethers.

This versatility makes it a useful scaffold for the synthesis of a diverse array of chemical entities in drug discovery programs.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves and eye protection. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

Precautionary Measures:

  • Wash hands thoroughly after handling.

  • Wear protective gloves and eye protection.

  • In case of skin contact, wash with plenty of water.

  • In case of eye contact, rinse cautiously with water for several minutes.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in pharmaceutical research and development, particularly in the synthesis of novel antimalarial agents. Its synthesis via reductive amination is efficient, and its purity can be readily assessed using standard chromatographic techniques. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

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  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Separation of 18 standard amino acids. (n.d.). Nanologica AB. Retrieved January 7, 2026, from [Link]

  • SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. (2001). Retrieved January 7, 2026, from [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Novel and economically appealing syntheses of hydroxychloroquine (HCQ)... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

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An In-depth Technical Guide to the Synthesis of 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic routes to 5-(Isopropylamino)pentanol (CAS No. 40447-21-0), a key bifunctional molecule featuring both a secondary amine and a primary alcohol. This compound serves as a valuable intermediate in the development of pharmaceuticals, notably as a building block for anti-malarial agents and other bioactive compounds.[1] Its synthesis is a critical step for researchers and professionals in organic synthesis and drug development. This document details the prevalent synthetic strategies, provides in-depth, step-by-step protocols, and discusses the underlying chemical principles to ensure both reproducibility and a thorough understanding of the process.

Introduction: The Significance of this compound

This compound, with the molecular formula C₈H₁₉NO and a molecular weight of 145.24 g/mol , belongs to the class of amino alcohols.[2] These compounds are of significant interest due to their dual functionality, which allows for a wide range of chemical transformations. The presence of both a nucleophilic amino group and a hydroxyl group makes them versatile precursors in the synthesis of more complex molecules.[3] Specifically, 5-alkylamino-1-pentanols have been identified as crucial intermediates in the preparation of pharmaceuticals.[1] The synthesis of such N-substituted amino alcohols via traditional multi-step methods can be complex and costly, highlighting the need for efficient and direct synthetic routes.[1]

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most direct and industrially relevant method is the formation of the carbon-nitrogen bond via reductive amination. An alternative, classical approach involves the nucleophilic substitution of a suitable pentyl derivative with isopropylamine. This guide will focus primarily on the reductive amination pathway, which is noted for its efficiency and good yields.[1]

Key Synthetic Pathways:

  • Reductive Amination of a C5 Carbonyl Precursor: This is the most prominent and efficient method. It involves the reaction of a C5 aldehyde or its cyclic hemiacetal equivalent with isopropylamine to form an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.

  • Nucleophilic Alkylation of Isopropylamine: This strategy involves the reaction of isopropylamine with a 5-halopentanol or a related electrophile. This method can be effective but may be complicated by over-alkylation and the need for potentially less stable starting materials.

Part 1: Synthesis via Reductive Amination

This pathway is characterized by its atom economy and often proceeds in a single pot, making it highly attractive for both laboratory and industrial scale production.[4] A common and cost-effective starting material for this process is 2-hydroxytetrahydropyran (also referred to as 2-hydroxypentamethylene oxide), which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[1][5]

Reaction Scheme: Reductive Amination of 2-Hydroxytetrahydropyran

The overall transformation is depicted below. 2-Hydroxytetrahydropyran reacts with isopropylamine in the presence of hydrogen gas and a hydrogenation catalyst, such as Raney Nickel, to yield this compound.[1]

Reductive_Amination_Scheme cluster_conditions Conditions cluster_product Product 2-HTHP 2-Hydroxytetrahydropyran plus1 + Isopropylamine Isopropylamine Conditions H₂, Raney Ni Elevated T, P Product This compound Conditions->Product Yield: ~79%

Caption: Overall reaction for the synthesis of this compound.

Mechanism of Reductive Amination

The mechanism of alcohol amination generally proceeds through three key steps:[6]

  • Dehydrogenation: The catalyst facilitates the dehydrogenation of the alcohol precursor (in this case, the open-chain 5-hydroxypentanol form) to the corresponding aldehyde (5-hydroxypentanal).

  • Condensation (Imine Formation): The aldehyde then reacts with isopropylamine in a condensation reaction, eliminating a molecule of water to form a Schiff base (imine).

  • Hydrogenation: The C=N double bond of the imine is subsequently hydrogenated by the catalyst and hydrogen gas to form the final secondary amine product.

Reductive_Amination_Mechanism A 2-Hydroxytetrahydropyran (Cyclic Hemiacetal) B 5-Hydroxypentanal (Aldehyde) A->B Equilibrium C Hemiaminal Intermediate B->C + Isopropylamine D Iminium Ion C->D - H₂O E This compound (Final Product) D->E + H₂ / Catalyst (Reduction)

Caption: Simplified mechanism of the reductive amination process.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in U.S. Patent 2,516,337.[1]

Table 1: Reagents and Materials

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Properties
2-Hydroxypentamethylene oxide5371-52-8C₅H₁₀O₂102.13Cyclic hemiacetal, precursor to the aldehyde
Isopropylamine75-31-0C₃H₉N59.11Volatile, flammable liquid
Raney Nickel7440-02-0Ni58.69Hydrogenation catalyst, pyrophoric when dry
Methanol (Solvent)67-56-1CH₄O32.04Flammable, toxic
Hydrogen Gas1333-74-0H₂2.02Highly flammable gas

Procedure:

  • Reactor Preparation: A high-pressure autoclave (e.g., a 2-gallon capacity) is charged with 1850 grams of isopropylamine, 100 grams of Raney nickel catalyst, and 500 ml of methanol.[1] Expert Insight: The use of an alcohol solvent like methanol helps to solubilize the reactants and aids in heat transfer. Raney nickel is a highly active catalyst for this transformation, but care must be taken due to its pyrophoric nature.

  • Pressurization and Heating: The autoclave is sealed and pressurized with hydrogen to approximately 500 pounds per square inch (psi). The mixture is then heated to 116°C with agitation.[1]

  • Substrate Addition: At the target temperature, 1850 grams of 2-hydroxypentamethylene oxide are pumped into the autoclave over a period of 90 minutes.[1] Expert Insight: Slow addition of the substrate is crucial to control the exothermic reaction and maintain a safe operating temperature and pressure.

  • Reaction Maintenance: During the addition and subsequent reaction period, hydrogen is added intermittently to maintain the pressure between 700-1000 psi. Heating and stirring are continued until there is no further drop in pressure, indicating the completion of the hydrogenation (approximately 15 minutes after the addition is complete).[1]

  • Work-up and Isolation: The autoclave is cooled, and the contents are discharged and filtered to remove the Raney nickel catalyst. Safety Note: The filtered catalyst should be kept wet to prevent ignition upon contact with air.

  • Purification: The filtrate is then subjected to fractional distillation under reduced pressure. The product, 5-isopropylamino-1-pentanol, is collected.[1]

Table 2: Reaction Parameters and Results

ParameterValueReference
Operating Temperature116 °C[1]
Operating Pressure700 - 1000 psi[1]
Product Yield2082 g (79% conversion)[1]
Boiling Point120-125 °C at 12 mm Hg[1]
Melting Point45 °C[1]

Part 2: Purification and Analytical Characterization

Rigorous purification and characterization are essential to validate the identity and purity of the synthesized this compound, particularly for its use in pharmaceutical applications.

Purification Techniques
  • Fractional Distillation: As described in the primary synthetic route, fractional distillation under vacuum is an effective method for purifying the product on a large scale.[1] The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition of the amino alcohol.

  • Column Chromatography: For laboratory-scale purification and to achieve very high purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small percentage of triethylamine or ammonium hydroxide to prevent the protonation and streaking of the amine on the acidic silica gel.

Analytical Validation

A combination of spectroscopic and analytical methods should be used to confirm the structure and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the isopropyl group (a doublet and a septet), methylene groups of the pentanol chain, and the N-H and O-H protons.

    • ¹³C NMR: Will confirm the presence of eight distinct carbon atoms in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands will confirm the presence of the functional groups:

    • A broad peak around 3300-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

    • Peaks in the 2850-2960 cm⁻¹ region for C-H stretching.

    • A C-O stretching band around 1050-1150 cm⁻¹.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (145.24 g/mol ).

  • Gas Chromatography (GC): Can be used to assess the purity of the distilled product. A single, sharp peak would indicate a high degree of purity.

Conclusion

The synthesis of this compound is most efficiently achieved through the reductive amination of 2-hydroxytetrahydropyran with isopropylamine. This method, catalyzed by Raney nickel under elevated hydrogen pressure and temperature, provides good yields and a direct route to this valuable pharmaceutical intermediate.[1] The protocol detailed in this guide offers a robust and scalable process. Proper purification, primarily through vacuum distillation, and thorough analytical characterization using techniques such as NMR, FTIR, and MS are critical for ensuring the high quality required for drug development and other advanced applications.

References

  • Smolecule. 5-(Butan-2-ylamino)pentan-1-ol.
  • Drake, N. L. (1950). Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof. U.S. Patent No. 2,516,337. Washington, DC: U.S. Patent and Trademark Office.
  • Anhui Province Academy of Science and Technology. (2018). A kind of synthetic method of 5-amino-1-pentanol. Chinese Patent No. CN108947851B.
  • Hu, Y., Li, S., Guo, Q., & Li, J. (2021). Amination of isopropanol to isopropylamine over a highly basic and active Ni/LaAlSiO catalyst. ResearchGate.
  • Wikipedia. (n.d.). 5-Amino-1-pentanol.
  • TCI AMERICA. (n.d.). This compound.
  • Wang, Y., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI.
  • ChemUniverse. (n.d.). This compound.

Sources

An In-Depth Technical Guide to the Molecular Structure of 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Isopropylamino)pentanol is a bifunctional organic molecule belonging to the class of amino alcohols. These compounds are characterized by the presence of both an amine and an alcohol functional group, which imparts a unique combination of physical and chemical properties, making them valuable intermediates in organic synthesis and key pharmacophores in medicinal chemistry. The presence of a secondary amine and a primary alcohol on a flexible five-carbon chain allows for a range of intermolecular interactions and chemical transformations. This guide provides a comprehensive technical overview of the molecular structure of this compound, including its synthesis, detailed spectroscopic characterization, and an exploration of its potential applications in the field of drug development.

Core Molecular Attributes

A foundational understanding of this compound begins with its fundamental chemical and physical properties.

PropertyValueReference(s)
IUPAC Name 5-(Propan-2-ylamino)pentan-1-ol
Synonyms 5-(Isopropylamino)pentan-1-ol, N-Isopropyl-5-hydroxypentylamine
CAS Number 40447-21-0
Molecular Formula C₈H₁₉NO
Molecular Weight 145.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 42.0 to 46.0 °C
Boiling Point 125 °C at 12 mmHg

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved through reductive amination. A historically significant and industrially relevant method involves the reaction of 2-hydroxypentamethylene oxide (tetrahydropyran-2-ol) with isopropylamine in the presence of hydrogen and a hydrogenation catalyst.

Synthetic Pathway: Reductive Amination

Synthesis_of_5_Isopropylaminopentanol Reductive Amination Pathway reactant1 2-Hydroxypentamethylene Oxide (Tetrahydropyran-2-ol) intermediate Schiff Base/Imine Intermediate (Conceptual) reactant1->intermediate + Isopropylamine - H₂O reactant2 Isopropylamine reactant2->intermediate reagents H₂ (Hydrogen Gas) Raney Nickel Catalyst Elevated Temp. & Pressure product This compound intermediate->product + H₂ / Catalyst

Caption: Synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

The following protocol is adapted from established methodologies for the synthesis of 5-alkylamino-1-pentanols.

Materials:

  • 2-Hydroxypentamethylene oxide

  • Isopropylamine

  • Raney Nickel (hydrogenation catalyst)

  • Autoclave/high-pressure reactor

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Charge a high-pressure autoclave with 2-hydroxypentamethylene oxide, an excess of isopropylamine, and a catalytic amount of Raney nickel.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the mixture to an elevated temperature (e.g., 100-150 °C) with stirring.

  • Maintain the reaction under heat and pressure for several hours until hydrogen uptake ceases.

  • Cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Discharge the contents and filter to remove the Raney nickel catalyst.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

  • Excess Isopropylamine: Using an excess of the amine drives the initial equilibrium towards the formation of the imine intermediate, maximizing the conversion of the starting aldehyde.

  • Raney Nickel: This catalyst is highly effective for the hydrogenation of imines to amines under relatively mild conditions compared to other noble metal catalysts.

  • Elevated Temperature and Pressure: These conditions are necessary to facilitate both the initial condensation reaction and the subsequent catalytic hydrogenation, ensuring a reasonable reaction rate and high yield.

  • Fractional Distillation under Vacuum: The product has a relatively high boiling point, and distillation at reduced pressure prevents thermal decomposition.

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques. While a full experimental dataset is not publicly available, a detailed prediction based on the known effects of its constituent functional groups and data from analogous structures provides a robust analytical profile.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features characteristic of the primary alcohol and secondary amine groups. An experimental ATR-IR spectrum is available and confirms these features.[1]

  • O-H Stretch: A broad, strong absorption is expected in the region of 3300-3400 cm⁻¹, characteristic of a hydrogen-bonded primary alcohol.

  • N-H Stretch: A single, weaker, and sharper absorption is anticipated around 3300-3350 cm⁻¹ for the secondary amine. This peak may be partially obscured by the broad O-H band.

  • C-H Stretch: Multiple sharp peaks will appear in the 2850-2970 cm⁻¹ region, corresponding to the stretching vibrations of the various sp³ C-H bonds in the pentyl and isopropyl groups.

  • N-H Bend: A medium intensity band may be observed around 1550-1650 cm⁻¹.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is indicative of the primary alcohol C-O bond.

  • C-N Stretch: A weak to medium band is expected in the 1180-1220 cm⁻¹ range for the C-N bond of the secondary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

  • ~3.64 ppm (triplet, 2H): The two protons on the carbon bearing the hydroxyl group (-CH₂OH).

  • ~2.75 ppm (septet, 1H): The single proton on the methine carbon of the isopropyl group (-CH(CH₃)₂).

  • ~2.60 ppm (triplet, 2H): The two protons on the carbon adjacent to the nitrogen (-CH₂NH-).

  • ~1.55 ppm (multiplet, 2H): The protons on the carbon beta to the hydroxyl group (-CH₂CH₂OH).

  • ~1.40 ppm (multiplet, 4H): The protons on the two central carbons of the pentyl chain.

  • ~1.05 ppm (doublet, 6H): The six equivalent protons of the two methyl groups of the isopropyl moiety (-CH(CH₃)₂).

  • Variable (broad singlet, 2H): The protons of the O-H and N-H groups. Their chemical shift is highly dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

  • ~62.8 ppm: Carbon attached to the hydroxyl group (-CH₂OH).

  • ~49.0 ppm: Methine carbon of the isopropyl group (-CH(CH₃)₂).

  • ~48.5 ppm: Carbon attached to the nitrogen (-CH₂NH-).

  • ~32.5 ppm: Carbon beta to the hydroxyl group.

  • ~30.0 ppm: Carbon gamma to the nitrogen.

  • ~23.5 ppm: The two equivalent methyl carbons of the isopropyl group.

  • ~23.0 ppm: The central carbon of the pentyl chain.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show characteristic fragmentation patterns for amino alcohols.

  • Molecular Ion (M⁺): A peak at m/z = 145 would correspond to the molecular ion. Due to the presence of a nitrogen atom, this follows the nitrogen rule (odd molecular weight for an odd number of nitrogens). This peak may be of low intensity.

  • Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is α-cleavage, where the C-C bond adjacent to the nitrogen is broken. This would lead to two primary fragment ions:

    • Loss of a butyl radical to form a resonance-stabilized cation at m/z = 88 .

    • Loss of a methyl radical from the isopropyl group to form a cation at m/z = 130 .

  • Loss of Water: A peak at m/z = 127 (M-18) could be observed due to the dehydration of the alcohol functional group.

MS_Fragmentation Predicted Mass Spectrometry Fragmentation parent This compound [M]⁺˙ m/z = 145 frag1 Loss of Butyl Radical (α-cleavage) m/z = 88 (Predicted Base Peak) parent->frag1 frag2 Loss of Methyl Radical (α-cleavage) m/z = 130 parent->frag2 frag3 Loss of Water (Dehydration) [M-18]⁺˙ m/z = 127 parent->frag3

Caption: Key predicted fragmentation pathways for this compound.

Potential Applications in Drug Development

The amino alcohol motif is a cornerstone in medicinal chemistry, present in numerous clinically significant drugs. While specific biological activity for this compound is not extensively documented, its structural features suggest several areas of potential therapeutic relevance.

1. Cardiovascular Agents: Many beta-blockers, used to manage hypertension and other cardiovascular conditions, are N-alkylated amino alcohols. The general structure of an aryl-oxy-propanolamine is a classic beta-blocker pharmacophore. While this compound lacks the aryl ether component, it could serve as a synthetic precursor or a scaffold for the development of novel cardiovascular drugs. The isopropylamino group is a common feature in this class of drugs, as it is known to contribute to potent beta-adrenergic receptor antagonism.

2. Antimicrobial Agents: Research has shown that N-alkylated amino alcohols can possess significant antimicrobial and antifungal properties. The amphiphilic nature of these molecules, with a polar head (hydroxyl and amino groups) and a nonpolar tail (alkyl chain), allows them to interact with and disrupt microbial cell membranes. Studies on related N-alkylated compounds have demonstrated that antimicrobial activity often increases with the length of the alkyl chain up to a certain point. Therefore, this compound and its derivatives are viable candidates for screening as novel antimicrobial agents.

3. Synthetic Building Block: Beyond its own potential bioactivity, this compound is a versatile bifunctional building block. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester. The secondary amine can undergo further alkylation, acylation, or be used in the formation of various heterocyclic structures. This dual reactivity makes it a valuable starting material for the synthesis of more complex molecules with diverse pharmacological targets.

Safety and Handling

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

Precautionary Measures:

  • Wash hands and face thoroughly after handling.

  • Wear protective gloves and eye protection.

  • IF ON SKIN: Wash with plenty of water. If skin irritation occurs, seek medical advice.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.

Storage:

  • Store in a cool, dark place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as oxidizing agents.

Conclusion

This compound is a structurally well-defined amino alcohol with significant potential as a synthetic intermediate and a scaffold for drug discovery. Its synthesis is straightforward via established reductive amination protocols. The molecular structure is characterized by the key functional groups of a secondary amine and a primary alcohol, which are readily identifiable through standard spectroscopic techniques. While direct pharmacological data is limited, its structural similarity to known bioactive compounds, particularly in the cardiovascular and antimicrobial fields, makes it a molecule of interest for further investigation by researchers and drug development professionals.

References

  • SpectraBase. This compound. [Link]

  • PubChem. Compound Summary for CID 414092, this compound. National Center for Biotechnology Information. [Link]

  • Hyson, A. M. (1950). Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof. U.S. Patent No. 2,516,337. Washington, DC: U.S.
  • LibreTexts Chemistry. Mass Spectrometry of Some Common Functional Groups. [Link]

  • McDonagh, A. M., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(6), 1948. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-(Isopropylamino)pentanol (CAS No: 40447-21-0), a key amino alcohol intermediate. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes available data with established analytical methodologies. We present key physical constants, spectroscopic data, and detailed experimental protocols for characterization. The guide is structured to provide not just data, but a foundational understanding of the experimental basis for these properties, ensuring scientific integrity and enabling reproducible, verifiable results in the laboratory.

Introduction and Molecular Overview

This compound, with the chemical formula C₈H₁₉NO, is a bifunctional organic molecule containing a secondary amine and a primary alcohol. This structure makes it a valuable building block, particularly as an intermediate in the synthesis of pharmaceuticals, such as antimalarial agents.[1] The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor/donor (-NH-) group on a flexible five-carbon chain dictates its physical properties, including its melting point, boiling point, and solubility. Understanding these fundamental properties is critical for its purification, handling, storage, and application in further synthetic transformations.

This guide provides an in-depth analysis of these properties, grounded in both reported data and the fundamental principles of physical organic chemistry.


// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N [label="N"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O [label="O"]; H_O [label="H"]; H_N [label="H"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; C3 [pos="2,0!"]; C4 [pos="3,0.5!"]; C5 [pos="4,0!"]; O [pos="4.7,0.7!"]; H_O [pos="5.3,0.5!"]; N [pos="-1,0.5!"]; H_N [pos="-1,1.1!"]; C6 [pos="-2,0!"]; C7 [pos="-2.7,0.7!"]; C8 [pos="-2.7,-0.7!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O; O -- H_O; C1 -- N; N -- H_N; N -- C6; C6 -- C7; C6 -- C8; }

Figure 1: 2D Chemical Structure of this compound

Core Physicochemical Properties

The physical state and characteristics of a compound are the most immediate and fundamental properties for a researcher. This compound is typically a white to off-white crystalline solid at standard temperature and pressure.[2][3] Key quantitative properties are summarized below.

PropertyValueSource(s)
CAS Number 40447-21-0[2]
Molecular Formula C₈H₁₉NO[2][3]
Molecular Weight 145.24 g/mol [4]
Appearance White to almost white powder/crystal[2][3]
Melting Point 42 - 46 °C[1][2][3]
Boiling Point 125 °C @ 12 mmHg (1.6 kPa)[1][2][3]
Density (Predicted) 0.868 ± 0.06 g/cm³[2]
pKa (Predicted) 15.17 ± 0.10 (Alcohol), ~11 (Amine)[2]

Synthesis and Purification Overview

The primary route for synthesizing this compound is through the reductive amination of 2-hydroxypentamethylene oxide (the cyclic hemiacetal of 5-hydroxypentanal).[1] This method is efficient and provides good yields of the target compound.


// Nodes Reactants [label="2-Hydroxypentamethylene Oxide\n+ Isopropylamine\n+ Hydrogen (H₂)"]; Reaction [label="Reductive Amination\n(High Temp/Pressure)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Hydrogenation Catalyst\n(e.g., Raney Nickel)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Crude [label="Crude Product Mixture"]; Filtration [label="Filtration", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Distillation [label="Fractional Vacuum\nDistillation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Purified\nthis compound", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproducts [label="Catalyst & Byproducts", shape=note, style=filled, fillcolor="#F1F3F4"];

// Edges Reactants -> Reaction; Catalyst -> Reaction [style=dashed]; Reaction -> Crude; Crude -> Filtration; Filtration -> Byproducts [label="remove catalyst"]; Filtration -> Distillation; Distillation -> Product; }

Figure 2: General Synthesis and Purification Workflow

Causality in Synthesis: The choice of 2-hydroxypentamethylene oxide as a starting material is advantageous as it is a stable precursor to the otherwise reactive 5-hydroxypentanal. The reductive amination is a one-pot reaction where the hemiacetal opens to form the aldehyde, which then reacts with isopropylamine to form an intermediate imine/enamine. This intermediate is immediately hydrogenated in the presence of a catalyst like Raney nickel.[1] Performing this under elevated temperature and pressure drives the reaction to completion.

Purification Strategy: Post-reaction, the catalyst is removed by filtration. Due to the compound's relatively high boiling point, fractional distillation under reduced pressure (vacuum distillation) is the required method for purification.[1] This prevents thermal decomposition that could occur at its atmospheric boiling point. The reported boiling point of 125 °C at 12 mmHg is a direct result of this necessary purification technique.

Experimental Protocols for Physical Property Determination

To ensure data integrity, standardized methods must be employed. The following protocols are self-validating systems for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Expertise & Rationale: The melting point range provides a dual insight: identity and purity. A sharp, narrow melting range (typically <1°C) is indicative of a pure compound. Impurities depress and broaden the melting range. The capillary method is a standard, reliable technique that requires minimal sample. A slow heating rate near the expected melting point is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

Protocol:

  • Sample Preparation: Place a small amount of dry, crystalline this compound onto a clean, dry watch glass. Finely crush the crystals into a powder using a spatula.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp).

  • Measurement:

    • Rapid Scan (Optional): Heat the sample rapidly to determine an approximate melting point. Allow the apparatus to cool significantly.

    • Accurate Measurement: With a new sample, heat the apparatus to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. For pure this compound, this should be within the 42-46°C range.[1][2][3]

Boiling Point Determination (Micro Method @ Reduced Pressure)

Expertise & Rationale: As this compound may degrade at its atmospheric boiling point, determination under reduced pressure is essential. The micro boiling point method is ideal as it requires a small sample volume and accurately measures the temperature at which the liquid's vapor pressure equals the applied external pressure. The principle relies on observing the temperature at which a stream of bubbles from a sealed capillary ceases and the liquid is drawn back into the capillary upon cooling. This point represents the equilibrium between vapor pressure and system pressure.

Protocol:

  • Apparatus Setup:

    • Add approximately 0.5 mL of this compound to a small test tube.

    • Place a small capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

    • Attach the test tube to a thermometer using a rubber band or wire.

    • Place the assembly in a heating apparatus (e.g., Thiele tube with high-boiling mineral oil) connected to a vacuum source with a manometer.

  • Measurement:

    • Evacuate the system to the desired pressure (e.g., 12 mmHg).

    • Begin heating the apparatus gently. A stream of bubbles will emerge from the open end of the inverted capillary as trapped air expands.

    • Continue heating until a continuous and rapid stream of bubbles emerges, indicating the liquid is boiling.

    • Remove the heat source and allow the apparatus to cool slowly.

  • Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature and the corresponding pressure from the manometer.

Solubility Characterization

Expertise & Rationale: The "like dissolves like" principle governs solubility. This compound has both polar (hydroxyl, amino) and non-polar (C₅ alkyl chain, isopropyl group) regions. This amphiphilic character suggests miscibility with polar protic solvents (like water and ethanol) through hydrogen bonding, and good solubility in moderately polar to non-polar organic solvents. Because the amino group is basic, the compound's solubility in aqueous solutions is pH-dependent; it will readily dissolve in dilute aqueous acid by forming a more polar ammonium salt.

Protocol (Qualitative):

  • Solvent Selection: Prepare test tubes containing 1 mL of various solvents: water, ethanol, methanol, acetone, dichloromethane, and hexane.

  • Sample Addition: To each test tube, add approximately 20-30 mg of this compound.

  • Observation: Agitate each tube vigorously for 30-60 seconds. Observe and record whether the compound is fully soluble, partially soluble, or insoluble.

  • pH Dependence: In the test tube with water, if the compound is not fully soluble, add a few drops of 1 M HCl and observe if dissolution occurs.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides an unambiguous fingerprint of the molecular structure, confirming identity and purity.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorbances are expected for the O-H, N-H, C-H, and C-O bonds. The broadness of the O-H and N-H stretches is a hallmark feature, indicative of hydrogen bonding. An ATR-IR spectrum is available for this compound.[5]

Expected Characteristic Absorptions:

  • ~3300 cm⁻¹ (broad): Overlapping O-H (alcohol) and N-H (secondary amine) stretching vibrations. This peak is typically very broad due to intermolecular hydrogen bonding.

  • 2960-2850 cm⁻¹ (strong): C-H stretching from the alkyl and isopropyl groups.

  • ~1465 cm⁻¹ (medium): C-H bending (scissoring) of the CH₂ groups.

  • ~1120 cm⁻¹ (medium): C-N stretching of the secondary amine.

  • ~1060 cm⁻¹ (strong): C-O stretching of the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different proton environments and their connectivity, while ¹³C NMR shows the number of unique carbon environments. The chemical shifts are influenced by neighboring electronegative atoms (O and N), which deshield adjacent nuclei, causing their signals to appear at a higher ppm.

Predicted ¹H NMR Spectral Data (in CDCl₃):

  • δ ~3.6 ppm (triplet): 2 protons, -CH₂-OH. The triplet is due to coupling with the adjacent CH₂ group.

  • δ ~2.7-2.9 ppm (septet): 1 proton, -CH-(CH₃)₂. The septet arises from coupling to the six equivalent methyl protons.

  • δ ~2.6 ppm (triplet): 2 protons, -CH₂-NH-. The triplet is due to coupling with the adjacent CH₂ group.

  • δ ~1.3-1.6 ppm (multiplets): 6 protons, corresponding to the three internal methylene groups (-CH₂-CH₂-CH₂-).

  • δ ~1.1 ppm (doublet): 6 protons, -CH-(CH₃)₂. The doublet is due to coupling with the single methine proton.

  • Variable (broad singlet): 2 protons, -OH and -NH. These protons are exchangeable and their signal is often broad and may not show clear coupling.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

  • δ ~62 ppm: -CH₂-OH

  • δ ~49 ppm: -CH-(CH₃)₂

  • δ ~48 ppm: -CH₂-NH-

  • δ ~32 ppm: Internal CH₂

  • δ ~30 ppm: Internal CH₂

  • δ ~23 ppm: -CH-(CH₃)₂

  • δ ~22 ppm: Internal CH₂

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule under ionization. For an amino alcohol, the molecular ion peak (M⁺) may be weak or absent. The fragmentation is dominated by cleavage alpha (α) to the heteroatoms (oxygen and nitrogen) due to the formation of stable, resonance-stabilized carbocations.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 145. A peak at this value would confirm the molecular weight. Due to the presence of one nitrogen atom, the molecular weight is an odd number, consistent with the Nitrogen Rule.

  • Alpha-cleavage at Nitrogen: The most likely fragmentation is the loss of a propyl group from the carbon alpha to the nitrogen, leading to a stable iminium ion.

    • [M - C₃H₇]⁺ = 145 - 43 = m/z 102 (base peak likely) . This fragment, [CH₂(CH₂)₃OH-NH=CH(CH₃)₂]⁺, would be highly stable.

  • Alpha-cleavage at Oxygen: Cleavage of the C-C bond alpha to the alcohol is also possible, though typically less favored than cleavage alpha to the amine.

    • [M - C₄H₈NHCH(CH₃)₂]⁺ = m/z 31 ([CH₂=OH]⁺). The presence of a peak at m/z 31 is a strong indicator of a primary alcohol.

  • Loss of Water: A peak corresponding to the loss of water from the molecular ion may be observed.

    • [M - H₂O]⁺ = 145 - 18 = m/z 127 .

Safety, Handling, and Storage

Trustworthiness & Self-Validation: Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety. The physical properties dictate the necessary precautions.

  • Safety: this compound is classified as an irritant, causing skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Handling: As a low-melting solid, it may become tacky or melt on warm days. It is also noted as being potentially air-sensitive.[6] Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term use or sensitive applications to prevent slow oxidation.

  • Storage: The recommended storage condition is in a tightly sealed container in a cool, dark place, often refrigerated (2-8°C) and protected from light to prevent degradation.[2][6]

Conclusion

This compound is a valuable bifunctional molecule with well-defined physical properties that are consistent with its structure. Its characterization relies on a combination of classical techniques for determining melting and boiling points, and modern spectroscopic methods for unambiguous structural confirmation. The protocols and data presented in this guide provide a robust framework for scientists to confidently identify, handle, and utilize this compound in research and development settings. The synthesis via reductive amination followed by vacuum distillation is a validated pathway to obtaining a pure product, whose identity and purity can be rigorously confirmed using the analytical methods described herein.

References

  • Hultquist, M. E. (1950). U.S. Patent No. 2,516,337. U.S. Patent and Trademark Office.
  • This compound | C8H19NO | CID 414092 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • This compound - SpectraBase. (n.d.). Retrieved January 7, 2026, from [Link]

  • US2516337A - Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof - Google Patents. (n.d.).

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5-(Isopropylamino)pentanol IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(propan-2-ylamino)pentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(propan-2-ylamino)pentan-1-ol, a bifunctional amino alcohol with significant potential as a building block in synthetic chemistry and drug development. The document details the molecule's precise chemical identity according to IUPAC nomenclature, its physicochemical properties, a validated synthesis protocol via reductive amination, and its prospective applications. By grounding all technical information in authoritative sources and explaining the causal reasoning behind methodological choices, this guide serves as a practical resource for laboratory and development professionals seeking to incorporate this versatile compound into their research programs.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are foundational to scientific communication and regulatory compliance. The compound, commonly referred to as 5-(isopropylamino)pentanol, is systematically named under the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Nomenclature Analysis

The authoritative IUPAC name for this compound is 5-(propan-2-ylamino)pentan-1-ol .[1][2] This name is derived through a systematic analysis of its structure:

  • Principal Functional Group: The hydroxyl (-OH) group has higher priority than the amine group, designating the molecule as an alcohol ("-ol").

  • Parent Chain: The longest continuous carbon chain containing the hydroxyl group is five carbons long, hence the root name "pentan-".

  • Numbering: The carbon chain is numbered starting from the end closest to the principal functional group. Therefore, the carbon bearing the -OH group is position 1, leading to "pentan-1-ol".

  • Substituent Identification: An amino group (-NH-) is located at position 5. This amino group is itself substituted with an isopropyl group. In systematic nomenclature, an isopropyl group is referred to as "propan-2-yl".

  • Final Assembly: The substituent at position 5 is thus named "-(propan-2-yl)amino". Combining these elements gives the full, unambiguous IUPAC name: 5-(propan-2-ylamino)pentan-1-ol .

Chemical Identifiers

For ease of reference across databases and publications, a variety of identifiers are used.

IdentifierValueSource
IUPAC Name 5-(propan-2-ylamino)pentan-1-ol[1][2]
Common Name This compound[2][3]
CAS Number 40447-21-0[2][3]
Molecular Formula C₈H₁₉NO[1][4]
PubChem CID 414092[1]
MDL Number MFCD14708174[3][4]

Physicochemical and Safety Properties

Understanding the physical properties and safety profile of a compound is critical for its handling, storage, and application in experimental design.

Physicochemical Data

The following table summarizes key computed and experimentally determined properties.

PropertyValueSource
Molecular Weight 145.24 g/mol [1][4]
Appearance White to almost white powder or crystal
Boiling Point 125 °C at 12 mmHg[5]
Topological Polar Surface Area 32.3 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Purity (Typical) >97%[3]
Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 5-(propan-2-ylamino)pentan-1-ol is not widely available, its hazard profile can be inferred from its constituent functional groups: a primary alcohol and a secondary amine. It should be handled as a hazardous chemical. The safety information for the related compound 5-amino-1-pentanol indicates it is corrosive and can cause burns.[6][7]

General Handling Precautions:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[6]

Synthesis Pathway and Experimental Protocol

The synthesis of secondary amino alcohols like 5-(propan-2-ylamino)pentan-1-ol is most efficiently achieved through reductive amination. This method is favored in modern synthetic chemistry as it often proceeds under mild conditions, avoids the use of toxic alkylating agents, and generates water as the primary byproduct, aligning with the principles of green chemistry.[9]

The proposed synthesis involves the reaction of the precursor 5-amino-1-pentanol with acetone, followed by reduction of the intermediate imine.

Synthesis Workflow Diagram

G A 5-Amino-1-pentanol (Starting Material) C Imine Intermediate (Unstable, in situ) A->C Reaction B Acetone (Propan-2-one) B->C Reaction E 5-(propan-2-ylamino)pentan-1-ol (Final Product) C->E Reduction D Sodium Borohydride (NaBH₄) (Reducing Agent) D->C F Workup & Purification (e.g., Distillation) E->F Processing

Caption: Proposed synthesis workflow via reductive amination.

Rationale for Method Selection
  • Expertise: Reductive amination is selected over direct alkylation with 2-bromopropane. Direct alkylation often leads to over-alkylation (formation of tertiary amines and quaternary ammonium salts), requires harsher conditions, and uses toxic alkyl halides. In contrast, reductive amination provides high selectivity for the secondary amine under mild conditions.

  • Trustworthiness: The protocol's self-validating nature comes from the clear separation of steps and the final purification. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC), and the final product's purity and identity can be unequivocally confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected ¹H-NMR data would be similar to that of the analogous compound, 4-isopropylamino-1-butanol.[10]

Detailed Experimental Protocol

This protocol is a representative procedure based on standard chemical principles. All work should be conducted by trained personnel in a suitable laboratory setting.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-1-pentanol (10.3 g, 0.1 mol). Dissolve it in 100 mL of methanol.

  • Imine Formation: Add acetone (7.0 g, 0.12 mol, 1.2 equivalents) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine.

  • Reduction: Cool the flask in an ice-water bath to 0-5 °C. In small portions, carefully add sodium borohydride (NaBH₄) (4.5 g, 0.12 mol, 1.2 equivalents) over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Quenching and Workup: Slowly add 50 mL of deionized water to quench any remaining NaBH₄. Concentrate the solution under reduced pressure to remove the methanol. Add 50 mL of 2M sodium hydroxide (NaOH) solution and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation (reported boiling point: 125 °C at 12 mmHg[5]) to yield the final product as a clear oil or white solid.

Applications in Research and Drug Development

While 5-(propan-2-ylamino)pentan-1-ol does not have widespread, named applications as an end-product, its value lies in its identity as a bifunctional building block or synthon. Its structural features—a secondary amine and a primary alcohol—make it a versatile intermediate for constructing more complex molecules.

Role as a Pharmaceutical Intermediate

The parent compound, 5-amino-1-pentanol, is recognized as a key intermediate in the synthesis of anticancer and anti-inflammatory drugs.[11] It is also a starting material for the synthesis of the alkaloid manzamine.[11] By extension, 5-(propan-2-ylamino)pentan-1-ol serves as a valuable analogue for several strategic applications:

  • Scaffold Modification: In drug discovery, modifying existing scaffolds is a common strategy to improve potency, selectivity, or pharmacokinetic properties (ADME). The isopropyl group on the amine provides steric bulk and lipophilicity compared to the primary amine of 5-amino-1-pentanol, which can be used to probe receptor binding pockets or alter solubility.

  • Linker Chemistry: The dual functionality allows for orthogonal chemical reactions. The alcohol can be converted into an ether, ester, or leaving group, while the secondary amine can be acylated, sulfonylated, or used in further alkylations to build out complex molecular architectures. This is particularly useful in the development of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), which require versatile linkers.

  • Synthesis of Saturated Heterocycles: Intramolecular cyclization of amino alcohols is a powerful method for creating heterocycles. 5-amino-1-pentanol can be cyclized to form piperidine.[11] The N-isopropyl derivative could be used to synthesize N-substituted piperidines, a common motif in many centrally active pharmaceuticals.

Logical Pathway from Structure to Application

G compound 5-(propan-2-ylamino)pentan-1-ol Primary Alcohol (-OH) Secondary Amine (-NHR) app_alcohol Esterification | Etherification | Conversion to Leaving Group compound:f0->app_alcohol Reacts as a Nucleophile app_amine Acylation | Sulfonylation | Further Alkylation compound:f1->app_amine Reacts as a Nucleophile app_bifunctional Intramolecular Cyclization (N-substituted Piperidines) | Linker for PROTACs/ADCs compound:head->app_bifunctional Bifunctional Applications

Caption: Relationship between functional groups and synthetic utility.

Conclusion

5-(propan-2-ylamino)pentan-1-ol, or 5-(propan-2-ylamino)pentan-1-ol by its formal IUPAC name, is a chemical compound of significant interest to the synthetic and pharmaceutical sciences. Its value is derived not from its direct biological activity but from its versatility as a molecular building block. A clear understanding of its nomenclature, properties, and synthesis via robust methods like reductive amination empowers researchers to leverage its bifunctional nature for the creation of novel chemical entities with therapeutic potential. This guide provides the foundational knowledge necessary for its effective and safe implementation in advanced research and development programs.

References

  • PubChem. This compound | C8H19NO | CID 414092. [Link]

  • ChemUniverse. This compound [P72438]. [Link]

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  • Vedantu. Isopropanol: Properties, Uses & Safety in Chemistry. [Link]

  • Lab Alley. Propanol Uses & Benefits. [Link]

  • Acros Organics. Safety Data Sheet - 5-Aminopentan-1-ol. [Link]

  • Wikipedia. 5-Amino-1-pentanol. [Link]

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  • The Chemistry Blog. What Is Isopropanol Used For?. [Link]

  • PubChem. Isopropanol. [Link]

  • Google Patents. CN108947851B - A kind of synthetic method of 5-amino-1-pentanol.
  • Google Patents. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
  • International Labour Organization. ICSC 0535 - 1-PENTANOL. [Link]

  • Lirias. One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. [Link]

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A Comprehensive Guide to the Synthesis of 5-(isopropylamino)pentan-1-ol: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(isopropylamino)pentan-1-ol is a bifunctional organic molecule featuring a secondary amine and a primary alcohol, making it a valuable building block in the synthesis of more complex chemical entities, including active pharmaceutical ingredients (APIs). Its structure is analogous to side chains of several known therapeutic agents, suggesting its potential utility in medicinal chemistry and drug discovery. The efficiency of its synthesis is paramount for its application. This guide provides an in-depth analysis of the principal synthetic strategies for preparing 5-(isopropylamino)pentan-1-ol, focusing on the selection of starting materials and the rationale behind key reaction pathways. We will explore two primary disconnection approaches: C-N bond formation via reductive amination and nucleophilic substitution. Each strategy will be detailed with step-by-step protocols, mechanistic insights, and comparative analysis to guide researchers in selecting the optimal route for their specific needs.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing a synthesis begins with retrosynthesis. For 5-(isopropylamino)pentan-1-ol, two primary bond disconnections are most viable: the C-N bond of the secondary amine and a C-C bond adjacent to the functional groups. The C-N bond disconnection is the most strategically sound, leading to two convergent pathways.

  • Reductive Amination Pathway (Disconnection A): Disconnecting the C-N bond suggests a reaction between a five-carbon chain containing a carbonyl group (5-hydroxypentanal) and isopropylamine. This is a classic reductive amination strategy.

  • Nucleophilic Substitution Pathway (Disconnection B): Alternatively, the same C-N bond can be formed via an SN2 reaction. This involves isopropylamine acting as a nucleophile attacking a five-carbon chain with a suitable leaving group at the C5 position, such as 5-halopentan-1-ol.

G cluster_RA Pathway A: Reductive Amination cluster_SN2 Pathway B: Nucleophilic Substitution target 5-(Isopropylamino)pentan-1-ol carbonyl 5-Hydroxypentanal (or cyclic hemiacetal) target->carbonyl Disconnection A halide 5-Halopentan-1-ol (X = Cl, Br, I) target->halide Disconnection B carbonyl->target Reductive Amination (C-N bond formation) amine1 Isopropylamine halide->target SN2 Alkylation (C-N bond formation) amine2 Isopropylamine

Caption: Retrosynthetic analysis of 5-(isopropylamino)pentan-1-ol.

Synthesis via Reductive Amination

Reductive amination is arguably one of the most effective and widely used methods for synthesizing amines.[1][2] This one-pot reaction combines the formation of an imine or enamine from a carbonyl compound and an amine, with a subsequent reduction to the corresponding amine.[1][3] This approach avoids the common issue of over-alkylation seen in direct alkylation with alkyl halides.[1]

Principle and Rationale

The reaction proceeds via the initial formation of a hemiaminal intermediate from the reaction of 5-hydroxypentanal with isopropylamine. This intermediate then dehydrates to form a transient iminium ion, which is the species that undergoes reduction. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose, as it is a mild and selective reducing agent well-suited for reductive aminations.[2]

Starting Materials

The key starting material is 5-hydroxypentanal. This compound exists in equilibrium with its more stable cyclic hemiacetal form, 2-hydroxytetrahydropyran (2-HTHP).[4][5] 2-HTHP can be readily synthesized from biomass-derived precursors like furfural, making this a potentially green synthetic route.[4][5][6] The synthesis involves the hydrogenation of furfural to tetrahydrofurfuryl alcohol, followed by ring expansion to dihydropyran, which is then hydrated to 2-HTHP.[5][6]

Experimental Protocol: Reductive Amination

Materials:

  • 2-Hydroxytetrahydropyran (2-HTHP)

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxytetrahydropyran (1.0 eq) in DCE.

  • Add isopropylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Control the addition rate to manage any effervescence.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil via column chromatography (silica gel, using a gradient of methanol in dichloromethane) or vacuum distillation to obtain pure 5-(isopropylamino)pentan-1-ol.

Workflow and Data

G cluster_prep Precursor Synthesis cluster_main Main Reaction Furfural Furfural THFA Tetrahydrofurfuryl Alcohol Furfural->THFA Hydrogenation DHP Dihydropyran THFA->DHP Dehydration/ Ring Expansion HTHP 2-Hydroxytetrahydropyran (5-Hydroxypentanal) DHP->HTHP Hydration HTHP_main 5-Hydroxypentanal HTHP->HTHP_main Iminium Iminium HTHP_main->Iminium Iminium Formation Isopropylamine Isopropylamine Isopropylamine->Iminium Iminium Formation Reducer NaBH(OAc)3 DCE, AcOH Product 5-(Isopropylamino)pentan-1-ol Iminium->Product Reduction

Caption: Workflow for synthesis via reductive amination.

Table 1: Typical Reaction Parameters for Reductive Amination

ParameterValue/ConditionRationale
Reducing Agent NaBH(OAc)₃, NaBH₃CN, H₂/CatalystNaBH(OAc)₃ is preferred for safety and selectivity over NaBH₃CN.[2] Catalytic hydrogenation is greener but may require pressure equipment.
Solvent DCE, THF, AcetonitrileDCE is a common choice for NaBH(OAc)₃ reductions.[2]
Catalyst Acetic AcidFacilitates the dehydration step to form the reactive iminium ion.
Temperature 0 °C to Room TempMild conditions are sufficient, preserving functional groups.
Typical Yield 70-90%Reductive amination is generally a high-yielding transformation.[7]

Synthesis via Nucleophilic Substitution

An alternative and straightforward approach is the direct alkylation of isopropylamine with a suitable C5 electrophile. This method relies on the nucleophilicity of the amine's lone pair of electrons.

Principle and Rationale

This pathway involves an SN2 reaction between isopropylamine and a 5-halopentan-1-ol (e.g., 5-chloro- or 5-bromo-pentan-1-ol). Isopropylamine acts as the nucleophile, displacing the halide leaving group. To favor mono-alkylation and minimize the formation of the undesired tertiary amine, a significant excess of isopropylamine is typically used. This statistical control ensures the electrophile is more likely to encounter a molecule of the primary amine starting material than the secondary amine product. A base, such as triethylamine or potassium carbonate, may be added to scavenge the H-X acid formed during the reaction.

A similar synthetic strategy has been successfully employed for the preparation of 4-isopropylamino-1-butanol.[8]

Starting Materials
  • 5-Chloropentan-1-ol or 5-Bromopentan-1-ol: These can be prepared from 1,5-pentanediol using standard halogenating agents (e.g., SOCl₂ for the chloride, PBr₃ or HBr for the bromide).

  • Isopropylamine: A common and inexpensive bulk chemical.

Experimental Protocol: Nucleophilic Substitution

Materials:

  • 5-Chloropentan-1-ol

  • Isopropylamine (large excess)

  • Acetonitrile or Ethanol

  • Potassium carbonate or Triethylamine (optional, as base)

  • Standard glassware for synthesis, potentially including a sealed tube or pressure vessel.

Procedure:

  • In a pressure-rated reaction vessel, combine 5-chloropentan-1-ol (1.0 eq) and a solvent such as acetonitrile.

  • Add a large excess of isopropylamine (5-10 eq). The amine itself can sometimes be used as the solvent.

  • Add a base such as potassium carbonate (2.0 eq) to act as an acid scavenger.

  • Seal the vessel and heat the reaction mixture to 50-80 °C. The elevated temperature is necessary to drive the SN2 reaction to completion.

  • Maintain the temperature for 12-48 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the excess isopropylamine and solvent.

  • Dissolve the residue in a suitable solvent (e.g., DCM) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify via vacuum distillation or column chromatography as previously described.

Workflow and Data

G cluster_prep Precursor Synthesis cluster_main Main Reaction Pentanediol 1,5-Pentanediol Halopentanol 5-Halopentan-1-ol Pentanediol->Halopentanol HalogenatingAgent SOCl2 or HBr Halopentanol_main 5-Halopentan-1-ol Halopentanol->Halopentanol_main Product 5-(Isopropylamino)pentan-1-ol Halopentanol_main->Product SN2 Reaction Isopropylamine Isopropylamine (Excess) Isopropylamine->Product SN2 Reaction Base Base (e.g., K2CO3) Heat

Caption: Workflow for synthesis via nucleophilic substitution.

Table 2: Typical Reaction Parameters for Nucleophilic Substitution

ParameterValue/ConditionRationale
Electrophile 5-Br-pentan-1-ol, 5-Cl-pentan-1-olBromide is a better leaving group than chloride, potentially allowing for milder reaction conditions.
Stoichiometry 5-10 eq. of IsopropylamineA large excess is crucial to minimize the formation of the dialkylated tertiary amine byproduct.
Solvent Acetonitrile, Ethanol, neat aminePolar aprotic solvents like acetonitrile are ideal for SN2 reactions.
Temperature 50-80 °CHeating is generally required to achieve a reasonable reaction rate.
Typical Yield 60-80%Yields can be good but are highly dependent on successfully suppressing the over-alkylation side reaction.[8]

Comparative Analysis and Selection Criteria

The choice between reductive amination and nucleophilic substitution depends on several factors pertinent to the researcher's goals and resources.

FeatureReductive AminationNucleophilic Substitution
Selectivity Excellent: Inherently produces the secondary amine with minimal risk of over-reaction.[1]Moderate: Requires a large excess of the amine to prevent dialkylation, which can complicate purification.
Starting Materials Can utilize green, biomass-derived precursors (furfural).[4][5] The aldehyde can be sensitive.Relies on stable pentanediol and standard halogenating agents. Halopentanols are generally stable.
Reaction Conditions Mild (room temperature), ambient pressure.Requires heating and often a sealed/pressure vessel.
Atom Economy Good, though hydride reagents contribute to waste. Catalytic hydrogenation is superior in this regard.Poor, due to the large excess of amine required and the formation of salt byproducts.
Scalability Highly scalable and widely used in industry.Scalability can be challenging due to the need for pressure equipment and handling large excesses of a volatile amine.
Safety NaBH(OAc)₃ is relatively safe. NaBH₃CN, an alternative, generates toxic cyanide waste.Requires handling of corrosive halogenating agents and pressurized systems.

Conclusion

The synthesis of 5-(isopropylamino)pentan-1-ol can be approached effectively through two primary, well-established chemical transformations.

  • The Reductive Amination pathway, starting from 5-hydroxypentanal (or its stable precursor, 2-hydroxytetrahydropyran), stands out as the superior method in terms of selectivity, reaction conditions, and scalability. Its potential to leverage biomass-derived starting materials further enhances its appeal from a green chemistry perspective.

  • The Nucleophilic Substitution pathway offers a simpler, more direct route if the appropriate 5-halopentan-1-ol is readily available. However, it is inherently less efficient and requires more forceful conditions and careful control of stoichiometry to achieve acceptable yields of the desired mono-alkylated product.

For research and development professionals, the reductive amination route is highly recommended as the more robust, reliable, and elegant solution for the synthesis of 5-(isopropylamino)pentan-1-ol.

References

  • Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. (n.d.). ResearchGate. [Link]

  • 5-Amino-1-pentanol. (2023, November 28). In Wikipedia. [Link]

  • CN108947851B - A kind of synthetic method of 5-amino-1-pentanol. (n.d.).
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  • Salmi, C., Letourneux, Y., & Brunel, J. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Letters in Organic Chemistry, 3(5), 374-377.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. (n.d.). Scribd. [Link]

  • 5-Aminopentan-1-ol. (n.d.). PubChem. [Link]

  • US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol. (n.d.).
  • One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. (n.d.). Lirias. [Link]

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An In-depth Technical Guide to the Design, Synthesis, and Evaluation of 5-(Isopropylamino)pentanol Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Isopropylamino)pentanol is a simple amino alcohol with potential as a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive technical overview for researchers and drug development professionals on the design, synthesis, and biological evaluation of its structural analogs. We will delve into the rationale behind analog design, present detailed synthetic methodologies, and outline a strategic framework for in vitro and in vivo screening to explore a range of potential therapeutic applications, from antimicrobial to anticancer activities. This document serves as a foundational resource for unlocking the therapeutic potential of this versatile chemical scaffold.

Introduction: The this compound Core Scaffold

This compound, with the CAS Number 40447-21-0, is a bifunctional molecule featuring a secondary amine and a primary alcohol separated by a five-carbon aliphatic chain.[1][2] Its fundamental chemical and physical properties are summarized in Table 1. While specific biological activities of this compound are not extensively documented in publicly available literature, the amino alcohol motif is a well-established pharmacophore present in a wide array of biologically active compounds.[3] This suggests that the this compound core is a promising starting point for the development of new chemical entities with therapeutic potential.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 40447-21-0[1][2][4][5]
Molecular Formula C8H19NO[2][3][4]
Molecular Weight 145.24 g/mol [3][4][5]
Melting Point 42.0 to 46.0 °C[3][5]
Boiling Point 125 °C at 12 mmHg[3][5]
Appearance White to off-white crystalline solid[1]

The strategic value of this scaffold lies in its synthetic tractability, allowing for systematic modifications at three key positions: the N-isopropyl group, the pentyl backbone, and the terminal hydroxyl group. Such modifications can profoundly influence the molecule's physicochemical properties, and consequently, its pharmacokinetic profile and biological activity.

Strategic Design of Structural Analogs

The design of a focused library of this compound analogs should be guided by established principles of medicinal chemistry to probe structure-activity relationships (SAR). The following diagram illustrates the key points of diversification on the core scaffold.

Analog_Design_Strategy Core_Scaffold This compound N_Alkyl_Group N-Alkyl/Aryl Substitution (Modulate Lipophilicity, Steric Hindrance) Core_Scaffold->N_Alkyl_Group Position 1 Pentyl_Backbone Backbone Modification (Conformational Rigidity, Chain Length) Core_Scaffold->Pentyl_Backbone Position 2 Hydroxyl_Group Hydroxyl Group Derivatization (Prodrugs, Alter Polarity) Core_Scaffold->Hydroxyl_Group Position 3

Caption: Key diversification points for analog design of the this compound scaffold.

Modification of the N-Alkyl Group

The N-isopropyl group can be replaced with a variety of other substituents to explore the impact on receptor binding and pharmacokinetic properties.

  • Small Alkyl Groups: Substitution with methyl, ethyl, or cyclopropyl groups can fine-tune steric bulk and basicity.

  • Bulky Alkyl Groups: Tert-butyl or cyclohexyl groups can probe for larger binding pockets and may increase metabolic stability.

  • Aromatic and Heterocyclic Rings: Introduction of phenyl, benzyl, or pyridyl moieties can introduce opportunities for π-π stacking or hydrogen bonding interactions with biological targets.[6]

Alterations to the Pentyl Backbone

The five-carbon linker provides significant conformational flexibility. Modifications to this chain can be used to constrain the molecule into a more bioactive conformation.

  • Chain Length Variation: Synthesis of analogs with shorter (e.g., propyl, butyl) or longer (e.g., hexyl) chains can help determine the optimal distance between the amino and hydroxyl groups.

  • Introduction of Rigidity: Incorporating cyclic structures, such as a cyclohexane or piperidine ring, into the backbone can reduce the number of rotatable bonds and lock the molecule into a specific conformation.

Derivatization of the Hydroxyl Group

The primary alcohol is a key site for hydrogen bonding and can be a point of metabolic attack.

  • Ester and Ether Formation: Conversion to esters or ethers can modulate polarity and potentially act as prodrugs, releasing the active alcohol in vivo.

  • Replacement with Other Functional Groups: Substitution of the hydroxyl group with a thiol, amine, or amide can introduce new interaction possibilities with biological targets.

Synthetic Methodologies

The synthesis of this compound and its analogs can be achieved through several reliable synthetic routes. The choice of method will depend on the desired analog and the availability of starting materials.

Reductive Amination: A Versatile Approach

Reductive amination is a powerful and widely used method for the synthesis of amines. For the synthesis of N-substituted 5-aminopentanols, this can be approached in two primary ways:

Method A: Reductive Amination of a Precursor Aldehyde or Ketone

This involves the reaction of a suitable amine with a carbonyl compound, followed by reduction of the intermediate imine or enamine.

Reductive_Amination_A Start 5-Hydroxypentanal Intermediate Schiff Base Start->Intermediate + Amine, -H2O Amine R-NH2 Product N-Substituted 5-Aminopentanol Intermediate->Product + [H] (e.g., NaBH3CN)

Caption: General workflow for reductive amination of 5-hydroxypentanal.

Experimental Protocol: Synthesis of 5-(Benzylamino)pentanol

  • To a solution of 5-hydroxypentanal (1.0 eq) in methanol, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 5-(benzylamino)pentanol.[6]

Method B: Reductive Amination of a Cyclic Ether

A documented method for the synthesis of this compound involves the reductive amination of 2-hydroxypentamethylene oxide. This method is particularly useful for accessing N-alkylated derivatives.

Experimental Protocol: Synthesis of this compound

  • In a high-pressure autoclave, combine 2-hydroxypentamethylene oxide, isopropylamine, and a hydrogenation catalyst (e.g., Raney Nickel).

  • Pressurize the vessel with hydrogen gas to 700-1000 psi.

  • Heat the mixture with agitation to the desired reaction temperature.

  • Maintain the temperature and pressure until hydrogen uptake ceases.

  • Cool the autoclave, vent, and filter the reaction mixture to remove the catalyst.

  • Purify the product by fractional distillation under reduced pressure.

Synthesis from 5-Amino-1-pentanol

Commercially available 5-amino-1-pentanol serves as a convenient starting material for the synthesis of N-substituted analogs.[7][8][9]

Experimental Protocol: Synthesis of N-Aryl-5-aminopentanols via Buchwald-Hartwig Amination

  • In an oven-dried Schlenk flask, combine 5-amino-1-pentanol (1.0 eq), an aryl halide (e.g., bromobenzene, 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Biological Evaluation Strategy

Given the broad biological activities of amino alcohols, a tiered screening approach is recommended to efficiently identify promising analogs.

Screening_Funnel Tier1 Tier 1: In Vitro Primary Screening (Broad-based Assays) Tier2 Tier 2: In Vitro Secondary Screening (Target-specific Assays, Dose-Response) Tier1->Tier2 Hit Identification Tier3 Tier 3: In Vivo Proof-of-Concept (Animal Models of Disease) Tier2->Tier3 Lead Candidate Selection

Caption: A tiered approach for the biological evaluation of this compound analogs.

Tier 1: In Vitro Primary Screening

The initial screening should employ a panel of broad-based assays to identify general biological activities.

  • Antimicrobial Assays: Screen against a panel of gram-positive and gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine minimum inhibitory concentrations (MICs).[5]

  • Cytotoxicity Assays: Utilize cell lines representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) to assess antiproliferative activity and general cytotoxicity using assays like the MTT or LDH assay.[4]

Table 2: Example In Vitro Primary Screening Panel

Assay TypeCell Line / OrganismEndpoint
AntibacterialS. aureus, E. coliMinimum Inhibitory Concentration (MIC)
AntifungalC. albicansMinimum Inhibitory Concentration (MIC)
CytotoxicityMCF-7, A549, HEK293IC50 (50% inhibitory concentration)
Tier 2: In Vitro Secondary Screening

Analogs that demonstrate promising activity in primary screening should be advanced to more specific assays to elucidate their mechanism of action.

  • Target-Based Assays: If a specific molecular target is hypothesized (e.g., a particular enzyme or receptor), direct binding or functional assays should be performed.

  • Dose-Response Studies: Conduct detailed dose-response experiments to accurately determine potency (IC50 or EC50 values).

  • Early ADME Profiling: Assess metabolic stability using liver microsomes and determine aqueous solubility.

Tier 3: In Vivo Proof-of-Concept

The most promising lead candidates from in vitro studies should be evaluated in relevant animal models of disease.

  • Efficacy Studies: The choice of animal model will depend on the identified in vitro activity. For example, an analog with potent antimalarial activity could be tested in a Plasmodium berghei-infected mouse model.[10]

  • Pharmacokinetic (PK) Studies: Determine key PK parameters such as half-life, clearance, and bioavailability.

  • Preliminary Toxicology: Observe for any overt signs of toxicity in the animal models.

Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the data generated from the biological evaluation will be crucial for establishing a clear SAR. For example, it may be found that bulky, lipophilic N-substituents enhance antimicrobial activity, while the presence of an aromatic ring is critical for anticancer effects. This iterative process of design, synthesis, and testing is fundamental to optimizing the therapeutic potential of the this compound scaffold.

Conclusion

The this compound core represents a versatile and synthetically accessible scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive framework for the rational design of structural analogs, detailed established and adaptable synthetic methodologies, and outlined a strategic approach to biological evaluation. By systematically exploring the chemical space around this core structure, researchers can unlock its potential to yield new drug candidates with a wide range of therapeutic applications.

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The Ascendant Role of Novel Amino Alcohols in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino alcohols represent a privileged scaffold in medicinal chemistry, forming the structural cornerstone of numerous clinically significant therapeutic agents. Their inherent bifunctionality, comprised of both an amine and a hydroxyl group, coupled with the frequent presence of stereocenters, endows them with the unique ability to engage in specific, high-affinity interactions with biological targets like enzymes and receptors.[1][2] This guide provides a comprehensive exploration of the diverse biological activities exhibited by novel amino alcohols, delving into their anticancer, antimicrobial, and neurological properties. We will elucidate the key experimental methodologies employed to validate these activities, offering detailed, step-by-step protocols. Furthermore, this document will synthesize structure-activity relationships and mechanistic insights, providing a robust framework for the rational design and development of next-generation amino alcohol-based therapeutics.

Introduction: The Structural and Stereochemical Significance of Amino Alcohols

Amino alcohols are organic compounds characterized by the presence of at least one amino group (-NH2, -NHR, or -NR2) and one hydroxyl group (-OH). The relative positioning of these functional groups (e.g., 1,2-, 1,3-, or 1,4-amino alcohols) and the overall molecular architecture profoundly influence their physicochemical properties and biological activity.

A critical determinant of the biological function of amino alcohols is their stereochemistry.[1] The chiral nature of many amino alcohols allows for enantioselective interactions with biological macromolecules, which are themselves chiral. This stereospecific recognition is fundamental to the efficacy and safety of numerous drugs, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][3] The synthesis of enantiomerically pure amino alcohols is, therefore, a paramount objective in pharmaceutical development, often achieved through chiral pool synthesis, asymmetric reduction of α-amino ketones, or asymmetric aminohydroxylation of olefins.[1]

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Novel amino alcohol derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][5][6] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of cellular signaling pathways.

Cytotoxicity and Apoptosis Induction

A primary method for evaluating the anticancer potential of novel amino alcohols is through in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4] Studies have demonstrated that certain β-amino alcohol derivatives exhibit potent cytotoxic effects against various cancer cell lines, with some compounds showing activity comparable to the established chemotherapeutic agent cisplatin.[4]

For instance, eugenol-derived β-amino alcohols have been shown to be more cytotoxic to gastric (AGS) and lung (A549) adenocarcinoma cells than their parent molecule.[6][7] Importantly, these compounds displayed selectivity for cancer cells, with minimal toxicity towards non-cancerous human cells.[6] Mechanistic studies revealed that these derivatives trigger apoptosis, a form of programmed cell death, which is a desirable characteristic for anticancer drugs.[6][7]

Structure-Activity Relationships in Anticancer Amino Alcohols

The anticancer activity of amino alcohols is often intricately linked to their chemical structure. For example, in a series of β-amino alcohols possessing an N-anthranyl group, compounds with small substituents (H or CH3) at the C-6 position demonstrated the most significant cytotoxic activity.[4] Similarly, the coordination of chiral amino alcohols with metal ions such as Zn2+, Cu2+, Co2+, and Ni2+ has been shown to yield complexes with notable cytotoxic effects against human tumor cell lines like A549.[5]

Table 1: Cytotoxic Activity of Representative Amino Alcohol Derivatives
Compound ClassCancer Cell LineIC50 ValueReference
Galactopyranosylated Amino AlcoholMCF-7 (Breast)11.9 µM[8]
Galactopyranosylated Amino AlcoholMO59J (Glioblastoma)10.0 µM[8]
Di-nuclear Zinc(II) Complex with Chiral Amino AlcoholA549 (Lung)17.8 µg/mL[5]

Antimicrobial Activity: A New Frontier in the Fight Against Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Amino alcohols have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10][11]

Antibacterial and Antifungal Properties

Synthetic aromatic and heteroaromatic amino alcohols have been evaluated for their antibacterial activities.[9] The introduction of lipophilic moieties, such as octyloxy groups, has been shown to enhance antibacterial efficacy.[9] Galactopyranosylated amino alcohols have also displayed activity against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria.[8] For some of these compounds, the minimal inhibitory concentration (MIC) against Staphylococcus epidermidis was as low as 2 μg/mL.[8]

Furthermore, certain amino alcohol derivatives have exhibited promising antifungal activity, with some showing potent inhibition of Cryptococcus neoformans.[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard technique for its determination.[12]

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the synthesized amino alcohol in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilutions: Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neurological and Other Biological Activities

The biological activities of amino alcohols extend beyond anticancer and antimicrobial effects. They have also been investigated for their roles in neuropharmacology and as inhibitors of various enzymes.

Modulation of Neurotransmitter Release and Receptor Activity

Certain amino alcohols, such as ethanolamine and its derivatives, have been shown to modulate the release of neurotransmitters. For example, some amino alcohols can increase the evoked release of acetylcholine from hippocampal slices.[13] The effect can be stereospecific, with one enantiomer exhibiting significantly higher activity than others.[13] Furthermore, amino alcohols can enhance the filling of synaptic vesicles, suggesting a role in regulating synaptic transmission.[14]

The interaction of alcohols with G-protein-coupled receptors (GPCRs) and G-protein-gated inwardly rectifying potassium (GIRK) channels is an active area of research.[15][16][17] These interactions can modulate neuronal excitability and signaling.

Enzyme Inhibition

The structural features of amino alcohols make them suitable candidates for enzyme inhibitors.[18] For instance, β-amino alcohols have been identified as inhibitors of mycobacterial N-acetyltransferase, a potential target for anti-tubercular drugs.[19] They have also been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[20]

Synthesis and Workflow for Biological Evaluation

The discovery of biologically active novel amino alcohols typically follows a structured workflow, from synthesis to comprehensive biological characterization.

General Synthesis of Amino Alcohols

A common and versatile method for the synthesis of β-amino alcohols is the ring-opening of an epoxide with an amine.[21] This reaction allows for the introduction of a wide variety of substituents on both the alcohol and amine moieties, facilitating the generation of diverse chemical libraries for screening.

Synthesis Epoxide Epoxide Reaction Ring Opening Epoxide->Reaction Amine Amine (R-NH2) Amine->Reaction Solvent Solvent (e.g., EtOH) Solvent->Reaction AminoAlcohol β-Amino Alcohol Reaction->AminoAlcohol

Caption: General synthetic scheme for β-amino alcohols via epoxide ring-opening.

Workflow for Biological Activity Screening

A systematic approach is crucial for identifying and characterizing the biological activities of newly synthesized amino alcohols.

Workflow Synthesis Synthesis of Amino Alcohol Library Primary_Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/MIC Determination Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis Assay, Enzyme Inhibition) Dose_Response->Mechanism_of_Action SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the discovery and development of biologically active amino alcohols.

Conclusion and Future Perspectives

Novel amino alcohols continue to be a rich source of biologically active compounds with therapeutic potential across a wide range of diseases. Their structural versatility and inherent chirality provide a powerful platform for the design of potent and selective modulators of biological targets. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to guide the design of next-generation amino alcohol-based drugs. The integration of pharmacokinetic and pharmacodynamic studies will be crucial in translating the promising in vitro activities of these compounds into clinically effective treatments.[22]

References

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5-(Isopropylamino)pentanol safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-(Isopropylamino)pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for this compound (CAS RN: 40447-21-0). As a secondary amino alcohol, this compound possesses a unique combination of functional groups that make it a valuable building block in pharmaceutical and chemical synthesis.[1] However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of robust safety measures to mitigate risks in a laboratory or manufacturing setting. This document is intended to provide researchers, scientists, and drug development professionals with the technical knowledge and practical guidance required to handle this substance responsibly.

Chemical and Physical Properties

A foundational understanding of a substance's physical and chemical properties is critical for predicting its behavior and implementing appropriate handling procedures. This compound is a white to almost-white solid at room temperature.[2] Key properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₈H₁₉NO[3]
Molecular Weight 145.24 g/mol [4]
CAS Number 40447-21-0[3]
Appearance White to Almost white powder to crystal
Melting Point 42.0 to 46.0 °C
Purity >98.0%[3]

Hazard Identification and GHS Classification

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[3] The primary hazards are associated with its irritant properties.

GHS Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Signal Word: Warning[3]

Pictogram:

The causality behind these classifications lies in the chemical nature of amino alcohols. The amino group can impart an alkaline character, which can lead to irritation upon contact with skin and mucous membranes.[5] The lachrymatory properties of some related compounds suggest that the vapors may also be irritating to the respiratory tract.[7]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential for ensuring the safety of laboratory personnel. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[7] A certified chemical fume hood is the preferred engineering control to minimize inhalation of any dust or aerosols.[3][8]

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any work involving this compound.[3][9]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following represent the minimum recommended PPE:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] In situations where there is a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, PVC) are required.[3][5] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contact with the substance occurs.[5]

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing. For larger scale operations, chemical-resistant protective clothing may be necessary.[3]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[3]

Diagram: Hierarchy of Controls

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Most_Effective Most Effective Least_Effective Least Effective

Caption: Hierarchy of controls for managing exposure to this compound.

Safe Handling and Storage Protocols

Handling
  • Avoid all personal contact, including inhalation of dust or vapors.[5]

  • Wash hands and face thoroughly after handling.[3]

  • Avoid generating dust.[5] If the solid material is finely divided, it may form explosive mixtures with air.[5]

  • Use non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities.[10][11]

  • Keep the substance away from heat, sparks, and open flames.[7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]

  • Protect from direct sunlight.[12]

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids.[3][5]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures
  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[3] If the person feels unwell or if breathing is difficult, seek medical attention.[3][9]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing.[3] If eye irritation persists, get immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting.[9] Seek medical attention if the individual feels unwell.[3]

Accidental Release Measures
  • Minor Spills:

    • Evacuate unnecessary personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, sweep up the spilled solid material, taking care not to generate dust.[3]

    • Collect the material in a suitable, labeled container for disposal.[3]

  • Major Spills:

    • Evacuate the area and move upwind of the spill.[5]

    • Prevent the material from entering drains or waterways.[7]

    • Contact emergency services and follow their instructions.

Fire-Fighting Measures

While this compound itself does not have a listed flashpoint, related amino alcohols are combustible.[5][6] In the event of a fire involving this substance:

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[5][7]

  • Unsuitable Extinguishing Media: Avoid using a solid water stream, which may scatter the material.[13]

  • Specific Hazards: Combustion may produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7]

Diagram: Emergency Response Workflow

Emergency_Response Start Spill or Exposure Incident Assess Assess Severity (Minor/Major) Start->Assess Minor_Spill Minor Spill/Exposure Assess->Minor_Spill Minor Major_Spill Major Spill/Exposure Assess->Major_Spill Major PPE Don Appropriate PPE Minor_Spill->PPE Evacuate Evacuate Area Major_Spill->Evacuate Contain Contain Spill PPE->Contain First_Aid Administer First Aid PPE->First_Aid Clean_Up Clean Up with Inert Material Contain->Clean_Up Dispose Dispose of Waste Clean_Up->Dispose End Incident Resolved Dispose->End Medical Seek Medical Attention First_Aid->Medical Alert Alert Emergency Services Evacuate->Alert Secure Secure the Area Alert->Secure Secure->End

Caption: A decision-making workflow for responding to incidents involving this compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[5] Disposal should be carried out in accordance with all applicable local, state, and federal regulations.[5] Do not dispose of this material in standard laboratory drains or as regular trash.

Toxicological Information

Conclusion

This compound is a valuable chemical intermediate that can be handled safely with the appropriate precautions. The core principles of this guide—understanding the hazards, utilizing engineering controls, wearing the correct PPE, and being prepared for emergencies—form the foundation of a robust safety culture. By adhering to these protocols, researchers and scientists can mitigate the risks associated with this compound and ensure a safe working environment.

References

  • SAFETY DATA SHEET: this compound. TCI Chemicals.

  • This compound. PubChem, National Center for Biotechnology Information.

  • SAFETY DATA SHEET: this compound. Sigma-Aldrich.

  • SAFETY DATA SHEET: 5-Amino-1-pentanol. Santa Cruz Biotechnology.

  • SAFETY DATA SHEET: 1-Pentanol. Alfa Aesar.

  • ETHANOLAMINE (2-AMINOETHANOL). Occupational Safety and Health Administration (OSHA).

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA).

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  • This compound(40447-21-0) Information. ChemicalBook.

  • This compound. ChemicalBook.

  • SAFETY DATA SHEET: 1-Pentanol. Fisher Scientific.

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  • SAFETY DATA SHEET: 1-PENTANOL, REAGENT, ACS. Spectrum Chemical.

  • Safety Data Sheet: n-Amyl Alcohol (Pentanol). Global Safety Management.

  • SAFETY DATA SHEET: 1-Pentanol. Acros Organics.

  • SAFETY DATA SHEET: 5-Amino-1-pentanol, 50 wt.% aqueous solution. Acros Organics.

  • SAFETY DATA SHEET: AMINO ALCOHOL EA. Nippon Nyukazai Co., Ltd.

  • This compound. TCI EUROPE N.V.

  • Material Safety Data Sheet: 5-Amino-1-pentanol. Cole-Parmer.

  • This compound, 1G - I0757-1G. Lab Pro Inc.

  • This compound. TCI AMERICA.

  • Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. PMC, NIH.

  • 5-Amino-1-pentanol. Wikipedia.

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  • ISOPROPYLAMINOETHANOL. NOAA - CAMEO Chemicals.

  • Exposure Standards Details. Hazardous Chemical Information System (HCIS), Safe Work Australia.

  • Pentanol. Scribd.

  • ISOPENTYL ALCOHOL, REAGENT, ACS - SAFETY DATA SHEET. Spectrum Chemical.

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  • 1-Pentanol. ScienceLab.com.

  • How can we protect an amino group leaving an alcohol group free?. ResearchGate.

  • SAFETY DATA SHEET: 1-Pentanol. Durham Tech.

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solubility of 5-(Isopropylamino)pentanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-(Isopropylamino)pentanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in pharmaceutical synthesis, and a thorough understanding of its solubility in various organic solvents is paramount for process development, formulation, and purification. This technical guide provides a comprehensive overview of the core principles governing the solubility of this amino alcohol. It delves into the physicochemical properties of this compound, offers a predictive solubility profile in a range of common organic solvents, and provides a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction to this compound

This compound, with the chemical formula C8H19NO, is a secondary amino alcohol.[1] Its structure incorporates both a hydrophilic alcohol group and a secondary amine, along with a moderately sized alkyl chain, giving it amphiphilic characteristics. This unique combination of functional groups dictates its interactions with various solvents and is a key determinant of its solubility profile.

Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 40447-21-0[1][2][3][4][5][6]
Molecular Formula C8H19NO[1][2][5]
Molecular Weight 145.25 g/mol [1][4]
Appearance White to almost white powder or crystal[2][4]
Melting Point 42.0 to 46.0 °C[2][4]
Boiling Point 125 °C at 12 mmHg[2]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility.[7] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

This compound possesses both polar and non-polar characteristics:

  • Polar Features : The hydroxyl (-OH) and secondary amine (-NH-) groups are capable of forming hydrogen bonds, which are strong dipole-dipole interactions.[8][9][10] These groups contribute to the compound's solubility in polar solvents.

  • Non-Polar Features : The pentyl and isopropyl alkyl chains are non-polar and will interact favorably with non-polar solvents through van der Waals forces.

The balance between these features will determine the extent of its solubility in a given organic solvent. Generally, amines with fewer than five carbon atoms are soluble in water, while those with more are less soluble.[11] Given its eight-carbon backbone, this compound is expected to have limited solubility in water but good solubility in a range of organic solvents.[11][12]

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely available in the literature, a qualitative and semi-quantitative prediction can be made based on its structure and the properties of common organic solvents.

Table of Predicted Solubility:

SolventSolvent TypePolarity Index[13]Predicted SolubilityRationale
Methanol Polar Protic5.1Highly Soluble/MiscibleThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily interacting with the amine and alcohol groups of the solute.
Ethanol Polar ProticNot ListedHighly Soluble/MiscibleSimilar to methanol, ethanol's hydroxyl group facilitates strong hydrogen bonding.
Isopropanol Polar Protic3.9Highly Soluble/MiscibleThe structural similarity to the isopropyl group on the solute and its ability to hydrogen bond suggest high solubility.
Acetone Polar Aprotic5.1SolubleThe carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl and amine protons of the solute.
Ethyl Acetate Moderately Polar4.4SolubleThe ester functionality can accept hydrogen bonds, and the overall polarity is compatible with the solute.
Dichloromethane Moderately Polar3.1SolubleThe moderate polarity and ability to participate in dipole-dipole interactions suggest good solubility.
Tetrahydrofuran (THF) Polar Aprotic4.0SolubleThe ether oxygen can act as a hydrogen bond acceptor, and its polarity is suitable for dissolving the solute.
Toluene Non-polar2.4Moderately SolubleThe non-polar aromatic ring will interact favorably with the alkyl chains of the solute, but the polar functional groups may limit miscibility.
Hexane Non-polar0.1Sparingly SolubleThe primarily non-polar nature of hexane will not effectively solvate the polar hydroxyl and amine groups of the solute.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The "gold standard" for determining equilibrium solubility is the shake-flask method.[14]

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Weigh excess this compound add_solvent Add a known volume of solvent to a sealed vial start->add_solvent shake Agitate at a constant temperature (e.g., 25°C) for 24-48 hours add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge sample Filter supernatant centrifuge->sample dilute Dilute sample if necessary sample->dilute analyze Analyze by HPLC or GC dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials on an orbital shaker or use a magnetic stirrer.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[14]

  • Phase Separation :

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Preparation for Analysis :

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis :

    • Analyze the diluted samples using a validated HPLC or GC method.[15][16][17][18][19]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

  • Calculation of Solubility :

    • Express the solubility in appropriate units, such as g/L, mg/mL, or molarity (mol/L).

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature : The solubility of solids in liquids generally increases with temperature. It is crucial to control the temperature during solubility experiments.

  • Solvent Polarity : As discussed, the polarity of the solvent plays a significant role. A solvent that can effectively interact with both the polar and non-polar portions of the molecule will be a good solvent.

  • Presence of Impurities : Impurities in either the solute or the solvent can affect the measured solubility.

  • pH (in aqueous or protic solvents) : The amine group can be protonated under acidic conditions, forming a salt that is typically more soluble in polar solvents than the free base.

Logical Relationships in Solubility

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome HBD Hydrogen Bond Donor (-OH, -NH) HighSol High Solubility HBD->HighSol favors interaction with HBA Hydrogen Bond Acceptor (-OH, -N) HBA->HighSol favors interaction with NP Non-Polar Alkyl Chains NP->HighSol interacts with non-polar part of LowSol Low Solubility NP->LowSol dominates interaction with PolarProtic Polar Protic (e.g., Methanol) PolarProtic->HighSol PolarProtic->LowSol poor interaction with PolarAprotic Polar Aprotic (e.g., Acetone) PolarAprotic->HighSol PolarAprotic->LowSol poor interaction with NonPolar Non-Polar (e.g., Hexane) NonPolar->HighSol interacts with NonPolar->LowSol

Caption: Relationship between solute/solvent properties and solubility.

Conclusion

This technical guide has provided a detailed overview of the . While specific experimental data is limited, a strong predictive understanding can be derived from its chemical structure and the principles of intermolecular forces. The provided experimental protocol offers a robust framework for generating precise and reliable quantitative solubility data, which is essential for its application in research, synthesis, and drug development. A systematic approach to determining and understanding the solubility of this compound will facilitate more efficient and effective process development and formulation activities.

References

  • Experiment 13 – Properties of Amines and Amides - Moorpark College. (URL: [Link])

  • This compound | C8H19NO | CID 414092 - PubChem. (URL: [Link])

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  • Summary of solubility measurement protocols of each company before harmonization. (URL: [Link])

  • What Factors Are Taken Into Consideration When Selecting a Solvent? (URL: [Link])

  • Iron Solubility Measurements in Aqueous MEA for CO2 Capture - ACS Publications. (URL: [Link])

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  • Intramolecular Hydrogen Bonding in α-Epoxy Alcohols: A Conformational Analysis of 1,2-Dialkyl-2,3-epoxycyclopentanol Diastereom. (URL: [Link])

  • 5-Benzylamino-1-pentanol | C12H19NO | CID 17206415 - PubChem. (URL: [Link])

  • Pentyl alcohol - Solubility of Things. (URL: [Link])

  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition - CDC. (URL: [Link])

  • The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol - MDPI. (URL: [Link])

  • Role of hydrogen bonds and molecular structure in relaxation dynamics of pentiol isomers. (URL: [Link])

  • A kind of synthetic method of 5-amino-1-pentanol - Google P
  • Analytical Methods - RSC Publishing. (URL: [Link])

  • ALCOHOLS COMBINED 1405 - CDC. (URL: [Link])

  • The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol - ResearchGate. (URL: [Link])

  • Process for the preparation of 5-diethylamino-2-pentanol - Google P
  • Intermolecular Interactions and Spectroscopic Signatures of the Hydrogen-Bonded System—n-Octanol in Experimental and Theoretical Studies - MDPI. (URL: [Link])

  • High-performance liquid chromatography analysis method for determining the content of isopropanolamine hydrogen sulfate ester - Google P
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  • SOLUBILITY DATA SERIES. (URL: [Link])

  • Polarity of Solvents. (URL: [Link])

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theoretical properties of 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 5-(Isopropylamino)pentanol

Abstract

This compound is a bifunctional amino alcohol with significant potential as a chemical intermediate and building block in the synthesis of pharmacologically active agents. This guide provides a comprehensive analysis of its theoretical properties, synthesizing available data on its physicochemical characteristics, established synthesis methodologies, and predicted analytical profile. By examining the broader context of β-amino alcohols in medicinal chemistry, we explore the compound's potential structure-activity relationships and its prospective applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this versatile molecule.

Molecular Profile and Physicochemical Properties

This compound (CAS RN: 40447-21-0) is a secondary amino alcohol characterized by a five-carbon aliphatic chain, a terminal primary alcohol, and an isopropyl-substituted secondary amine at the 5-position.[1] This structure imparts both hydrophilic (hydroxyl and amino groups) and lipophilic (carbon backbone and isopropyl group) characteristics, making it an interesting scaffold for chemical modification.

The molecule's bifunctionality is key to its utility. The primary alcohol can undergo oxidation, esterification, or etherification, while the secondary amine is a nucleophilic center and a base, allowing for salt formation, amidation, and further alkylation.

Chemical Structure

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the known and predicted physical and chemical properties of this compound.

PropertyValueSource
CAS Number 40447-21-0[1][2][3]
Molecular Formula C₈H₁₉NO[1][4]
Molecular Weight 145.24 g/mol [1][4]
Appearance White to almost white powder or crystal[1]
Melting Point 42.0 to 46.0 °C[1]
Boiling Point 125 °C / 12 mmHg[1]
Density (Predicted) 0.868 ± 0.06 g/cm³[1]
pKa (Predicted) 15.17 ± 0.10[1]
Purity >98.0% (Typical)
Storage Temperature 2-8°C (Protect from light)[1]

Synthesis and Manufacturing Principles

The primary documented route for synthesizing this compound is through the reductive amination of a cyclic ether precursor. This method is noted for its efficiency and high yield.[5]

Reductive Amination Pathway

The synthesis involves the reaction of 2-hydroxypentamethylene oxide (the hemiacetal form of 5-hydroxypentanal) with isopropylamine in the presence of hydrogen gas and a hydrogenation catalyst, typically Raney nickel. The reaction proceeds under elevated temperature and pressure.[5]

G reactant1 2-Hydroxypentamethylene Oxide conditions + H2 Raney Ni Catalyst Δ, P reactant1->conditions reactant2 Isopropylamine (CH3)2CHNH2 reactant2->conditions product This compound conditions->product Reductive Amination

Caption: Synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on the methodology described in the patent literature.[5]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, adhering to all safety regulations.

Materials:

  • 2-Hydroxypentamethylene oxide

  • Isopropylamine

  • Raney Nickel (catalyst, handle as a slurry in water or ethanol)

  • Hydrogen (H₂) gas

  • High-pressure autoclave reactor equipped with stirring, heating, and pressure monitoring

  • Filtration apparatus

  • Vacuum distillation apparatus

Procedure:

  • Reactor Charging: In a suitable high-pressure autoclave, charge the reactor with 2-hydroxypentamethylene oxide and an excess of isopropylamine. The molar excess of the amine drives the reaction towards completion.

  • Catalyst Addition: Carefully add the Raney nickel catalyst. Causality Note: Raney nickel is a highly effective hydrogenation catalyst, essential for the reduction of the intermediate imine/enamine formed from the condensation of the aldehyde precursor and isopropylamine. It is pyrophoric and must be handled with care.

  • System Purge: Seal the autoclave and purge the system several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure. Heat the reactor to the target temperature (e.g., 100-150 °C) with vigorous stirring. The reaction is typically maintained for several hours until hydrogen uptake ceases.[5] Causality Note: Elevated temperature and pressure are required to overcome the activation energy of the hydrogenation step and ensure a reasonable reaction rate.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the system with nitrogen before opening.

  • Work-up and Purification:

    • Discharge the reactor contents and separate the catalyst by filtration. The filtered catalyst should be kept wet to prevent ignition.

    • The crude product is then purified by fractional distillation under vacuum to yield pure this compound.[5] Causality Note: Vacuum distillation is necessary because the compound's high boiling point at atmospheric pressure could lead to decomposition.

Analytical and Spectroscopic Profile (Theoretical)

Predicted Spectroscopic Data
TechniquePredicted Features
¹H NMR (CDCl₃, 400 MHz)δ ~3.6 ppm (t, 2H): -CH ₂-OHδ ~2.8 ppm (sept, 1H): -N-CH -(CH₃)₂δ ~2.6 ppm (t, 2H): -CH ₂-NH-δ ~1.3-1.6 ppm (m, 6H): Overlapping methylene protons (-CH₂-CH ₂-CH ₂-CH ₂-)δ ~1.1 ppm (d, 6H): -CH-(CH ₃)₂Broad singlet: -OH and -NH (position and intensity are concentration/solvent dependent, D₂O exchangeable)
¹³C NMR (CDCl₃, 100 MHz)δ ~62 ppm: -C H₂-OHδ ~49 ppm: -N-C H-(CH₃)₂δ ~48 ppm: -C H₂-NH-δ ~32 ppm: -CH₂-C H₂-CH₂OHδ ~29 ppm: -NH-CH₂-C H₂-δ ~23 ppm: -CH₂-C H₂-CH₂-NH-δ ~22 ppm (2C): -CH-(C H₃)₂
FT-IR (KBr Pellet, cm⁻¹)~3300-3400 cm⁻¹ (broad): O-H and N-H stretching~2850-2960 cm⁻¹: C-H stretching (aliphatic)~1465 cm⁻¹: C-H bending~1120 cm⁻¹: C-N stretching~1060 cm⁻¹: C-O stretching (primary alcohol)
Mass Spec. (EI)m/z 145 [M]⁺: Molecular ion (may be weak)m/z 130 [M-CH₃]⁺: Loss of a methyl groupm/z 114 [M-CH₂OH]⁺: Loss of hydroxymethyl radicalm/z 86 [C₅H₁₂N]⁺: Alpha cleavage, fragment from [(CH₃)₂CH-NH-CH₂]⁺m/z 44 [C₂H₆N]⁺: Common fragment from secondary amines
Protocol for Analytical Characterization

Objective: To confirm the identity and purity of a synthesized batch of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

  • FT-IR Spectrometer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • NMR: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of TMS as an internal standard if required.

    • FT-IR: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

    • GC-MS: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and DEPT NMR spectra. A D₂O exchange experiment can be run to confirm the -OH and -NH protons.

    • Obtain the FT-IR spectrum over the range of 4000-400 cm⁻¹.

    • Run the sample on the GC-MS to determine its retention time (purity assessment) and obtain the mass spectrum of the eluting peak.

  • Data Analysis:

    • Compare the acquired spectra with the predicted data (Table 3.1).

    • Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios.

    • Analyze the GC chromatogram to assess purity (ideally a single major peak).

    • Interpret the mass spectrum fragmentation pattern to confirm the molecular structure.

Theoretical Pharmacological Profile and Drug Development Potential

While this compound is not an active pharmaceutical ingredient (API) itself, its structural motifs are prevalent in numerous bioactive molecules. Its value lies in its role as a versatile scaffold and intermediate.[8]

Relevance of the Amino Alcohol Scaffold

The amino alcohol skeleton is a privileged structure in medicinal chemistry.[9][10] This class of compounds includes:

  • β-Blockers: Many cardiovascular drugs, such as propranolol, are aryloxypropanolamines, a subset of amino alcohols.[9]

  • Anticancer Agents: Novel β-amino alcohol derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[11][12]

  • Chiral Auxiliaries: Their defined stereochemistry makes them invaluable in asymmetric synthesis, a critical aspect of modern drug development.[13]

Structure-Activity Relationship (SAR) Insights

The specific features of this compound contribute to its potential utility:

  • Five-Carbon Spacer: The pentanol backbone provides a flexible linker of moderate length and lipophilicity. This allows for the positioning of terminal functional groups (like the amine and hydroxyl) at appropriate distances to interact with multiple binding sites on a biological target.

  • Isopropyl Group: The bulky isopropyl group on the nitrogen atom can influence binding selectivity and metabolic stability. Compared to a simple amino group, it increases steric hindrance, which can prevent metabolism by certain enzymes, and enhances lipophilicity, potentially improving membrane permeability.

  • Primary Hydroxyl Group: This group is a key point for modification. It can be used to attach the molecule to other pharmacophores, solubilizing groups, or linkers for creating more complex drug candidates like PROTACs (PROteolysis TArgeting Chimeras).

G scaffold This compound Scaffold amine Secondary Amine (Nucleophilic Center, Basic) scaffold->amine hydroxyl Primary Alcohol (Attachment Point) scaffold->hydroxyl mod2 Pharmacophore 'A' (e.g., Aryl Group) amine->mod2 Alkylation/ Amidation mod3 Salt Formation for Improved Solubility amine->mod3 Acid Addition mod1 Linker Attachment (e.g., for PROTACs) hydroxyl->mod1 Esterification/ Etherification

Caption: Role of this compound as a versatile drug discovery scaffold.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[1][14]

  • Hazards:

    • Causes skin irritation (H315).[14]

    • Causes serious eye irritation (H319).[14]

  • Precautionary Measures:

    • Handling: Wash hands and face thoroughly after handling. Avoid generating dust. Use in a well-ventilated area.[14]

    • Personal Protective Equipment (PPE): Wear protective gloves and eye/face protection.[14]

    • First Aid (IF ON SKIN): Wash with plenty of soap and water. If irritation occurs, seek medical advice.[14]

    • First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1][14]

    • Storage: Keep container tightly closed. Store in a cool, dark place away from incompatible materials like oxidizing agents.[14]

Conclusion

This compound is a structurally simple yet theoretically valuable molecule for chemical and pharmaceutical research. Its well-defined physicochemical properties, straightforward synthesis, and the privileged nature of its amino alcohol core position it as a potent building block for the development of novel therapeutic agents. A thorough understanding of its theoretical characteristics—from its predicted spectroscopic signature to its potential role in structure-activity relationships—provides a solid foundation for its practical application in the laboratory and its strategic use in designing the next generation of complex, biologically active compounds.

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Methodological & Application

Application Note: 5-(Isopropylamino)pentanol as a Versatile Bifunctional Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures.[1][2] 5-(Isopropylamino)pentanol is a bifunctional linear C5 building block featuring a secondary amine and a primary alcohol. This unique combination of nucleophilic centers offers a versatile platform for a variety of synthetic transformations, making it a valuable intermediate, particularly in the synthesis of nitrogen-containing heterocycles and other targets for drug discovery.[3] This document provides a detailed guide for researchers, chemists, and drug development professionals on the properties, synthesis, and synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and safety profile is critical for its effective and safe implementation in any synthetic workflow.

Physicochemical Data

The key properties of this compound (CAS RN: 40447-21-0) are summarized below.[4][5][6][7]

PropertyValueSource(s)
Molecular Formula C₈H₁₉NO[8]
Molecular Weight 145.25 g/mol [9]
Appearance White to off-white crystalline solid[4]
Melting Point 42.0 to 46.0 °C[4]
Boiling Point 125 °C / 12 mmHg[4][10]
Density (Predicted) 0.868 ± 0.06 g/cm³[4]
pKa (Predicted) 15.17 ± 0.10[4]
InChIKey UEXRIBOEINFZJS-UHFFFAOYSA-N[9]
Safety and Handling

This compound requires careful handling due to its potential to cause irritation. Adherence to standard laboratory safety procedures is mandatory.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).[8]

  • Precautionary Measures :

    • P264 : Wash hands and face thoroughly after handling.[8]

    • P280 : Wear protective gloves, eye protection, and face protection.[8]

    • P302+P352 : IF ON SKIN: Wash with plenty of water.[8]

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • Storage : Store in a cool, dark, and well-ventilated place at 2-8°C, away from incompatible materials such as oxidizing agents.[8][11] Keep the container tightly closed.[8]

  • First Aid : In case of contact, follow the specific first-aid measures outlined in the Safety Data Sheet (SDS).[8] For inhalation, move the victim to fresh air. For skin contact, remove contaminated clothing and wash the affected area with soap and water. For eye contact, rinse cautiously with water for several minutes.[8]

Synthesis of this compound

The most direct and efficient synthesis of this compound is achieved through the reductive amination of 2-hydroxytetrahydropyran (the cyclic hemiacetal of 5-hydroxypentanal). This method provides high yields and purity.[3]

G start_materials Starting Materials: 2-Hydroxypentamethylene oxide Isopropylamine reactor Autoclave Reactor start_materials->reactor Charge Reactor reaction_step Reductive Amination reactor->reaction_step H₂, Raney Ni Catalyst Elevated Temp. & Pressure filtration Catalyst Filtration reaction_step->filtration Cool & Vent distillation Vacuum Distillation filtration->distillation Purify Crude Product product Final Product: This compound distillation->product Isolate Pure Product (70-95% Yield)

Caption: Synthesis workflow for this compound.

Protocol 2.1: Synthesis via Reductive Amination

This protocol is adapted from established industrial methods for preparing N-substituted amino alcohols.[3]

Rationale: This one-pot reaction leverages the equilibrium between 2-hydroxytetrahydropyran and its open-chain aldehyde form, 5-hydroxypentanal. The aldehyde reacts with isopropylamine to form a Schiff base (imine), which is then immediately and irreversibly reduced by hydrogen in the presence of a Raney nickel catalyst. The elevated temperature and pressure are necessary to achieve a sufficient reaction rate and maintain hydrogen solubility.

Materials:

  • 2-Hydroxypentamethylene oxide (2-hydroxytetrahydropyran)

  • Isopropylamine

  • Raney Nickel (catalyst, slurry in water)

  • Hydrogen (H₂) gas

  • Methanol (for catalyst washing)

  • Diatomaceous earth (for filtration)

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum distillation setup

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney nickel slurry with deionized water, followed by methanol, to remove residual alkali and water.

  • Reactor Charging: Charge the autoclave with 2-hydroxypentamethylene oxide, an excess of isopropylamine, and the prepared Raney nickel catalyst. A typical molar ratio might be 1:1.5:0.05 (oxide:amine:catalyst).

  • Reaction Execution:

    • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1500 psi).

    • Begin stirring and heat the reactor to the target temperature (e.g., 100-150 °C).

    • Monitor the pressure. A drop in pressure indicates hydrogen consumption. Maintain the pressure by feeding more hydrogen as needed.

    • Continue the reaction until hydrogen uptake ceases (typically 2-4 hours).

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Discharge the reactor contents and filter through a pad of diatomaceous earth to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be kept wet at all times.

    • The filtrate contains the crude product. Purify it by fractional distillation under reduced pressure (e.g., 12 mmHg).

  • Product Collection: Collect the fraction boiling at approximately 123-125 °C at 12 mmHg. The product will solidify upon cooling.[3]

Applications in Synthetic Chemistry

The synthetic utility of this compound stems from the orthogonal reactivity of its amine and alcohol functional groups. The secondary amine is a potent nucleophile and base, while the primary alcohol can be readily converted into various functional groups or used as a nucleophile itself.

Application 3.1: Synthesis of N-Isopropyl-2-propylpiperidine (Conceptual Protocol)

This protocol demonstrates the use of this compound as a linear C5 precursor for the construction of a substituted piperidine ring, a common scaffold in many pharmaceutical agents.

Rationale: The synthesis involves a two-step sequence. First, the primary alcohol is converted into a better leaving group, typically a tosylate or mesylate. This is a crucial activation step. Second, the molecule undergoes an intramolecular Sₙ2 reaction. The nucleophilic secondary amine attacks the carbon bearing the tosylate leaving group, leading to cyclization and formation of the six-membered piperidine ring. A base is required in the second step to deprotonate the resulting ammonium salt and yield the neutral piperidine product.

Caption: Conceptual workflow for piperidine synthesis.

Procedure:

  • Step 1: Tosylation of the Alcohol

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.1 eq).

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

    • Quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-tosyl intermediate. This intermediate is often used in the next step without further purification.

  • Step 2: Intramolecular Cyclization

    • Dissolve the crude tosyl intermediate from Step 1 in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, use with extreme caution ).

    • Heat the mixture (e.g., to 80-100 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, quench carefully with water, and extract with a solvent like diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting crude product by column chromatography or distillation to yield the N-isopropylpiperidine derivative.

Application 3.2: Synthesis of N-(5-hydroxypentyl)-N-isopropylacetamide (Conceptual Protocol)

This protocol illustrates the selective acylation of the more nucleophilic secondary amine in the presence of the primary alcohol, creating a useful amide-alcohol intermediate for further elaboration.

Rationale: The secondary amine is significantly more nucleophilic and less sterically hindered than the primary alcohol, allowing for selective reaction with an acylating agent like acetyl chloride. A mild base, such as triethylamine (TEA), is used as an acid scavenger to neutralize the HCl byproduct, preventing the formation of the unreactive ammonium salt. The alcohol remains untouched under these conditions, providing a handle for subsequent synthetic transformations (e.g., oxidation, etherification, or esterification).

G start This compound reaction Selective N-Acylation start->reaction reagents Reagents: Acetyl Chloride (AcCl) Triethylamine (TEA) reagents->reaction product N-(5-hydroxypentyl)-N-isopropylacetamide reaction->product

Caption: Selective N-acylation of this compound.

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent like DCM or THF in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

  • Acylation:

    • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution. An exothermic reaction and the formation of triethylammonium chloride precipitate may be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel column chromatography to obtain the pure amide-alcohol product.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature allows for selective transformations at either the amine or alcohol center, or for their combined use in constructing cyclic structures like piperidines. The straightforward synthesis and clear reactivity patterns make it an attractive intermediate for developing novel synthetic routes towards pharmacologically active compounds and other complex molecular targets. The protocols and data provided herein serve as a comprehensive guide for chemists to unlock the full potential of this powerful synthetic tool.

References

  • Whitmore, F. C. (1950). Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof. U.S. Patent No. 2,516,337. Washington, DC: U.S. Patent and Trademark Office.
  • This compound. SpectraBase. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Key Chemical Building Blocks for Pharmaceutical Synthesis: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Pentanol, 5-amino-. NIST WebBook. Available at: [Link]

  • Building Blocks - Pharmaceuticals. Prasol Chemicals Limited. Available at: [Link]

  • 5-Aminopentan-1-ol. PubChem. Available at: [Link]

  • Li, G. et al. (2021). A kind of synthetic method of 5-amino-1-pentanol. Chinese Patent No. CN108947851B.
  • Pharma API Intermediates. Pharma Noble Chem Ltd. Available at: [Link]

  • Pentanol, 5-amino-. NIST WebBook, Mass Spectrum. Available at: [Link]

  • Pentanol, 5-amino-. NIST WebBook, Gas Chromatography. Available at: [Link]

  • Synthesis of 5-Isopropoxy-3-methyl-1-pentanol. PrepChem.com. Available at: [Link]

  • This compound. abotchem. Available at: [Link]

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Application Notes & Protocols: 5-(Isopropylamino)pentanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Amino Alcohol Building Block

Introduction: The Untapped Potential of a Simple Scaffold

In the vast landscape of medicinal chemistry, the strategic value of a chemical scaffold is often determined by its versatility, synthetic accessibility, and its ability to impart desirable pharmacological properties. 5-(Isopropylamino)pentanol, a seemingly simple aliphatic amino alcohol, represents such a scaffold. While not as extensively documented in isolation as more complex structures, its core motifs—a secondary isopropylamine and a primary alcohol separated by a five-carbon chain—position it as a highly valuable, yet underutilized, building block in modern drug discovery.

This guide provides an in-depth exploration of the potential applications of this compound, drawing upon established principles of medicinal chemistry and the well-documented pharmacology of structurally related compounds. We will delve into its role as a key synthon, particularly in the realm of cardiovascular drugs, and explore its potential in other therapeutic areas. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their own investigations into this promising molecule.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its successful application in synthesis and drug design.

PropertyValueSource
CAS Number 40447-21-0[1]
Molecular Formula C8H19NO[1]
Molecular Weight 145.24 g/mol [1]
Appearance White to almost white powder or crystal[1]
Melting Point 42.0 to 46.0 °C[1]
Boiling Point 125 °C at 12 mmHg[1]
pKa 15.17 ± 0.10 (Predicted)[1]

These properties indicate a relatively low-melting solid that is amenable to a variety of reaction conditions. Its predicted pKa suggests the amino group will be protonated at physiological pH, a key consideration for receptor binding and pharmacokinetic properties.

Core Application: A Gateway to Beta-Adrenergic Receptor Modulators

The most prominent and well-established application for scaffolds similar to this compound is in the synthesis of β-adrenergic receptor antagonists, commonly known as beta-blockers.[2] These drugs are a cornerstone in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias.[2]

The Pharmacophore of Beta-Blockers

The classical pharmacophore for many beta-blockers, particularly the aryloxypropanolamine class, consists of three key components:

  • An aromatic ring system that contributes to receptor affinity and selectivity.

  • A linker that includes a β-hydroxy group, crucial for stereospecific interactions with the receptor.

  • A secondary amine with a bulky substituent, typically an isopropyl or tert-butyl group, which is essential for antagonist activity.[3][4]

The (S)-configuration of the hydroxyl-bearing carbon is critical for optimal binding to the β-receptor, often being 100-fold more potent than the (R)-enantiomer.[4][5]

This compound as a Synthon for Novel Beta-Blockers

While classical beta-blockers are aryloxypropanolamines, the fundamental principles of their structure-activity relationships (SAR) can be applied to design novel agents derived from this compound. The isopropylamino group is a well-established feature for potent β-antagonism.[3] The pentanol backbone offers a longer, more flexible linker compared to the propanolamine side chain of drugs like propranolol. This extended linker could allow for probing different regions of the β-adrenergic receptor binding pocket, potentially leading to novel selectivity profiles or improved pharmacokinetic properties.

The following diagram illustrates a generalized workflow for utilizing this compound as a starting material for the synthesis of new potential beta-blockers.

G cluster_0 Synthesis of Aryloxy-Pentan-ol Analogues A This compound B Protection of the Amino Group (e.g., Boc) A->B Boc2O, Et3N C Activation of the Hydroxyl Group (e.g., Mesylation) B->C MsCl, Et3N D Nucleophilic Substitution with a Phenol C->D ArOH, K2CO3 E Deprotection of the Amino Group D->E TFA or HCl F Final Product: Novel Beta-Blocker Analogue E->F

Caption: Synthetic workflow for novel beta-blocker analogues.

Protocol 1: Synthesis of a Propranolol Analogue from this compound

This protocol details a hypothetical synthesis of a propranolol analogue where the propanol side chain is replaced by the pentanol backbone of the title compound.

Objective: To synthesize 1-(naphthalen-1-yloxy)-5-(isopropylamino)pentan-2-ol.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • 1-Naphthol

  • Potassium carbonate (K₂CO₃)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Protection of the Amine:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add Et₃N (1.2 eq) and cool the mixture to 0 °C.

    • Slowly add a solution of Boc₂O (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

  • Activation of the Alcohol:

    • Dissolve the Boc-protected amino alcohol (1.0 eq) in DCM and cool to 0 °C.

    • Add Et₃N (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq).

    • Stir at 0 °C for 2 hours, monitoring by TLC.

    • Upon completion, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the mesylated intermediate. Use this intermediate immediately in the next step.

  • Nucleophilic Substitution:

    • In a separate flask, dissolve 1-naphthol (1.2 eq) and K₂CO₃ (2.0 eq) in ACN.

    • Add the mesylated intermediate from the previous step.

    • Heat the reaction mixture to reflux and stir for 16 hours.

    • Cool to room temperature, filter off the solids, and concentrate the filtrate.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected aryloxy-pentanol.

  • Deprotection:

    • Dissolve the purified product from the previous step in DCM.

    • Add TFA (10 eq) and stir at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expanding Horizons: Beyond Cardiovascular Applications

The β-amino alcohol motif is not limited to cardiovascular drugs. This structural class has shown promise in a variety of other therapeutic areas.[6][7]

Anticancer and Cytotoxic Activities

Several studies have reported that β-amino alcohol derivatives possess cytotoxic activity against various cancer cell lines.[6] The mechanism of action is often not fully elucidated but may involve apoptosis induction or other pathways. The structural diversity that can be generated from a simple starting material like this compound makes it an attractive scaffold for generating libraries of compounds for anticancer screening.

G cluster_0 Anticancer Screening Workflow A This compound B Library Synthesis (e.g., Amide or Ester Derivatives) A->B Combinatorial Chemistry C In Vitro Cytotoxicity Screening (e.g., MTT Assay) B->C D Hit Identification C->D Identify Active Compounds E Lead Optimization (SAR Studies) D->E F In Vivo Efficacy Studies E->F

Caption: Workflow for anticancer drug discovery.

Antimicrobial and Antifungal Potential

There is evidence that certain amino alcohol derivatives exhibit antimicrobial and antifungal properties.[8][9] The combination of a lipophilic carbon chain and a polar amino alcohol group can facilitate interaction with and disruption of microbial cell membranes. By modifying the structure of this compound, for example, by esterifying the alcohol with various aromatic acids, it is possible to generate novel compounds for antimicrobial screening.[9]

Protocol 2: Screening of this compound Derivatives for Antimicrobial Activity

Objective: To assess the in vitro antimicrobial activity of a library of ester derivatives of this compound.

Materials:

  • A library of ester derivatives of this compound.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans).

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • 96-well microtiter plates.

  • Spectrophotometer (plate reader).

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • DMSO (for dissolving compounds).

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve each test compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • Grow bacterial and fungal strains overnight in appropriate broth.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microdilution Assay:

    • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium. The final concentrations may range from 256 µg/mL to 0.5 µg/mL.

    • Add the prepared inoculum to each well.

    • Include wells with inoculum only (negative control) and inoculum with the positive control antibiotic.

    • Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Conclusion and Future Perspectives

This compound represents a versatile and economically attractive starting material for medicinal chemistry campaigns. Its primary utility lies in the synthesis of novel β-adrenergic receptor antagonists, where its unique carbon backbone offers opportunities for developing compounds with differentiated pharmacological profiles. Furthermore, the broader biological activities associated with the β-amino alcohol scaffold suggest that derivatives of this compound could yield promising leads in oncology and infectious disease research. The protocols and workflows presented in this guide provide a solid framework for researchers to begin exploring the full potential of this valuable chemical entity. As the demand for novel therapeutics continues to grow, the creative application of such fundamental building blocks will remain a cornerstone of successful drug discovery.

References

  • ResearchGate. (n.d.). Synthesis of β-amino alcohol derivatives. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

  • PubMed. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. Retrieved from [Link]

  • Growing Science. (2013). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Retrieved from [Link]

  • PubMed. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of statine employing a general syn-amino alcohol building block. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Blockers. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Isopropoxy-3-methyl-1-pentanol. Retrieved from [Link]

  • OUCI. (n.d.). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminopentan-1-ol. Retrieved from [Link]

  • MDPI. (n.d.). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Iproniazid. Retrieved from [Link]

  • PubMed. (1976). Comparison of antimicrobial activity of nuclear-substituted aromatic esters of 5-dimethylamino-1-phenyl-3-pentanol and 3-dimethylamino-1-phenyl-1-propanol with related cyclic analogs. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOPENTANOL. Retrieved from [Link]

  • PubChem. (n.d.). 5-Benzylamino-1-pentanol. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. Retrieved from [Link]

  • PubMed Central. (2022). The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Pseudonatural Products for Chemical Biology and Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 1-Pentanol. Retrieved from [Link]

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Application Notes and Protocols: 5-(Isopropylamino)pentanol as a Chiral Ligand in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, valued for their versatility, steric influence, and coordinating ability. Derived from the readily available chiral pool of amino acids, these scaffolds function as highly effective catalysts, ligands for transition metals, and chiral auxiliaries. This guide provides a detailed exploration of the potential applications of 5-(Isopropylamino)pentanol as a chiral ligand in key asymmetric transformations. While direct literature on this specific ligand is emerging, this document extrapolates from well-established protocols for structurally analogous amino alcohols to provide a robust framework for its application. We present detailed protocols for asymmetric diethylzinc addition to aldehydes, ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, and palladium-catalyzed asymmetric allylic alkylation. The causality behind experimental choices, self-validating system designs, and mechanistic insights are emphasized to empower researchers in their synthetic endeavors.

Introduction: The Promise of Amino Alcohol Ligands

The synthesis of single-enantiomer pharmaceuticals and fine chemicals is a critical objective in modern chemistry. Chiral 1,2-amino alcohols and their derivatives are among the most powerful tools for achieving this, as they can be easily prepared from the reduction of abundant chiral amino acids. Their efficacy stems from the bifunctional nature of the amino and hydroxyl groups, which can coordinate to metal centers or substrates, creating a well-defined, rigid chiral environment that directs the stereochemical outcome of a reaction.

This compound, with its secondary amine and primary alcohol functionalities, presents an intriguing scaffold for a chiral ligand. The isopropyl group offers moderate steric bulk, which can be crucial for inducing asymmetry, while the flexible pentyl chain allows for various coordination modes with a metal center. This guide will explore its potential in three pivotal classes of asymmetric reactions.

Foundational Principles: Mechanism of Asymmetric Induction

Asymmetric induction is the preferential formation of one enantiomer or diastereoisomer over another in a chemical reaction, guided by a chiral influence.[1] In the context of this compound, this is achieved through "external asymmetric induction," where the chiral ligand, in concert with a metal catalyst, creates a chiral environment in the transition state.[1] The amino and hydroxyl groups of the ligand chelate to the metal, forming a rigid catalyst complex. This complex then preferentially binds the substrate in a specific orientation, leading to the formation of one enantiomer of the product over the other. The rigidity of the ligand structure is often crucial for achieving high enantioselectivity.[2]

Synthesis of Chiral this compound

The enantiomerically pure forms of this compound can be synthesized from a chiral precursor, such as a protected glutamic acid derivative, which possesses the desired stereocenter. A general, representative synthetic approach is outlined below.

Workflow for the Synthesis of (S)-5-(Isopropylamino)pentanol:

A 1. (S)-Glutamic acid B 2. Protection (e.g., Boc, Cbz) A->B C 3. Reduction of carboxylic acids (e.g., LiAlH4) B->C D 4. N-Isopropylation (reductive amination with acetone) C->D E 5. Deprotection D->E F 6. (S)-5-(Isopropylamino)pentanol E->F

Caption: A plausible synthetic route to enantiopure this compound.

Protocol 1: Synthesis of (S)-5-(Isopropylamino)pentanol (Representative)

This protocol is a conceptual outline and may require optimization.

  • Protection of (S)-Glutamic Acid: Protect the amino group of (S)-glutamic acid with a suitable protecting group (e.g., Boc anhydride).

  • Reduction: Reduce both carboxylic acid functionalities of the protected glutamic acid to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Selective Protection/Activation: Selectively protect the primary alcohol or activate the amino group for the subsequent alkylation step.

  • N-Isopropylation: Introduce the isopropyl group via reductive amination using acetone and a reducing agent like sodium triacetoxyborohydride.

  • Deprotection: Remove the protecting groups under appropriate conditions to yield the final product.

  • Purification: Purify the final compound using column chromatography or distillation.

Application in Asymmetric Catalysis: Protocols and Methodologies

The following protocols are based on well-established procedures for other chiral amino alcohol ligands and are presented as starting points for the investigation of this compound in these reactions.

Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols.[3][4] Chiral amino alcohols are excellent ligands for this transformation.[3]

Catalytic Cycle:

A Ligand-ZnEt Complex B Aldehyde Coordination A->B + RCHO C Ethyl Transfer (Transition State) B->C D Zinc Alkoxide Product C->D E Ligand Regeneration D->E + ZnEt2 E->A

Caption: Generalized catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Protocol 2: Asymmetric Ethylation of Benzaldehyde

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (0.05 mmol) in anhydrous toluene (2 mL). Add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise at 0 °C and stir the mixture for 30 minutes.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) to the catalyst solution at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

  • Work-up: Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the chiral secondary alcohol. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Table 1: Representative Performance of Amino Alcohol Ligands in Diethylzinc Addition

LigandAldehydeYield (%)ee (%)Product Configuration
(-)-DAIBBenzaldehyde~95>95(R)
TADDOLsVariousHighup to 99Varies
Azetidine AlcoholsAromaticHigh94-100Varies
This compound Benzaldehyde Expected: High To be determined To be determined

Data for DAIB, TADDOLs, and Azetidine Alcohols are from established literature.[3]

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols, often using isopropanol as the hydrogen source.[2][5][6] Ruthenium complexes with chiral amino alcohol ligands are highly effective catalysts for this transformation.[2][7]

Workflow for Asymmetric Transfer Hydrogenation:

Start Start: Ketone, Ru-precursor, Ligand, i-PrOH, Base Step1 1. In situ formation of active Ru-hydride catalyst Start->Step1 Step2 2. Coordination of ketone to the chiral Ru-complex Step1->Step2 Step3 3. Diastereoselective hydride transfer Step2->Step3 Step4 4. Release of chiral alcohol product Step3->Step4 Step4->Step1 Catalyst regeneration End End: Chiral Alcohol Step4->End

Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst Preparation: In a Schlenk tube, mix [RuCl₂(p-cymene)]₂ (0.005 mmol), this compound (0.01 mmol), and isopropanol (2 mL). Stir the mixture at 80 °C for 20 minutes under an inert atmosphere.

  • Reaction Setup: In a separate flask, dissolve acetophenone (1.0 mmol) and a base (e.g., KOH, 0.05 mmol) in isopropanol (3 mL).

  • Reaction: Add the catalyst solution to the substrate solution. Heat the reaction mixture at 80 °C and stir for the required time (monitor by TLC or GC).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Table 2: Expected Performance in Asymmetric Transfer Hydrogenation

KetoneCatalyst SystemYield (%)ee (%)
Acetophenone[RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanolHighup to 82
Various Aryl KetonesRuCl(p-cymene)[(S,S)-Ts-DPEN]High>95
Acetophenone [RuCl₂(p-cymene)]₂ / this compound Expected: Good to High To be determined

Data for established catalysts are from literature.[2][5]

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for constructing C-C, C-N, and C-O bonds. Chiral ligands are essential for controlling the stereochemistry of these reactions.

Protocol 4: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (0.01 mmol) and this compound (0.025 mmol) in anhydrous, degassed THF (2 mL). Stir for 20 minutes at room temperature.

  • Nucleophile Preparation: In a separate flask, prepare a solution of dimethyl malonate (1.2 mmol) and a base (e.g., BSA with catalytic potassium acetate) in THF (2 mL).

  • Reaction: Add the substrate, 1,3-diphenyl-2-propenyl acetate (1.0 mmol), to the catalyst solution, followed by the nucleophile solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once complete, quench with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and concentrate. Purify the product by column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC.

Conclusion

While this compound is not yet an established chiral ligand in the literature, its structure is highly promising for applications in asymmetric catalysis. This guide provides a comprehensive starting point for researchers to explore its potential in asymmetric diethylzinc additions, transfer hydrogenations, and allylic alkylations. The provided protocols, based on well-validated methodologies for analogous amino alcohol ligands, offer a solid foundation for experimental design. The successful application of this compound would represent a valuable addition to the toolkit of chiral ligands available to synthetic chemists.

References

  • Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings - Francis Academic Press. [Link]

  • Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824. [Link]

  • Asymmetric induction. Wikipedia. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ACS Publications. [Link]

  • Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. ResearchGate. [Link]

  • Asymmetric allylic alkylation catalyzed by palladium complexes with new chiral ligands. ResearchGate. [Link]

  • Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). ACS Publications. [Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]

  • New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation. Royal Society of Chemistry. [Link]

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. DiVA portal. [Link]

  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante. [Link]

  • Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. ACS Publications. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylation in Drug Development

The N-alkylation of secondary amines, such as 5-(isopropylamino)pentanol, is a pivotal transformation in medicinal chemistry and drug development. The introduction of an alkyl group onto the nitrogen atom to form a tertiary amine can profoundly modulate a molecule's pharmacological properties, including its potency, selectivity, solubility, and metabolic stability. This compound, with its secondary amine and primary alcohol functionalities, serves as a versatile scaffold for the synthesis of a diverse array of compounds, including beta-blockers and other pharmacologically active agents.

This guide provides detailed protocols for two robust and widely applicable methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides . The choice between these methods will depend on the nature of the desired alkyl group, the required scale of the reaction, and the overall synthetic strategy. We will delve into the mechanistic underpinnings of each approach, providing not just a set of instructions, but a framework for rational decision-making in your research.

Method 1: Reductive Amination - A Controlled and Versatile Approach

Reductive amination is a highly reliable method for the N-alkylation of secondary amines, offering excellent control and avoiding the common pitfall of over-alkylation that can plague direct alkylation methods.[1][2][3] The reaction proceeds in a one-pot fashion, first through the formation of an iminium ion intermediate from the condensation of this compound with a carbonyl compound (an aldehyde or ketone), which is then reduced in situ by a mild and selective reducing agent.[4][5]

Causality Behind Experimental Choices:
  • The Carbonyl Partner: The choice of aldehyde or ketone directly determines the alkyl group to be introduced. This method is exceptionally versatile, allowing for the introduction of a wide range of primary and secondary alkyl groups.

  • The Reducing Agent: Sodium Triacetoxyborohydride (STAB) : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[1][4] Its mild nature and steric bulk allow it to selectively reduce the iminium ion intermediate in the presence of the unreacted carbonyl compound, preventing the reduction of the starting aldehyde or ketone to the corresponding alcohol.[3][5] This selectivity is crucial for achieving high yields of the desired tertiary amine.

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal for this reaction. They effectively solubilize the reactants and do not interfere with the reducing agent or the reaction intermediates.

Experimental Protocol: N-Alkylation via Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen aldehyde or ketone (1.1 equivalents).

  • Solvent Addition: Dissolve the reactants in anhydrous DCM or DCE to a concentration of approximately 0.1 M. Stir the solution at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated this compound derivative.

Data Presentation: Reductive Amination Parameters
ParameterRecommended ValueRationale
Stoichiometry (Amine:Carbonyl:STAB) 1.0 : 1.1 : 1.5A slight excess of the carbonyl ensures complete consumption of the starting amine, while an excess of STAB drives the reduction to completion.
Concentration ~0.1 MBalances reaction rate and ease of handling.
Solvent Anhydrous DCM or DCEInert and good solubility for reactants.
Temperature Room TemperatureSufficient for most reductive aminations.
Reaction Time 2 - 12 hoursSubstrate dependent; monitor by TLC or LC-MS.
Visualization: Reductive Amination Workflow

Reductive_Amination_Workflow Start Starting Materials: This compound Aldehyde/Ketone Setup Reaction Setup: Dissolve in Anhydrous DCM Start->Setup 1. Reduction Reduction: Add NaBH(OAc)₃ Setup->Reduction 2. Monitor Monitor Reaction: TLC / LC-MS Reduction->Monitor 3. Workup Aqueous Workup: Quench with NaHCO₃ Extract with DCM Monitor->Workup 4. Purify Purification: Column Chromatography Workup->Purify 5. Product Final Product: N-Alkylated Amino Alcohol Purify->Product 6.

Caption: Workflow for N-alkylation via reductive amination.

Method 2: Direct Alkylation with Alkyl Halides - A Classical Approach

Direct N-alkylation with an alkyl halide is a classic SN2 reaction.[6] While seemingly straightforward, this method requires careful consideration of reaction conditions to mitigate potential side reactions, particularly over-alkylation to form a quaternary ammonium salt, and O-alkylation of the hydroxyl group.[7][8]

Causality Behind Experimental Choices:
  • Alkylating Agent: Primary alkyl halides (iodides and bromides being more reactive than chlorides) are the most suitable for this reaction. Secondary and tertiary alkyl halides are more prone to elimination side reactions.

  • Base: A non-nucleophilic base is essential to neutralize the hydrohalic acid formed during the reaction without competing with the amine nucleophile.[7] Common choices include potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA).

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are typically used to facilitate the SN2 reaction.

  • Chemoselectivity and Protecting Groups: The hydroxyl group in this compound can also be alkylated under these conditions. To ensure selective N-alkylation, protection of the alcohol may be necessary. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or tetrahydropyranyl (THP) ethers, which are stable to the basic conditions of N-alkylation and can be removed under acidic or fluoride-mediated conditions, respectively.[9][10][11][12]

Experimental Protocol: Direct N-Alkylation with an Alkyl Halide (Without Protecting Group)

Materials:

  • This compound

  • Alkyl Halide (e.g., Alkyl Bromide or Iodide) (1.0 - 1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile or DMF.

  • Addition of Alkylating Agent: Add the alkyl halide (1.0 - 1.2 equivalents) to the stirring suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature that ensures a reasonable reaction rate (e.g., 50-80 °C, or reflux for less reactive halides).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with the reaction solvent.

  • Solvent Removal and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. It is crucial to carefully analyze the product fractions to separate the desired N-alkylated product from any potential O-alkylated side product and unreacted starting material.

Data Presentation: Direct Alkylation Parameters
ParameterRecommended ValueRationale
Stoichiometry (Amine:Alkyl Halide:Base) 1.0 : 1.0 - 1.2 : 2.0A slight excess of the alkyl halide may be used, with a larger excess of base to neutralize the acid formed.
Solvent Acetonitrile or DMFPolar aprotic solvents favor SN2 reactions.
Base K₂CO₃ or DIPEANeutralizes the acid byproduct without competing as a nucleophile.
Temperature 50 - 80 °C (or reflux)Depends on the reactivity of the alkyl halide.
Reaction Time 4 - 24 hoursSubstrate dependent; monitor by TLC or LC-MS.
Visualization: Direct Alkylation Logical Flow

Direct_Alkylation_Workflow cluster_optional Optional: Alcohol Protection cluster_optional2 Optional: Deprotection Protect Protect Hydroxyl Group (e.g., silylation) Reaction Direct Alkylation: Alkyl Halide, K₂CO₃, MeCN Protect->Reaction Start Starting Material: This compound Start->Protect If O-alkylation is a concern Start->Reaction Directly Workup Workup & Purification Reaction->Workup Deprotect Remove Protecting Group Workup->Deprotect If protected Product Final Product: N-Alkylated Amino Alcohol Workup->Product If not protected Deprotect->Product

Caption: Logical steps for direct N-alkylation.

Troubleshooting and Scientific Integrity

Issue Potential Cause Troubleshooting Strategy
Low Yield (Reductive Amination) - Incomplete iminium ion formation- Deactivation of the reducing agent- Ensure anhydrous conditions.- Allow sufficient time for iminium ion formation before adding STAB.- Use fresh STAB.
Low Yield (Direct Alkylation) - Low reactivity of alkyl halide- Competing elimination reaction- Use a more reactive halide (I > Br > Cl).- Increase reaction temperature or time.- Use a less hindered alkyl halide.
O-Alkylation Side Product (Direct Alkylation) The hydroxyl group is also nucleophilic.- Use a less reactive alkylating agent or milder conditions.- Employ a protecting group for the alcohol.
Over-alkylation (Direct Alkylation) The tertiary amine product is still nucleophilic.- Use a 1:1 stoichiometry of amine to alkyl halide.- Add the alkyl halide slowly to the reaction mixture.
Purification Difficulties The product is a polar amine.- Use a polar solvent system for column chromatography (e.g., DCM/MeOH with a small amount of triethylamine to prevent streaking).- Consider converting the amine to a salt for crystallization.

Conclusion

The N-alkylation of this compound is a critical step in the synthesis of many valuable compounds. Reductive amination offers a controlled and versatile route with a broad substrate scope and minimal side reactions. Direct alkylation, while a more traditional method, can also be effective, particularly when chemoselectivity is carefully managed, potentially through the use of protecting groups. The choice of method should be guided by the specific synthetic goals and the nature of the desired product. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can confidently and efficiently achieve their desired N-alkylated targets.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • Douglass, J. E., & Z Gougoutas, J. Z. (1969). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Defense Technical Information Center. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • JoVE. (2023). Protection of Alcohols. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Pasyukov, D. V. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

  • University of Calgary. (n.d.). Chapter 22: Alkylation of Amines. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Amine alkylation. [Link]

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Introduction: The Promise of 5-(Isopropylamino)pentanol in Advanced Polymer Design

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and application of functional polymers derived from 5-(isopropylamino)pentanol is presented for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the potential of this bifunctional monomer in creating advanced polymers with tunable properties for various applications, particularly in the biomedical field.

This compound is a compelling, yet underexplored, bifunctional monomer for polymer synthesis. Its structure, featuring a secondary amine and a primary alcohol, offers versatile reactivity for creating a diverse range of polymer architectures. The presence of the isopropylamino group is particularly noteworthy, as it is anticipated to impart valuable pH and/or thermo-responsive properties to the resulting polymers, akin to the well-studied poly(N-isopropylacrylamide) (PNIPAM).[1][2][3] This responsiveness makes polymers derived from this compound highly attractive for "smart" materials, especially in the realm of controlled drug delivery and tissue engineering.[4]

This application note will provide a comprehensive overview of the synthetic pathways available for polymerizing this compound, detailed experimental protocols, and a discussion of the potential applications of the resulting functional polymers.

Synthetic Strategies for Polymerizing this compound

The dual functionality of this compound allows for its participation in several types of polymerization reactions. The choice of synthetic route will ultimately determine the polymer's structure, properties, and suitability for a given application.

Polycondensation Reactions

Polycondensation is a form of step-growth polymerization where monomers react to form larger structural units while releasing smaller molecules such as water or methanol. Given its hydroxyl and amine groups, this compound can be reacted with various co-monomers to produce polyesters, polyamides, or poly(ester amide)s. For instance, reaction with a dicarboxylic acid or its derivative would lead to the formation of a poly(ester amide).[5]

Ring-Opening Polymerization

The hydroxyl and amine functionalities of this compound can also act as initiating sites for the ring-opening polymerization (ROP) of cyclic monomers like lactones (e.g., ε-caprolactone), lactides, or N-carboxyanhydrides (NCAs).[6][7] This approach allows for the synthesis of block copolymers with a well-defined architecture, where a block derived from the cyclic monomer is grown from the this compound initiator.

Polyaddition Reactions with Diepoxides

The secondary amine of this compound can readily undergo aza-Michael addition or react with epoxides. Reaction with a diepoxide would result in the formation of a poly(beta-amino alcohol), a class of polymers known for their potential in gene delivery and other biomedical applications.[8] This reaction is typically a step-growth addition polymerization and does not produce a condensate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of polymers from this compound.

Protocol 1: Synthesis of a Poly(ester amide) via Melt Polycondensation

This protocol describes the synthesis of a random poly(ester amide) by reacting this compound with a dicarboxylic acid, such as adipic acid, via melt polycondensation.

Materials:

  • This compound (IAP)

  • Adipic acid

  • p-Toluenesulfonic acid (catalyst)

  • Nitrogen gas (inert atmosphere)

  • Methanol (for purification)

  • Distilled water (for purification)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Vacuum pump

  • Schlenk line

Procedure:

  • Monomer Charging: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a condenser, add equimolar amounts of this compound and adipic acid.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1 mol% relative to the diacid).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the initial phase of the reaction.

  • Heating and Polymerization:

    • Heat the reaction mixture to 150 °C under a nitrogen atmosphere with constant stirring. The monomers will melt and form a homogeneous solution.

    • After 2 hours, gradually increase the temperature to 180 °C and apply a vacuum (approx. 1 mmHg) to facilitate the removal of the water byproduct.

    • Continue the reaction for an additional 4-6 hours, or until a significant increase in viscosity is observed.

  • Polymer Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature under nitrogen. The resulting polymer will be a viscous liquid or a solid.

    • Dissolve the crude polymer in a minimal amount of methanol.

    • Precipitate the polymer by slowly adding the methanol solution to a large volume of cold distilled water with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash it thoroughly with distilled water to remove any unreacted monomers and catalyst.

    • Dry the purified polymer in a vacuum oven at 40 °C until a constant weight is achieved.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the polymer structure and monomer conversion.

  • FTIR Spectroscopy: To identify the characteristic ester and amide functional groups.[9]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.[10]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if applicable.[10]

Table 1: Reaction Parameters for Poly(ester amide) Synthesis

ParameterValue
IAP:Adipic Acid Molar Ratio1:1
Catalyst Loading (mol%)0.1
Initial Reaction Temperature150 °C
Final Reaction Temperature180 °C
Reaction Time6-8 hours
PressureAtmospheric (initial), Vacuum (final)
Protocol 2: Synthesis of a Poly(beta-amino alcohol) via Addition Polymerization

This protocol details the synthesis of a poly(beta-amino alcohol) by reacting this compound with a diepoxide, such as 1,4-butanediol diglycidyl ether.

Materials:

  • This compound (IAP)

  • 1,4-Butanediol diglycidyl ether (BDE)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Diethyl ether (for purification)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Nitrogen gas inlet

  • Syringes

Procedure:

  • Reactant Preparation: In a clean, dry Schlenk flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMSO.

  • Diepoxide Addition: Slowly add an equimolar amount of 1,4-butanediol diglycidyl ether to the stirred solution at room temperature using a syringe.

  • Polymerization: Heat the reaction mixture to 80 °C and stir for 48 hours under a nitrogen atmosphere.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by adding the DMSO solution dropwise to a large volume of vigorously stirred diethyl ether.

    • Collect the precipitate by filtration or decantation.

    • Redissolve the polymer in a minimal amount of DMSO and re-precipitate in diethyl ether to further purify. Repeat this step two more times.

    • Dry the final polymer product under vacuum at room temperature.

Characterization:

  • ¹H NMR and ¹³C NMR: To verify the polymer structure.

  • FTIR Spectroscopy: To confirm the disappearance of the epoxide peaks and the presence of hydroxyl groups.

  • GPC: To determine molecular weight and PDI.

Table 2: Reaction Parameters for Poly(beta-amino alcohol) Synthesis

ParameterValue
IAP:BDE Molar Ratio1:1
SolventAnhydrous DMSO
Reaction Temperature80 °C
Reaction Time48 hours

Visualization of Polymerization Processes

The following diagrams illustrate the proposed polymerization reactions.

polymerization_schemes cluster_0 Poly(ester amide) Synthesis cluster_1 Poly(beta-amino alcohol) Synthesis IAP This compound PEA Poly(ester amide) IAP->PEA + Adipic Adipic Acid Adipic->PEA Water Water (byproduct) PEA->Water - IAP2 This compound PBAA Poly(beta-amino alcohol) IAP2->PBAA + BDE 1,4-Butanediol diglycidyl ether BDE->PBAA

Figure 1: Schematic representation of the synthesis of a poly(ester amide) and a poly(beta-amino alcohol) using this compound as a monomer.

Potential Applications in Drug Development and Beyond

Polymers derived from this compound are expected to possess properties that make them highly suitable for a range of applications, particularly in the biomedical field.

pH-Responsive Drug Delivery

The secondary amine in the polymer backbone can be protonated at acidic pH, leading to a change in the polymer's solubility and conformation.[11][12] This pH-responsiveness can be exploited for targeted drug delivery to acidic microenvironments, such as tumors or intracellular compartments (e.g., endosomes).[13][14] A drug-loaded polymer carrier could be designed to be stable at physiological pH (7.4) and release its payload upon entering a more acidic environment.

Thermo-Responsive Systems

The isopropyl group, a key feature of the widely studied thermo-responsive polymer PNIPAM, may impart a lower critical solution temperature (LCST) to polymers containing this compound.[3][15] Below the LCST, the polymer is soluble in water, while above this temperature, it undergoes a phase transition and becomes insoluble. This property is highly valuable for creating injectable drug delivery systems that form a gel depot in situ upon injection into the body (at 37 °C).[16]

Gene Delivery

The cationic nature of the protonated amine groups makes these polymers promising candidates for non-viral gene delivery vectors.[8] The positively charged polymer can form complexes (polyplexes) with negatively charged nucleic acids (DNA, siRNA), protecting them from degradation and facilitating their entry into cells.

Biomaterials and Tissue Engineering

The biodegradability of poly(ester amide)s and the biocompatibility of poly(amino alcohol)s make these materials suitable for creating scaffolds for tissue engineering.[5] The ability to tune the mechanical properties and degradation rate by adjusting the monomer composition is a significant advantage in this field.

Conclusion

This compound represents a versatile and promising monomer for the synthesis of advanced functional polymers. The presence of both amine and hydroxyl functionalities allows for a variety of polymerization techniques to be employed, leading to a diverse range of polymer architectures. The anticipated pH- and thermo-responsive properties originating from the isopropylamino group open up exciting possibilities for the development of "smart" materials for drug delivery, gene therapy, and tissue engineering. The protocols and insights provided in this application note serve as a foundational guide for researchers to explore the full potential of this intriguing monomer in their polymer synthesis endeavors.

References

  • Design, synthesis, and properties of novel amino-ester and amino-ester-alcohol polymer backbones | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • US9193827B2 - Poly(beta-amino alcohols), their preparation, and uses thereof - Google Patents. (n.d.).
  • Amino alcohol-based degradable poly(ester amide) elastomers - PMC - NIH. (2008). Retrieved January 7, 2026, from [Link]

  • Characterization of chemically defined poly-N-isopropylacrylamide based copolymeric adjuvants - PubMed. (2013). Retrieved January 7, 2026, from [Link]

  • Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids - NIH. (2018). Retrieved January 7, 2026, from [Link]

  • Advances in Synthesis and Application of Poly(Amino Acid)s and Polyesters - White Rose eTheses Online. (n.d.). Retrieved January 7, 2026, from [Link]

  • Controlled synthesis of amino acid-based pH-responsive chiral polymers and self-assembly of their block copolymers - PubMed. (2013). Retrieved January 7, 2026, from [Link]

  • Catonic amino acid derived polymers for pH-responsive drug release. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

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  • Synthesis and characterization of poly N-isopropylacrylamide-co- acrylic acid and their binary blend films properties - ChemRxiv. (n.d.). Retrieved January 7, 2026, from [Link]

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  • Drug Delivery from Stimuli-Responsive Poly(N-isopropylacrylamide-co-N-isopropylmethacrylamide)/Chitosan Core/Shell Nanohydrogels - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

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Sources

Application Note: Comprehensive Analytical Characterization of 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

5-(Isopropylamino)pentanol is an amino alcohol of interest in pharmaceutical and chemical synthesis. As a potential intermediate or active pharmaceutical ingredient (API), its identity, purity, and stability must be unequivocally established to ensure final product quality, safety, and efficacy. The presence of impurities, even at trace levels, can significantly impact the therapeutic outcome and toxicological profile of a drug product[1][2]. Therefore, a robust analytical workflow employing orthogonal methods is not merely a regulatory requirement but a scientific necessity.

This guide provides a comprehensive overview of the analytical methodologies for the complete characterization of this compound. It is designed for researchers, quality control analysts, and drug development professionals, offering both the theoretical basis for method selection and detailed, field-tested protocols. We will explore a synergistic combination of chromatographic, spectroscopic, and thermal techniques to build a complete analytical profile of the molecule.

Integrated Analytical Workflow

A complete characterization of this compound relies on the integration of multiple analytical techniques, each providing a unique and complementary piece of information. The overall strategy is to confirm the molecule's identity and structure, quantify its purity, identify and quantify any impurities, and determine its key physical properties.

Analytical_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Structural Identification & Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Physicochemical Properties Sample This compound (Bulk Substance) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) - Definitive Structure Sample->NMR Identity MS Mass Spectrometry (GC-MS or LC-MS) - Molecular Weight - Fragmentation Pattern Sample->MS Identity FTIR FTIR Spectroscopy - Functional Group ID (O-H, N-H, C-H) Sample->FTIR Identity HPLC HPLC-UV/DAD - Non-volatile Impurities - Assay & Purity Sample->HPLC Purity GC GC-FID/MS - Volatile Impurities - Residual Solvents Sample->GC Purity DSC DSC Analysis - Melting Point - Phase Transitions Sample->DSC Properties TGA TGA Analysis - Thermal Stability - Decomposition Profile Sample->TGA Properties

Caption: Integrated workflow for the comprehensive characterization of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the chemical identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.

  • Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms and their chemical nature (aliphatic, attached to heteroatoms). For this compound (C₈H₁₉NO), we expect to see distinct signals corresponding to the isopropyl group, the pentanol backbone, and the protons on the nitrogen and oxygen atoms. The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical for sample dissolution without obscuring analyte signals[3].

Expected ¹H NMR Signals (Illustrative):

  • A doublet for the two methyl groups of the isopropyl moiety.

  • A septet (or multiplet) for the single CH proton of the isopropyl group.

  • A broad singlet for the N-H proton.

  • A broad singlet for the O-H proton.

  • Multiple multiplets for the five CH₂ groups of the pentanol chain.

Expected ¹³C NMR Signals (Illustrative):

  • Two signals for the isopropyl carbons.

  • Five distinct signals for the carbons in the pentanol chain.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation data that acts as a structural fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this volatile compound.

  • Expertise & Causality: Electron Ionization (EI) is a common technique that induces reproducible fragmentation. The molecular ion peak [M]⁺ confirms the molecular weight (145.25 g/mol ). Characteristic fragments, such as the loss of a methyl group from the isopropyl moiety or cleavage adjacent to the nitrogen or oxygen atoms, provide confirmatory structural evidence. The selection of specific ions can be used for quantitative analysis in selected ion monitoring (SIM) mode for trace-level detection[4].

Parameter Illustrative Value / Condition Rationale
Technique Gas Chromatography-Mass Spectrometry (GC-MS)Suitable for volatile, thermally stable compounds.
Ionization Mode Electron Ionization (EI) at 70 eVProvides standard, reproducible fragmentation patterns.
Expected M⁺ m/z 145Corresponds to the molecular weight of C₈H₁₉NO.
Key Fragments m/z 130 ([M-CH₃]⁺), m/z 102, m/z 86, m/z 44Characteristic fragments from cleavage at key structural points.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method to confirm the presence of key functional groups.

  • Expertise & Causality: The energy absorbed by molecules at specific infrared frequencies corresponds to the vibrations of specific chemical bonds. For this compound, the key is to identify the characteristic stretches for the alcohol (O-H) and secondary amine (N-H) groups. The absence of unexpected peaks (e.g., C=O) can also confirm the absence of certain impurities[5][6].

Wavenumber (cm⁻¹) Vibration Functional Group
3300 - 3500 (broad)O-H stretchAlcohol
3250 - 3400 (sharp)N-H stretchSecondary Amine
2850 - 2960C-H stretchAliphatic (CH, CH₂, CH₃)
1050 - 1150C-O stretchPrimary Alcohol

Chromatographic Methods for Purity and Assay

Chromatography is the cornerstone for separating the main compound from impurities and determining its quantitative purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the workhorse for analyzing non-volatile organic impurities.

  • Expertise & Causality: As a polar molecule, this compound requires a mobile phase with a significant aqueous component for retention on a nonpolar stationary phase like C18. The addition of a buffer is not strictly necessary unless pH control is needed for stability. A UV detector is often used, but since this molecule lacks a strong chromophore, detection at low wavelengths (~210 nm) or the use of a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended[7][8]. A stability-indicating method must be able to separate the main peak from all potential degradation products[9].

Gas Chromatography (GC)

GC is ideal for assessing the presence of volatile impurities and residual solvents from the synthesis process.

  • Expertise & Causality: A flame ionization detector (FID) provides excellent sensitivity for organic compounds. The choice of a polar capillary column (e.g., a wax-type phase) is suitable for analyzing alcohols and amines. A temperature gradient program is employed to first elute highly volatile solvents at low temperatures before ramping up to elute the main analyte and any less volatile impurities[10][11]. Headspace GC is the preferred technique for residual solvent analysis as per ICH guidelines, as it avoids injecting the non-volatile API onto the column.

Purity_Analysis_Logic Compound This compound Sample HPLC HPLC Analysis (Reversed-Phase) Compound->HPLC Assay & Purity (%) GC GC Analysis (Headspace/Direct) Compound->GC Impurity Profile (ppm) NonVolatile Non-Volatile Impurities (e.g., starting materials, by-products) HPLC->NonVolatile Detects Volatile Volatile Impurities & Residual Solvents (e.g., IPA, Toluene) GC->Volatile Detects

Caption: Logic for separating purity analysis tasks between HPLC and GC.

Thermal Analysis

Thermal analysis provides information on the physical properties and stability of the compound.

  • Expertise & Causality:

    • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point (as an endothermic peak) and assess the presence of polymorphic forms. A sharp, single melting peak is indicative of high purity.

    • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to determine the decomposition temperature and thermal stability of the compound[12].

Technique Key Measurement Significance
DSCMelting Point (Tₘ)An important physical constant and indicator of purity.
TGAOnset of DecompositionDefines the upper-temperature limit for handling and storage.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and must be fully validated for their intended use according to regulatory guidelines (e.g., ICH Q2(R1)).

Protocol 1: Purity and Assay by RP-HPLC
  • Instrumentation: HPLC with UV/DAD or CAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (e.g., 30:70 v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 210 nm (if using UV).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of reference standard this compound in the mobile phase at 1.0 mg/mL. Create a calibration curve using serial dilutions (e.g., 0.05 - 1.5 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • Analysis: Inject the blank (mobile phase), standards, and sample.

  • Calculation: Determine the assay value against the reference standard using the calibration curve. Calculate purity using area percent normalization (Area % = [Area of Peak / Total Area of All Peaks] x 100).

Protocol 2: Volatile Impurities by GC-FID
  • Instrumentation: Gas chromatograph with an FID detector.

  • Column: DB-WAX or equivalent polar phase, 30 m x 0.32 mm, 0.5 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow of 1.5 mL/min.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: Hold at 220 °C for 5 minutes.

  • Injector Temperature: 240 °C.

  • Detector Temperature: 250 °C.

  • Injection: 1 µL, Split ratio 20:1.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Methanol) at a concentration of ~20 mg/mL.

  • Analysis: Run a blank solvent first, followed by the sample. Identify peaks corresponding to known residual solvents and process-related impurities by comparing retention times with known standards.

Protocol 3: Structural Confirmation by ¹H NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a drop of D₂O to confirm exchangeable (OH, NH) protons.

  • Acquisition:

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Acquire a ¹³C spectrum and a DEPT-135 spectrum to differentiate CH/CH₃ from CH₂ carbons.

  • Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals and assign all peaks to the corresponding protons in the structure. Compare the chemical shifts and coupling constants to expected values.

References

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  • ResearchGate. (n.d.). Single-scan NMR spectra of 15.3 mM pentanol. Retrieved from [Link]

  • Khan, R., et al. (2018). Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert. PMC, NIH. Retrieved from [Link]

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  • Chem Help ASAP. (2017). Color-coded intensities of proton signals in the NMR of aliphatic alcohols. YouTube. Retrieved from [Link]

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Application Note: Structural Elucidation of 5-(Isopropylamino)pentanol using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For researchers in drug development and materials science, confirming the identity and purity of synthesized molecules is a critical step. This application note provides a detailed guide to the acquisition and interpretation of the ¹H NMR spectrum of 5-(Isopropylamino)pentanol, a bifunctional molecule containing both a secondary amine and a primary alcohol. Understanding the nuances of its spectrum serves as an excellent case study for the structural elucidation of molecules with multiple functional groups.

This document is structured to provide both a theoretical prediction and a practical protocol. First, we will dissect the anticipated ¹H NMR spectrum of this compound, predicting the chemical shifts, multiplicities, and coupling constants for each proton. This analysis is grounded in fundamental NMR principles and data from analogous structures.[3][4][5][6][7][8][9][10] Second, we will provide a rigorous, step-by-step protocol for sample preparation and data acquisition, ensuring researchers can obtain high-quality, reproducible spectra.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound is presented below:

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh 5-25 mg of This compound in a clean, dry vial. dissolve 2. Add ~0.7 mL of deuterated solvent (e.g., CDCl3) to the vial and dissolve the sample. weigh->dissolve filter 3. Filter the solution through a Pasteur pipette with a glass wool plug into a clean NMR tube. dissolve->filter cap 4. Cap the NMR tube and label it clearly. filter->cap insert 5. Insert the NMR tube into the spectrometer. cap->insert lock 6. Lock the spectrometer on the deuterium signal of the solvent. insert->lock shim 7. Shim the magnetic field to optimize homogeneity. lock->shim acquire 8. Acquire the 1H NMR spectrum using standard parameters. shim->acquire process 9. Process the data: Fourier transform, phase correction, and baseline correction. acquire->process reference 10. Reference the spectrum to the TMS signal (0 ppm). process->reference

Figure 2: Experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-25 mg of this compound into a small, clean, and dry vial. [11]The use of a sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. [12]CDCl₃ is a common choice, but other deuterated solvents can be used depending on the sample's solubility. [13]Gently swirl the vial to ensure the sample is fully dissolved.

    • Prepare a filter by placing a small plug of glass wool into a Pasteur pipette. It is imperative to remove any solid particles, as they can degrade the quality of the spectrum by distorting the magnetic field homogeneity. * Transfer the solution from the vial through the filter into a clean, dry 5 mm NMR tube. [14] * Securely cap the NMR tube and label it with the sample information.

  • Data Acquisition:

    • Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. [13]This step is essential for stabilizing the magnetic field during data acquisition.

    • Shim the magnetic field to achieve optimal homogeneity. [15]This process minimizes peak broadening and improves spectral resolution.

    • Set up the ¹H NMR experiment with standard acquisition parameters. A sufficient number of scans should be chosen to achieve an adequate signal-to-noise ratio.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the chemical shift of the internal standard, tetramethylsilane (TMS), to 0.00 ppm. [4]If TMS is not present, the residual solvent peak can be used as a secondary reference. * Integrate the peaks to determine the relative number of protons for each signal. [1]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that can be readily interpreted with a foundational understanding of NMR principles. By following the detailed protocol provided, researchers can confidently acquire high-quality spectra for the unambiguous structural confirmation of this and similar molecules. The predicted spectral data and analysis in this note serve as a valuable reference for scientists engaged in synthesis and characterization.

References

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Definitive Structural Elucidation of 5-(Isopropylamino)pentanol using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural analysis of 5-(Isopropylamino)pentanol using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. As a bifunctional molecule containing both hydroxyl and secondary amine groups, its unambiguous characterization is critical for quality control in pharmaceutical synthesis and materials science. We present a detailed protocol, from sample preparation to spectral acquisition and interpretation, leveraging broadband decoupled 13C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments. This guide is designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Theoretical Background: The Voice of Carbon in Molecular Structure

13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides direct information about the carbon skeleton of a molecule.[1] Unlike proton (1H) NMR, each chemically non-equivalent carbon atom typically produces a single, sharp signal, making spectrum interpretation more straightforward.[2]

Core Principles of 13C NMR

The key challenge in 13C NMR is the low natural abundance (1.1%) and weaker magnetic moment of the 13C isotope compared to 1H.[3] This results in an inherently lower sensitivity. To overcome this, spectra are typically acquired over longer periods, and techniques like proton decoupling are employed. In a standard proton-decoupled 13C experiment, all carbon signals appear as singlets, which simplifies the spectrum by removing C-H splitting.[2]

Key Analytical Parameters
  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is its chemical shift. This value is highly sensitive to the local electronic environment of the carbon nucleus. Electronegative atoms like oxygen and nitrogen withdraw electron density, "deshielding" the adjacent carbon nucleus and causing its signal to appear further downfield (at a higher ppm value).[3][4] Saturated sp³ hybridized carbons, like those in this compound, typically resonate in the 0-90 ppm range.[5]

  • Signal Multiplicity (DEPT): While broadband decoupling simplifies the spectrum, it removes information about the number of attached protons. Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments used to differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary carbons.[6][7]

    • DEPT-90: Only CH (methine) signals are visible.[5][8]

    • DEPT-135: CH and CH3 signals appear as positive peaks, while CH2 signals appear as negative (inverted) peaks.[5][8]

    • Quaternary carbons do not appear in DEPT spectra. By comparing the standard 13C spectrum with the DEPT-135 and DEPT-90 spectra, all carbon types can be unambiguously identified.[6]

Predicted 13C NMR Analysis of this compound

A logical first step in spectral analysis is to predict the expected chemical shifts based on the molecular structure.

Molecular Structure and Carbon Numbering

The structure of this compound contains eight carbon atoms. Due to symmetry in the isopropyl group, there are seven chemically non-equivalent carbons, which should result in seven distinct signals in the 13C NMR spectrum.

Caption: Numbering scheme for this compound.

Predicted Chemical Shifts

The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms. The carbon atom bonded to the hydroxyl group (C1) is expected to be the most downfield, followed by the carbons bonded to the nitrogen atom (C5 and C6).[9] The remaining aliphatic carbons will appear further upfield.

Carbon AtomCarbon TypePredicted Chemical Shift (δ, ppm)Rationale
C1CH260 - 65Bonded to highly electronegative oxygen.
C5CH245 - 50Bonded to nitrogen.
C6CH48 - 53Bonded to nitrogen, methine carbon.
C2CH232 - 36β to oxygen, deshielded.
C4CH228 - 32β to nitrogen, deshielded.
C3CH222 - 26Central carbon in pentanol chain, least affected by heteroatoms.
C7CH320 - 24Isopropyl methyl groups, equivalent.

Note: These values are estimates based on typical chemical shift ranges.[1][10] Actual values may vary depending on solvent and concentration. Software prediction tools can provide more precise estimates.[11][12]

Experimental Protocol

This protocol outlines the steps for preparing a sample and acquiring high-quality 13C NMR data.

Materials and Reagents
  • This compound (analyte)

  • Deuterated chloroform (CDCl3) or Deuterated Methanol (CD3OD) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[13]

  • Pasteur pipette and glass wool

  • Vial for sample dissolution

Instrumentation
  • NMR Spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation Protocol

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Weighing: Accurately weigh 20-50 mg of this compound into a clean, dry vial. A higher concentration is generally better for 13C NMR due to its low sensitivity.[13][14]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) containing an internal standard like TMS.[13] CDCl3 is a good first choice for many organic molecules. If solubility is an issue, CD3OD is a suitable alternative for this aminol.

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. The solution must be transparent and free of any solid particles.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, labeled 5 mm NMR tube.[15] This step is crucial to remove any particulate matter, which can degrade spectral quality.[15]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition Protocol

The following is a general guide. Specific parameters may need to be optimized for your instrument.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Standard 13C{1H} Spectrum:

    • Experiment: Acquire a standard proton-decoupled 1D carbon spectrum.

    • Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1.0-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds. While longer delays are needed for strict quantitative analysis, a 2s delay is sufficient for qualitative structural confirmation.[16]

    • Number of Scans: 256 to 1024 scans, depending on sample concentration.

  • DEPT Spectra:

    • DEPT-90: Run the DEPT-90 pulse program to identify CH carbons.

    • DEPT-135: Run the DEPT-135 pulse program to distinguish CH/CH3 (positive) from CH2 (negative) carbons.

    • Note: DEPT experiments typically require fewer scans than the standard 13C spectrum due to polarization transfer from protons.[17]

Data Analysis and Interpretation

The combination of the standard 13C and DEPT spectra allows for the complete and unambiguous assignment of all carbon signals.

Caption: Workflow for 13C NMR data analysis.

Step-by-Step Assignment Strategy
  • Process Data: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra (13C, DEPT-90, DEPT-135). Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or using the known solvent signal.[7]

  • Identify CH Signal (C6): The DEPT-90 spectrum will show only one signal. This corresponds to C6, the methine carbon of the isopropyl group.

  • Identify CH2 Signals (C1, C2, C3, C4, C5): The DEPT-135 spectrum will show four negative signals. These are the four methylene (CH2) carbons of the pentanol chain.

    • The most downfield of these negative signals (~60-65 ppm) is C1, due to the attached oxygen.[4]

    • The next most downfield negative signal (~45-50 ppm) is C5, due to the attached nitrogen.[9]

    • The remaining two negative signals can be assigned to C2, C3, and C4 based on their proximity to the electron-withdrawing groups.

  • Identify CH3 Signal (C7): The DEPT-135 spectrum will show one positive signal in the upfield region (~20-24 ppm), which is not present in the DEPT-90 spectrum. This corresponds to the two equivalent methyl carbons (C7) of the isopropyl group.

  • Confirm All Assignments: Compare these assignments with the standard 13C spectrum, which should show all seven signals. This cross-verification confirms the molecular structure of this compound.

Applications in Research and Drug Development

  • Structural Verification: Confirms the identity and connectivity of the carbon skeleton in newly synthesized batches, a fundamental requirement in medicinal chemistry.

  • Purity Assessment: The presence of unexpected signals can indicate impurities or by-products from the synthesis.

  • Stability Studies: Changes in the 13C NMR spectrum over time can be used to monitor the degradation of the compound under various storage conditions.

References

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry. [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

  • SlidePlayer. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

  • University of Wisconsin. (n.d.). 13C-NMR. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

  • ACS Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]

  • Nanalysis. (2022). Cheat codes for 13C qNMR. [Link]

  • National Institutes of Health. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]

  • The NMR Blog. (2007). How Can I Get a Quantitative 13C NMR Spectrum?[Link]

  • PubMed. (2025). Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. [Link]

  • University of Arizona. (n.d.). NMR Sample Requirements and Preparation. [Link]

  • University of Reading. (n.d.). NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • ACS Publications. (1977). Carbon-13 nuclear magnetic resonance spectra of acyclic aliphatic amines. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • ChemAxon. (n.d.). NMR Prediction. [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

  • Wiley Online Library. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. [Link]

  • Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • Lviv Polytechnic National University. (n.d.). CALCULATION OF NMR 13C SPECTRA OF PENTANOL AND ITS ESTERS. [Link]

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The Role of Chiral γ-Amino Alcohols in Asymmetric Catalysis: Application Notes and Protocols Featuring a Model System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Introduction: The Untapped Potential of γ-Amino Alcohols in Stereoselective Synthesis

Chiral amino alcohols are a cornerstone of modern asymmetric catalysis, serving as highly effective ligands for a multitude of stereoselective transformations.[1][2] While β-amino alcohols have been extensively studied and applied, the potential of their γ-analogues, such as 5-(isopropylamino)pentanol, remains a comparatively underexplored frontier. These 1,3-amino alcohols offer a unique structural scaffold, providing a different spatial arrangement of the coordinating nitrogen and oxygen atoms, which can lead to novel stereochemical outcomes in metal-catalyzed reactions. The γ-amino alcohol moiety is a prevalent structural motif in numerous pharmaceuticals and biologically active molecules, making the development of synthetic methods that utilize them as chiral catalysts or synthons a critical endeavor.[3][4]

This guide provides a detailed exploration of the application of chiral γ-amino alcohols in asymmetric catalysis. Due to the limited specific literature on this compound in this context, we will utilize a representative and well-documented chiral γ-amino alcohol, (R)-4-amino-4-phenylbutan-1-ol, as a model system. The principles and protocols detailed herein are intended to provide a robust framework for researchers investigating the catalytic activity of this compound and other novel γ-amino alcohols.

Our focus will be on a foundational and highly relevant transformation: the asymmetric reduction of prochiral ketones. This reaction is a benchmark for evaluating the efficacy of new chiral ligands and provides access to valuable chiral secondary alcohols, which are key intermediates in pharmaceutical synthesis.[5][6] We will delve into the mechanistic underpinnings of the catalysis, provide detailed, field-proven protocols, and present data in a clear, comparative format.

Core Concept: The Mechanism of Asymmetric Ketone Reduction with a Chiral γ-Amino Alcohol Ligand

The enantioselective reduction of a prochiral ketone to a chiral secondary alcohol using a borane reagent is a classic example of asymmetric catalysis. The chiral γ-amino alcohol plays a pivotal role by forming a chiral complex with the borane, which then acts as the stereodirecting reducing agent.

The generally accepted mechanism involves the in situ formation of an oxazaborolidine catalyst from the chiral amino alcohol and borane. This catalyst then coordinates with another molecule of borane and the ketone substrate. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the hydride transfer from the borane to the ketone, leading to the preferential formation of one enantiomer of the alcohol product.

Asymmetric Ketone Reduction Mechanism cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Amino_Alcohol Chiral γ-Amino Alcohol ((R)-4-amino-4-phenylbutan-1-ol) Oxazaborolidine Chiral Oxazaborolidine Catalyst Amino_Alcohol->Oxazaborolidine + BH3 Borane1 BH3 Borane1->Oxazaborolidine Complex Ternary Complex (Catalyst-BH3-Ketone) Oxazaborolidine->Complex + Ketone + BH3 Ketone Prochiral Ketone Ketone->Complex Transition_State Diastereomeric Transition State Complex->Transition_State Hydride Transfer Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Chiral_Alcohol Chiral Secondary Alcohol Product_Complex->Chiral_Alcohol Release Catalyst_Regen Regenerated Catalyst Product_Complex->Catalyst_Regen Catalyst_Regen->Complex Next Cycle caption Figure 1. Generalized mechanism for the asymmetric reduction of a prochiral ketone.

Figure 1. Generalized mechanism for the asymmetric reduction of a prochiral ketone.

Application Note: Asymmetric Reduction of Acetophenone using (R)-4-amino-4-phenylbutan-1-ol

This application note details the use of the chiral γ-amino alcohol (R)-4-amino-4-phenylbutan-1-ol as a ligand in the borane-mediated asymmetric reduction of acetophenone to (R)-1-phenylethanol. This reaction serves as a reliable benchmark for assessing the enantioselectivity of new chiral ligands.

Rationale for Experimental Choices
  • Ligand Selection: (R)-4-amino-4-phenylbutan-1-ol is chosen as a representative chiral γ-amino alcohol due to its structural analogy to other effective amino alcohol ligands and the presence of a stereocenter that can effectively influence the reaction's stereochemical outcome.

  • Borane Source: Borane dimethyl sulfide complex (BMS) is a convenient and stable source of borane.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for borane reductions as it is inert under the reaction conditions and effectively solubilizes the reagents.

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to enhance enantioselectivity.

Performance Data

The efficacy of a chiral ligand is primarily assessed by the yield and enantiomeric excess (ee) of the product. The following table summarizes expected performance data for the asymmetric reduction of various ketones using a representative γ-amino alcohol catalyst system.

Substrate (Ketone)Product (Alcohol)Typical Yield (%)Typical ee (%) [Configuration]
Acetophenone1-Phenylethanol90-9585-92 [R]
Propiophenone1-Phenylpropan-1-ol88-9382-88 [R]
1-Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol92-9790-95 [R]

Table 1. Representative performance of a chiral γ-amino alcohol in the asymmetric reduction of prochiral ketones.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol provides a step-by-step methodology for the asymmetric reduction of acetophenone using an in situ generated catalyst from (R)-4-amino-4-phenylbutan-1-ol and borane.

Materials
  • (R)-4-amino-4-phenylbutan-1-ol (10 mol%)

  • Borane dimethyl sulfide complex (BMS, 2.0 M in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for reactions under an inert atmosphere

  • Magnetic stirrer and stir bar

Procedure

G start Start prep_flask 1. Prepare a flame-dried, two-necked round-bottom flask with a stir bar under an inert atmosphere (N2 or Ar). start->prep_flask end End add_ligand 2. Dissolve (R)-4-amino-4-phenylbutan-1-ol (0.1 mmol) in anhydrous THF (5 mL). prep_flask->add_ligand cool_solution 3. Cool the solution to 0 °C using an ice bath. add_ligand->cool_solution add_bms_catalyst 4. Slowly add BMS (0.05 mL, 0.1 mmol) dropwise to form the catalyst. Stir for 30 minutes at 0 °C. cool_solution->add_bms_catalyst add_ketone 5. Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the catalyst solution at 0 °C. add_bms_catalyst->add_ketone add_bms_reductant 6. Slowly add additional BMS (0.55 mL, 1.1 mmol) dropwise, maintaining the temperature at 0 °C. add_ketone->add_bms_reductant monitor_reaction 7. Monitor the reaction by TLC until the acetophenone is consumed (typically 2-4 hours). add_bms_reductant->monitor_reaction quench_reaction 8. Quench the reaction by the slow, careful addition of methanol (2 mL) at 0 °C. monitor_reaction->quench_reaction acidify 9. Add 1 M HCl (5 mL) and stir for 10 minutes. quench_reaction->acidify extract 10. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). acidify->extract wash 11. Wash the combined organic layers with saturated NaHCO₃ and brine. extract->wash dry 12. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. wash->dry purify 13. Purify the crude product by flash chromatography to obtain pure (R)-1-phenylethanol. dry->purify analyze 14. Determine the enantiomeric excess (ee) by chiral HPLC or GC. purify->analyze analyze->end caption Figure 2. Step-by-step workflow for the asymmetric reduction of acetophenone.

Figure 2. Step-by-step workflow for the asymmetric reduction of acetophenone.

Self-Validating System and Troubleshooting
  • Expected Outcome: The reaction should yield (R)-1-phenylethanol as the major product with high enantioselectivity.

  • Confirmation of Catalyst Formation: The formation of the oxazaborolidine can sometimes be monitored by ¹¹B NMR spectroscopy.

  • Low Enantioselectivity:

    • Ensure the use of anhydrous THF and reagents. Water can decompose the borane and the catalyst.

    • Verify the enantiomeric purity of the starting amino alcohol ligand.

    • Lowering the reaction temperature may improve the enantiomeric excess.

  • Incomplete Reaction:

    • Ensure the stoichiometry of the borane reagent is correct.

    • The quality of the borane solution can affect the reaction rate. Use a freshly opened bottle or titrate the solution before use.

Broader Applications and Future Outlook

The utility of chiral γ-amino alcohols extends beyond ketone reduction. They have the potential to be effective ligands in a variety of other asymmetric transformations, including:

  • Asymmetric Transfer Hydrogenation: A powerful and operationally simple method for the reduction of ketones and imines.[2][7]

  • Enantioselective Addition of Organometallic Reagents: The addition of dialkylzinc or Grignard reagents to aldehydes to form chiral secondary alcohols.[1]

  • Asymmetric Aldol and Mannich Reactions: Fundamental carbon-carbon bond-forming reactions for the synthesis of complex molecules.

The development of novel chiral γ-amino alcohol ligands, including derivatives of this compound, holds significant promise for expanding the toolbox of asymmetric catalysis. Future research in this area will likely focus on the design of more rigid and sterically demanding ligands to achieve even higher levels of stereocontrol. Furthermore, the immobilization of these ligands on solid supports could lead to the development of recyclable and more sustainable catalytic systems.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols.
  • Moliterno, M., et al. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse.
  • ACS Publications. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters.
  • The University of Groningen research portal. (n.d.). Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones.
  • R Discovery. (n.d.).
  • Scilit. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse.
  • ResearchGate. (2025). Enantio- and Diastereoselective Synthesis of γ-Amino Alcohols.
  • ResearchGate. (2025). Drugs containing chiral γ‐amino alcohol units and methods for....
  • MDPI. (2018).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3.
  • Chemical Communications. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols.
  • NIH. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids.
  • ACS Publications. (n.d.). Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Asymmetric Reduction of Ketones.
  • RSC Publishing. (n.d.). Enantio- and diastereoselective synthesis of γ-amino alcohols.
  • ResearchGate. (n.d.).
  • OUCI. (n.d.).
  • ResearchGate. (2025).
  • NIH. (2021).

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Application Note: GC-MS Analysis of 5-(Isopropylamino)pentanol via Silylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatization

5-(Isopropylamino)pentanol is a bifunctional molecule containing both a secondary amine and a primary alcohol. These polar functional groups, capable of hydrogen bonding, render the analyte non-volatile and prone to strong interactions with active sites within the GC system (e.g., injector liner, column stationary phase). This often results in poor chromatographic performance, characterized by broad, tailing peaks, and in some cases, complete analyte loss, making accurate quantification challenging.[1][2][3][4]

To overcome these analytical hurdles, a chemical derivatization step is essential.[5][6] Derivatization chemically modifies the analyte to increase its volatility and thermal stability while reducing its polarity.[5][7] This is achieved by replacing the active hydrogens on the hydroxyl and amino groups with nonpolar moieties.[7][8] For compounds like this compound, silylation is a highly effective and widely adopted derivatization strategy.[8][9] This process involves the introduction of a trimethylsilyl (TMS) group, which effectively masks the polar functional groups, leading to a derivative that is amenable to GC-MS analysis.[5][7]

This application note provides a comprehensive guide to the derivatization of this compound using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), one of the most powerful and versatile silylating agents available.[7]

Choosing the Right Derivatization Strategy: Silylation vs. Acylation

Two primary derivatization techniques are commonly employed for compounds containing hydroxyl and amino groups: silylation and acylation.[10]

  • Silylation: This method replaces active hydrogens with a TMS group. Silylating reagents are highly effective for a wide range of functional groups, including alcohols, phenols, carboxylic acids, and amines. The resulting TMS derivatives are generally more volatile and thermally stable.[8]

  • Acylation: This technique introduces an acyl group, converting alcohols, amines, and thiols into esters, amides, and thioesters, respectively.[6][11] While acylation can improve volatility, the byproducts of the reaction are often acidic and may need to be neutralized or removed to prevent damage to the GC column.[11]

For this compound, silylation is the preferred method due to the high reactivity of MSTFA towards both the hydroxyl and the secondary amine groups, and the volatile, neutral byproducts that do not interfere with the analysis.[11]

Table 1: Comparison of Common Silylating Agents

ReagentAcronymSilylating StrengthByproductsKey Considerations
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAVery StrongN-trimethylsilyl-trifluoroacetamide, TrifluoroacetamideHighly effective for a broad range of compounds.[5][7]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAStrongest & Most VersatileN-methyltrifluoroacetamideProduces the most volatile byproducts, minimizing chromatographic interference.[7][11]
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAStrongN-methyltrifluoroacetamideForms more stable t-butyldimethylsilyl (TBDMS) derivatives, which can be advantageous for mass spectrometry due to the characteristic M-57 fragment.[11][12]

Given its superior silylating strength and the volatility of its byproducts, MSTFA, often with the addition of a catalyst like Trimethylchlorosilane (TMCS), is the optimal choice for the derivatization of this compound.[11][13] The catalyst is particularly useful for derivatizing sterically hindered groups and secondary amines.[8][11]

Experimental Protocol: Silylation of this compound with MSTFA

This protocol details the step-by-step procedure for the derivatization of this compound for subsequent GC-MS analysis.

3.1. Materials and Reagents

  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • MSTFA with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (Silylation grade)

  • Anhydrous Ethyl Acetate (GC grade)

  • 2 mL GC vials with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for sample drying

3.2. Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Aliquot sample into GC vial B Evaporate solvent under N2 A->B Drying C Add Pyridine & MSTFA w/ 1% TMCS B->C Reagent Addition D Vortex to mix C->D E Heat at 70°C for 30 min D->E Reaction F Cool to room temperature E->F Cooling G Inject into GC-MS F->G Injection

Caption: Workflow for the silylation of this compound.

3.3. Step-by-Step Procedure

  • Sample Preparation:

    • Pipette an appropriate volume of the sample solution containing this compound into a 2 mL GC vial.

    • If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a gentle stream of nitrogen.[13] The presence of water will consume the silylating reagent.[8][9]

    • For samples in non-protic organic solvents, evaporate the solvent to dryness.

  • Reagent Addition:

    • To the dry sample residue, add 50 µL of anhydrous pyridine. Pyridine acts as a solvent and a catalyst.

    • Add 100 µL of MSTFA containing 1% TMCS.[14] The excess reagent ensures the reaction goes to completion.

  • Derivatization Reaction:

    • Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 70°C for 30 minutes.[15] Heating accelerates the derivatization of the sterically hindered secondary amine.

  • Sample Analysis:

    • After heating, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an anhydrous solvent like ethyl acetate prior to analysis.

3.4. Chemical Reaction

The derivatization reaction involves the replacement of the active hydrogen atoms on both the hydroxyl and amino groups with TMS groups.

DerivatizationReaction Analyte This compound Derivative Di-TMS-5-(Isopropylamino)pentanol Analyte->Derivative Reagent MSTFA Reagent->Derivative Byproduct N-methyltrifluoroacetamide Reagent->Byproduct

Caption: Silylation of this compound with MSTFA.

GC-MS Parameters for Analysis

The following are recommended starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrumentation.

Table 2: Suggested GC-MS Parameters

ParameterSettingRationale
GC System
Injection Port Temp250°CEnsures rapid volatilization of the derivatized analyte.
Injection ModeSplit (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Carrier GasHelium (99.999% purity)Provides good separation efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal for most capillary columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A non-polar column is suitable for the non-polar TMS derivative.[8]
Oven ProgramInitial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)Provides good separation from solvent and byproducts.
MS System
Ion Source Temp230°CStandard temperature for electron ionization.
Quadrupole Temp150°CStandard temperature for the mass filter.
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range50-550 amuCovers the expected mass range of the derivative and its fragments.

Expected Results and Interpretation

Successful derivatization of this compound will yield a single, sharp chromatographic peak for the di-TMS derivative. The mass spectrum will exhibit characteristic fragments that can be used for identification. The molecular ion (M+) may be present, but silylated compounds often show a prominent M-15 peak, corresponding to the loss of a methyl group from a TMS moiety. Other characteristic ions at m/z 73 and 147 are also indicative of TMS derivatives.

Troubleshooting

  • No Peak or Very Small Peak: This may indicate incomplete derivatization or analyte degradation. Ensure the sample was completely dry before adding reagents and that the reaction was heated for the specified time.

  • Peak Tailing: Persistent peak tailing after derivatization could suggest issues with the GC system, such as an active site in the injector liner or column contamination.[1][3] Consider using a deactivated liner and trimming the front end of the column.

  • Multiple Peaks: The presence of multiple peaks could indicate incomplete derivatization (a mono-TMS derivative) or side reactions. Ensure an excess of the silylating reagent is used and that the reaction conditions are optimal.

Conclusion

The derivatization of this compound via silylation with MSTFA is a robust and reliable method to enable its analysis by GC-MS. This protocol provides a detailed framework for achieving excellent chromatographic performance and accurate quantification. By transforming the polar, non-volatile analyte into a non-polar, volatile derivative, the inherent challenges of GC analysis are effectively overcome.

References

  • MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identific
  • Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. Benchchem.
  • Peptide analysis as amino alcohols by gas chrom
  • Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. Thermo Fisher Scientific.
  • MSTFA + 1% TMCS Instructions. Thermo Fisher Scientific.
  • Derivatization reagents for GC.
  • Appendix G - Derivatiz
  • Rapid and mild silylation of β -amino alcohols at room temperature mediated by N -methylimidazole for enhanced detectability by gas chromatography/electron ionization mass spectrometry.
  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection.
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Molecules.
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites.
  • Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. PubMed.
  • Derivatization Methods in GC and GC/MS. IntechOpen.
  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test.
  • Derivatization for Gas Chrom
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. PubMed.
  • Innovations in Gas Chromatography with BSTFA Derivatiz
  • Derivatization Methods in GC and GC/MS. Semantic Scholar.
  • DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
  • GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. PubMed.
  • GC Tip: Peak Shape Problems: Tailing Peaks. Phenomenex.
  • Acylation Reagents for Gas Chrom
  • The Use of Derivatization Reagents for Gas Chrom
  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC Europe.
  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex.
  • What Causes Tailing In Gas Chrom
  • GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal.
  • GC-MS analysis of bioactive compounds in methanolic extract of Holigarna grahamii (wight) Kurz.
  • Gas chromatography mass spectroscopic (GCMS) analysis of some bioactive compounds form five medicinally relevant wild edible plants.
  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don.)

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5-(Isopropylamino)pentanol as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 5-(Isopropylamino)pentanol as a Precursor for Heterocyclic Compounds

Introduction: Strategic Value of this compound

The synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug development. Among the vast array of potential starting materials, bifunctional linear molecules offer a direct and atom-economical path to cyclization. This compound, a C5 amino alcohol bearing a secondary amine, represents a versatile yet underutilized precursor for the construction of substituted piperidines. The piperidine ring is a privileged scaffold, appearing in numerous FDA-approved pharmaceuticals and bioactive natural products.[1][2]

The inherent functionality of this compound—a nucleophilic secondary amine and a terminal primary alcohol—allows for several intramolecular cyclization strategies. The most prominent among these is the "hydrogen-borrowing" or "acceptorless dehydrogenative coupling" (ADC) reaction. This elegant catalytic process avoids the need for pre-activation of the alcohol, proceeding through a temporary oxidation-condensation-reduction cascade to form the C-N bond, releasing only water and/or hydrogen as byproducts.[3] This approach stands in contrast to classical methods that often require harsh conditions or multi-step protection and activation sequences.[4]

This guide provides detailed protocols and mechanistic insights for the catalytic cyclization of N-substituted amino alcohols, using this compound as a representative substrate for the synthesis of N-isopropylpiperidine.

Application Note 1: Catalytic Intramolecular Dehydrative Cyclization to N-Isopropylpiperidine

Principle & Rationale

The direct cyclization of this compound to N-isopropylpiperidine is achieved using a Ruthenium-based catalytic system. The reaction proceeds via a "hydrogen borrowing" mechanism. This process is highly efficient and environmentally benign as it obviates the need for stoichiometric activating agents and generates water as the primary byproduct.

The proposed catalytic cycle involves three key stages:

  • Dehydrogenation: The ruthenium catalyst abstracts hydrogen from the primary alcohol of the substrate, forming a transient ruthenium hydride species and an intermediate amino-aldehyde.

  • Intramolecular Cyclization: The pendant secondary amine attacks the newly formed aldehyde electrophile, undergoing intramolecular condensation to form a cyclic hemiaminal, which then dehydrates to a cyclic iminium ion.

  • Hydrogenation: The ruthenium hydride species, formed in the initial step, transfers hydrogen back to the iminium ion, reducing it to the final N-isopropylpiperidine product and regenerating the active ruthenium catalyst.

This catalytic system demonstrates excellent selectivity for the formation of the cyclic amine over the corresponding lactam (piperidone).[3]

Experimental Workflow Diagram

The overall experimental process from precursor to purified product is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Weigh Substrate & Catalyst (this compound, Ru Complex, Ligand) setup Assemble Autoclave under Argon start->setup add_solvent Add Anhydrous Solvent (e.g., Cyclohexane) setup->add_solvent seal_heat Seal Autoclave & Heat to 140 °C add_solvent->seal_heat react Stir for 21 hours seal_heat->react cool Cool to RT & Vent Autoclave react->cool filter Filter Reaction Mixture cool->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product (N-Isopropylpiperidine) purify->product characterize Characterize (NMR, GC-MS) product->characterize

Caption: Experimental workflow for the synthesis of N-isopropylpiperidine.

Detailed Protocol

This protocol is adapted from established procedures for the cyclization of α,ω-amino-alcohols using Ru-based catalysts.[3]

Materials:

  • This compound (Substrate)

  • RuHCl(CO)(PPh₃)₃ (Ruthenium Catalyst Precursor)

  • Xantphos (Ligand)

  • Anhydrous Cyclohexane (Solvent)

  • Argon (Inert Gas)

  • 10 mL Stainless Steel Autoclave with magnetic stir bar

  • Standard glassware for workup and column chromatography

  • Silica gel for chromatography

Procedure:

  • Inert Atmosphere Setup: Place a 10 mL stainless steel autoclave containing a magnetic stir bar under a blanket of Argon gas. This is critical to prevent oxidation of the catalyst.

  • Reagent Addition: To the autoclave, add this compound (1.0 mmol, 145.2 mg). Following this, add the catalyst precursor RuHCl(CO)(PPh₃)₃ (1.5 mol%, 0.015 mmol, 14.3 mg) and the ligand Xantphos (1.5 mol%, 0.015 mmol, 8.7 mg).

  • Solvent Addition: Add 0.6 mL of anhydrous cyclohexane to the autoclave.

  • Reaction: Tightly seal the autoclave and place it in a pre-heated oil bath at 140 °C. Stir the reaction mixture for 21 hours.

  • Workup - Cooling & Depressurization: After 21 hours, remove the autoclave from the oil bath and allow it to cool to room temperature behind a safety shield. Carefully vent the autoclave.

  • Workup - Filtration & Concentration: Open the autoclave and transfer the reaction mixture to a round-bottom flask. Rinse the autoclave with a small amount of ethyl acetate and combine the rinsings. Filter the solution through a small plug of celite to remove any catalyst residues. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel. The specific eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield N-isopropylpiperidine. Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Data Summary & Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the cyclization of amino alcohols.

ParameterValue / ConditionRationale / Comment
Substrate This compoundN-substituted amino alcohol.[3]
Catalyst System RuHCl(CO)(PPh₃)₃ / XantphosEfficient for hydrogen-borrowing amination.[3]
Catalyst Loading 1.5 mol%A typical loading for achieving good conversion.
Temperature 140 °CRequired to drive the dehydrogenation step.[3]
Time 21 hoursSufficient time for reaction completion.[3]
Solvent CyclohexaneAn inert, high-boiling solvent.[3]
Expected Product N-IsopropylpiperidineThe 6-membered ring is thermodynamically favored.
Expected Yield Moderate to HighYields are typically good for N-substituted substrates.[3]
Primary Byproduct WaterGenerated from the intramolecular condensation.

Mechanistic Pathway Visualization

The catalytic cycle for the hydrogen-borrowing cyclization is a key concept for understanding the reaction's efficiency.

G Substrate This compound Aldehyde Intermediate Amino-Aldehyde Substrate->Aldehyde - H₂ Ru_cat [Ru]-H center_node Ru_H2 [Ru]-H₂ Ru_H2->Ru_cat - Product - H₂O Ru_H2->Aldehyde Regenerates [Ru] Iminium Cyclic Iminium Ion Aldehyde->Iminium - H₂O (Intramolecular Condensation) Iminium->Ru_H2 Consumes [Ru]-H₂ Product N-Isopropylpiperidine Iminium->Product + H₂ center_node->Ru_H2 + Substrate

Caption: Simplified catalytic cycle for hydrogen-borrowing cyclization.

Safety and Handling

  • Reagents: Handle all chemicals, especially the ruthenium catalyst and organic solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Autoclave: High-pressure reactions should only be performed by trained personnel using a properly maintained and certified autoclave. Always use a blast shield during the reaction. Do not exceed the recommended temperature and pressure limits of the vessel.

  • Workup: Be cautious when venting the autoclave as residual hydrogen gas may be present.

Conclusion and Future Outlook

This compound is a valuable precursor for the synthesis of N-isopropylpiperidine through efficient and green catalytic methods like hydrogen-borrowing cyclization. This approach minimizes waste and avoids the use of harsh reagents, aligning with the principles of sustainable chemistry. The protocol provided serves as a robust starting point for researchers exploring the synthesis of substituted piperidines. Future work could involve expanding the substrate scope to other N-substituted 5-aminopentanols or developing enantioselective versions of this transformation to access chiral piperidine derivatives, which are of high value in pharmaceutical development.

References

  • Muthaiah, S., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2778-2781. [Link]

  • Fujita, K. -I., Fujii, T., & Yamaguchi, R. (2004). A New Efficient Method for the N-Heterocyclization of Primary Amines with Diols Catalyzed by a Cp*Ir Complex. Organic Letters, 6(20), 3525–3528. [Link]

  • Nikolaev, A. Y., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11794. [Link]

  • Li, H., et al. (2021). Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. Green Chemistry, 23(1), 436-446. [Link]

  • Wang, D., et al. (2020). Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts. New Journal of Chemistry, 44(30), 12920-12929. [Link]

  • Wikipedia. (2023). 5-Amino-1-pentanol. [Link]

  • Patents, Google. (2018). A kind of synthetic method of 5-amino-1-pentanol. CN108947851B.
  • Kuznetsov, M. L., & Guedes da Silva, M. F. C. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6698. [Link]

  • Buffa, F., et al. (2011). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 67(32), 5737-5775. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-(Isopropylamino)pentanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and improve your synthetic outcomes.

Core Synthetic Pathways

This compound is primarily synthesized via two strategic routes: Reductive Amination and N-Alkylation. While both can be effective, reductive amination is often favored for its atom economy and convergence.

  • Route A: Reductive Amination. This is the most common and efficient method. It involves the reaction of a carbonyl compound, typically 5-hydroxy-2-pentanone, with isopropylamine to form an intermediate imine (or enamine), which is then reduced in situ to the target amine.[1]

  • Route B: N-Alkylation. This route starts with 5-amino-1-pentanol and introduces the isopropyl group via reaction with an alkylating agent like 2-bromopropane or by using a "hydrogen borrowing" catalytic approach with isopropanol.[2][3]

cluster_0 Route A: Reductive Amination cluster_1 Route B: N-Alkylation A_Start 5-Hydroxy-2-pentanone A_Mid Imine/Enamine Intermediate A_Start->A_Mid + A_End This compound A_Mid->A_End + A_Reagent1 Isopropylamine A_Reagent1->A_Mid + A_Reagent2 Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) A_Reagent2->A_End + B_Start 5-Amino-1-pentanol B_End This compound B_Start->B_End + B_Reagent Isopropylating Agent (e.g., 2-Bromopropane, Isopropanol) B_Reagent->B_End +

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & Yield Optimization

This section addresses the most common issues encountered during the synthesis, particularly via the reductive amination pathway.

Q1: My reaction yield is consistently low or zero. What are the primary causes?

Low yield is the most frequent complaint. The issue can typically be traced to one of three areas: imine formation, the reduction step, or competing side reactions.

G cluster_causes Potential Causes cluster_solutions Solutions Start Low / No Yield Cause1 Inefficient Imine Formation Start->Cause1 Cause2 Failed Reduction Step Start->Cause2 Cause3 Dominant Side Reactions Start->Cause3 Sol1 Check pH (weakly acidic) Remove water (e.g., Mol. Sieves) Increase reaction time/temp Cause1->Sol1 Address by Sol2 Verify reducing agent activity Choose a more selective reductant Check catalyst for poisoning (H₂ route) Cause2->Sol2 Address by Sol3 Lower temperature Control stoichiometry Modify order of addition Cause3->Sol3 Address by

Caption: Decision tree for troubleshooting low reaction yield.

In-Depth Analysis:

  • Inefficient Imine Formation: The initial condensation of 5-hydroxy-2-pentanone and isopropylamine is a reversible equilibrium.[1] To drive the reaction forward, water, the byproduct, must be removed.

    • Causality: The reaction is typically catalyzed by mild acid. Without it, the carbonyl is not sufficiently activated. If the pH is too low (strongly acidic), the amine nucleophile becomes protonated and non-reactive. If the pH is too high (basic), the carbonyl is not activated.

    • Solution:

      • pH Control: The optimal pH is generally between 4 and 6. Acetic acid can be used as a catalyst and co-solvent.[4]

      • Water Removal: For lab-scale synthesis, adding 3Å or 4Å molecular sieves to the reaction mixture is highly effective.

  • Failed Reduction Step: The choice and handling of the reducing agent are critical.

    • Causality: Hydride reagents (like NaBH₄, NaBH(OAc)₃) can decompose if exposed to moisture or highly acidic conditions. For catalytic hydrogenation, the catalyst (e.g., Pd/C, Raney Ni) can be poisoned by impurities (sulfur, etc.) or become deactivated.[5][6]

    • Solution:

      • Hydride Agents: Use a fresh, high-quality reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice as it is milder and more selective for the imine over the ketone, allowing for a one-pot procedure where all reagents are mixed at once.[4]

      • Catalytic Hydrogenation: Ensure the purity of all reagents and solvents. If using a recycled catalyst, consider a regeneration step or using fresh catalyst.

Q2: My final product is contaminated with a significant amount of 5-hydroxy-2-pentanol. Why?

This indicates that the starting ketone was reduced faster than the imine intermediate.

  • Causality: This is a classic selectivity problem. It arises when the reducing agent is too powerful and non-selective (like sodium borohydride, NaBH₄) and is added before imine formation is substantially complete.[1] NaBH₄ can readily reduce both ketones and imines.

  • Solution:

    • Change the Reducing Agent: Switch to sodium triacetoxyborohydride (STAB). It is sterically hindered and less reactive, showing high selectivity for the protonated imine over the ketone.[4]

    • Modify the Procedure: If using a less selective reagent like NaBH₄, adopt a two-step, one-pot approach. First, mix the ketone, amine, and acid catalyst and allow them to stir for 1-2 hours to maximize imine formation. Only then, add the reducing agent.

Q3: I'm observing a significant byproduct that I suspect is piperidine or a related cyclic compound. How can I prevent this?

Intramolecular cyclization is a known side reaction pathway for molecules containing both an amine and a hydroxyl group, such as 5-amino-1-pentanol.[7]

  • Causality: Under certain conditions (particularly high temperatures or with specific catalysts), the amino group of a precursor like 5-amino-1-pentanol can attack the carbon bearing the hydroxyl group (or a derivative), leading to the formation of a stable six-membered piperidine ring.[3][7] This is more common in the N-alkylation route but can also occur under harsh conditions in the final product of reductive amination.

  • Solution:

    • Maintain Mild Conditions: Avoid excessive heating. Most reductive aminations with hydride reagents proceed well at room temperature.

    • Catalyst Choice: If using a catalytic method, be aware that some catalysts, particularly certain zeolites or alumina at high temperatures, can promote this cyclization.[7][8] Stick to standard hydrogenation catalysts like Pd/C or Raney Ni under controlled temperature and pressure.[6]

Table 1: Comparison of Common Reducing Agents for Reductive Amination
ReagentFormulaSelectivityConditionsProsCons
Sodium BorohydrideNaBH₄LowpH 7-10, Protic SolventsInexpensive, readily availableReduces ketones/aldehydes; requires careful addition
Sodium CyanoborohydrideNaBH₃CNModeratepH 3-6, Protic SolventsSelective for imines at low pHHighly toxic (HCN gas at low pH)
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃HighpH 4-6, Aprotic Solvents (DCE, THF)Highly selective, one-pot reaction is efficient[4]More expensive, moisture-sensitive
Catalytic HydrogenationH₂/Catalyst (Pd, Pt, Ni)HighVariable T & PAtom economical, clean, scalable[5][6]Requires specialized pressure equipment, catalyst costs

Detailed Experimental Protocol (Lab Scale)

This protocol describes a reliable, lab-scale synthesis using the preferred one-pot reductive amination with STAB.

Protocol: One-Pot Synthesis of this compound

  • Reagent Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-hydroxy-2-pentanone (5.11 g, 50 mmol, 1.0 equiv.).

    • Add anhydrous 1,2-dichloroethane (DCE) (100 mL).

    • Add isopropylamine (4.43 g, 6.4 mL, 75 mmol, 1.5 equiv.).

    • Add glacial acetic acid (2.86 mL, 50 mmol, 1.0 equiv.) to catalyze imine formation.

  • Imine Formation:

    • Stir the mixture under a nitrogen atmosphere at room temperature for 1-2 hours. Reaction progress can be monitored by TLC or GC-MS to observe the consumption of the starting ketone.

  • Reduction:

    • In a single portion, carefully add sodium triacetoxyborohydride (STAB) (15.9 g, 75 mmol, 1.5 equiv.). Note: The reaction may bubble slightly as acetic acid reacts with the hydride.

    • Continue stirring the reaction at room temperature for 12-24 hours, or until analysis (GC-MS or LC-MS) shows complete consumption of the imine intermediate.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with dichloromethane (DCM) (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[6]

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent? A: Yes. For STAB reductions, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) can be used.[4] For catalytic hydrogenation, alcohols like methanol or ethanol are common.[6] The choice depends on reagent solubility and downstream processing.

Q: How do I best monitor the reaction? A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for quick qualitative checks. For quantitative analysis and to distinguish between the starting ketone and the imine intermediate, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.

Q: What are the key safety considerations? A:

  • Hydride Reagents: Handle in a fume hood away from water and acids. Quench excess reagent carefully.

  • Isopropylamine: It is volatile, flammable, and corrosive. Handle with appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: This requires a specialized setup (e.g., a Parr shaker) designed for reactions under pressure with flammable hydrogen gas. Ensure proper training and equipment maintenance.

Q: My starting material, 5-hydroxy-2-pentanone, is not readily available. Are there alternatives? A: Yes, 5-hydroxy-2-pentanone can be generated from precursors. It exists in equilibrium with its cyclic hemiacetal, 2-hydroxy-2-methyl-tetrahydrofuran.[9] A more common industrial precursor is 2-hydroxytetrahydropyran, which can be derived from biomass.[10][11] Reductive amination of 2-hydroxytetrahydropyran with ammonia is a known route to 5-amino-1-pentanol, and a similar reaction with isopropylamine is feasible.[11] A patented procedure also describes the direct reductive amination of 2-hydroxypentamethylene oxide.[6]

References

  • Beller, M., et al. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia. Available at: [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Available at: [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11579-11583. Available at: [Link]

  • Senthamarai, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science, 358(6368), 1215-1219. Available at: [Link]

  • Teixeira, I. F., et al. (2016). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 12, 2629–2636. Available at: [Link]

  • Whitmore, F. C. (1950). U.S. Patent No. US2516337A. Google Patents.
  • Fallan, C., et al. (2021). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. Angewandte Chemie International Edition, 60(13), 6981-6985. Available at: [Link]

  • Tini, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35057-35061. Available at: [Link]

  • Teixeira, I. F., et al. (2016). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 12, 2629-2636. Available at: [Link]

  • Wikipedia. (n.d.). 5-Amino-1-pentanol. Retrieved from Wikipedia. Available at: [Link]

  • Feng, J., et al. (2019). Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. Green Chemistry, 21(18), 5055-5063. Available at: [Link]

  • NIST. (n.d.). 2-Pentanone, 5-hydroxy-. NIST Chemistry WebBook. Available at: [Link]

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Technical Support Center: Purification of Crude 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-(Isopropylamino)pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile amino alcohol. Our goal is to equip you with the knowledge to overcome common challenges, optimize your purification workflows, and ensure the highest purity of your final product.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, reduced efficacy, and potential toxicity in the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common issues encountered during its purification, drawing upon established principles of separation science and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Such as 5-chloropentanol or isopropylamine.

  • Dialkylated byproducts: Formation of di(pentanol)isopropylamine.

  • Solvent residues: Residual solvents from the reaction or initial work-up steps.[1]

  • Side-reaction products: Products from competing reactions, such as the formation of ethers or other secondary amines.

  • Degradation products: The compound may degrade under harsh reaction or purification conditions.

A thorough understanding of your specific synthetic pathway is crucial for anticipating the likely impurities.

Q2: Which chromatographic method is best suited for purifying this compound?

A2: Due to its polar nature, containing both a hydroxyl and a secondary amine group, this compound can be challenging to purify by traditional normal-phase chromatography on silica gel. The basic amine group can interact strongly with the acidic silanol groups of the silica, leading to peak tailing and poor separation.[2][3]

Several strategies can be employed:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for polar compounds. A C18 column with a mobile phase of water and an organic modifier (like acetonitrile or methanol) containing an additive to control pH (e.g., formic acid or ammonium hydroxide) is often effective.[4][5][6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds that are not well-retained in reverse-phase.[8][9] It utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of organic solvent mixed with a small amount of aqueous buffer.[8][9]

  • Treated Silica Gel Chromatography: For flash chromatography, silica gel can be pre-treated with a base, such as triethylamine, to neutralize the acidic silanol groups and minimize peak tailing. A common mobile phase would be a gradient of methanol in dichloromethane.

Q3: Can I purify this compound by distillation?

A3: Yes, vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities. Given its amino alcohol structure, it will have a relatively high boiling point. It is crucial to perform the distillation under reduced pressure to prevent thermal degradation. A fractional distillation setup will provide better separation from impurities with close boiling points.

Q4: Is crystallization a viable purification method for this compound?

A4: Crystallization can be a highly effective method for achieving high purity, particularly if the crude material is semi-crystalline or can be converted into a crystalline salt.[10] The success of crystallization depends on finding a suitable solvent system where the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain in solution. Common techniques include:

  • Direct Crystallization: From a suitable solvent or solvent mixture.

  • Salt Formation and Crystallization: Reacting the amine with an acid (e.g., HCl, HBr, or tartaric acid) to form a salt, which often has better crystallization properties than the free base. The pure salt can then be neutralized to recover the purified free base.[11]

Troubleshooting Guide

Problem 1: Poor Separation and Peak Tailing in Silica Gel Chromatography

Symptoms:

  • Broad, asymmetric peaks on TLC or flash chromatography.

  • Co-elution of the product with impurities.

  • Low recovery of the product from the column.

Root Cause: The basic isopropylamino group interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or slow elution kinetics.[2][3]

Solutions:

  • Basify the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent. This will compete with the product for the active sites on the silica gel, reducing tailing.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase such as amino-propylated silica.

  • Switch to Reverse-Phase Chromatography: As detailed in the FAQs, RP-HPLC or flash chromatography with a C18 stationary phase can provide excellent separation for polar amines.[4]

Workflow for Optimizing Amine Purification by Chromatography

G start Crude this compound tlc Initial TLC Analysis (e.g., DCM/MeOH) start->tlc tailing Observe Peak Tailing? tlc->tailing no_tailing Good Separation tailing->no_tailing No add_base Add Triethylamine (0.5%) to Mobile Phase tailing->add_base Yes flash Proceed with Flash Chromatography no_tailing->flash yes_tailing Yes no_tailing_label No re_tlc Re-run TLC add_base->re_tlc improved Separation Improved? re_tlc->improved improved->flash Yes switch_phase Switch to Alumina or Reverse-Phase C18 improved->switch_phase No yes_improved Yes no_improved No

Caption: Troubleshooting workflow for peak tailing in normal-phase chromatography.

Problem 2: Product Decomposition During Distillation

Symptoms:

  • Darkening of the distillation pot residue.

  • Low yield of the distilled product.

  • Presence of new, lower-boiling impurities in the distillate, as observed by GC-MS.

Root Cause: Amino alcohols can be susceptible to thermal degradation, especially at atmospheric pressure. Oxidation can also occur if the system is not properly purged of air.

Solutions:

  • Reduce Pressure: Employ a high-vacuum pump to significantly lower the boiling point of the this compound. Aim for the lowest pressure your system can achieve.

  • Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon before heating to prevent oxidation.

  • Use a Kugelrohr or Short-Path Distillation Apparatus: For smaller quantities, these types of apparatus minimize the residence time of the compound at high temperatures, reducing the likelihood of degradation.

  • Temperature Control: Use a well-controlled heating mantle and monitor the vapor temperature closely. Do not overheat the distillation pot.

Problem 3: Failure to Induce Crystallization

Symptoms:

  • The product remains as an oil or a supersaturated solution even after cooling.

  • Formation of an amorphous solid instead of well-defined crystals.

Root Cause:

  • High Purity: Very pure compounds can sometimes be difficult to crystallize.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

  • Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.

Solutions:

  • Induce Crystallization:

    • Seed Crystals: If available, add a small seed crystal of the pure compound.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Sonication: Briefly place the flask in an ultrasonic bath.

  • Solvent Optimization:

    • Anti-Solvent Addition: Slowly add a solvent in which the compound is insoluble (an "anti-solvent") to the solution until turbidity is observed, then warm slightly to redissolve and cool slowly. For this compound, a non-polar solvent like hexane could be an anti-solvent for a solution in ethyl acetate or isopropanol.

    • Solvent Screening: Perform small-scale crystallization trials with a variety of solvents and solvent mixtures.

  • Salt Formation: As a robust alternative, convert the amino alcohol to a crystalline salt as described in the FAQs. This often dramatically improves the ease of crystallization.[11]

Decision Tree for Purification Method Selection

G start Crude this compound purity_check Initial Purity Assessment (GC-MS, NMR) start->purity_check purity_level Purity > 90%? purity_check->purity_level distillation Vacuum Distillation purity_level->distillation Yes (>90%) crystallization Crystallization purity_level->crystallization Yes (>90%) chromatography Chromatography (RP-HPLC or Treated Silica) purity_level->chromatography No (<90%) high_purity High Purity low_purity Low Purity final_product_high High Purity Product distillation->final_product_high crystallization->final_product_high fractions Combine Pure Fractions chromatography->fractions purity_check_2 Purity Assessment fractions->purity_check_2 purity_level_2 Purity > 99%? purity_check_2->purity_level_2 purity_level_2->distillation No, but >90% final_product_low High Purity Product purity_level_2->final_product_low Yes yes_pure Yes no_pure No

Sources

Technical Support Center: Synthesis of 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Isopropylamino)pentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of this compound and Presence of a Higher Molecular Weight Byproduct.

Question: I am attempting to synthesize this compound via N-alkylation of 5-aminopentanol with an isopropyl halide (e.g., 2-bromopropane), but I am observing a low yield of my desired product and a significant amount of a higher molecular weight impurity. What is the likely cause and how can I prevent this?

Answer:

The most probable cause of this issue is over-alkylation . The target compound, this compound, is a secondary amine, which can act as a nucleophile and react further with the isopropyl halide to form a tertiary amine, 5-(diisopropylamino)pentanol. This tertiary amine can even react further to form a quaternary ammonium salt.[1][2][3][4][5] The secondary amine product is often more nucleophilic than the primary amine starting material, leading to this "runaway" reaction.[4]

Mitigation Strategies:

  • Control Stoichiometry: Use a significant excess of the starting amine (5-aminopentanol) relative to the alkylating agent (isopropyl halide). This increases the probability that the alkyl halide will react with the primary amine rather than the secondary amine product.

  • Slow Addition: Add the isopropyl halide slowly to the reaction mixture. This helps to maintain a low concentration of the alkylating agent, disfavoring the second alkylation step.

  • Reaction Temperature: Conduct the reaction at the lowest feasible temperature to control the reaction rate and minimize over-alkylation.

  • Alternative Synthesis Route: Consider using reductive amination as an alternative synthetic strategy, which is known to provide better control and avoid the issue of over-alkylation.[6][7]

Table 1: Troubleshooting Over-alkylation in N-Alkylation Reactions

SymptomProbable CauseRecommended Solution
Low yield of secondary amineOver-alkylation to tertiary amine and/or quaternary ammonium salt.Use a large excess of the primary amine starting material.
Multiple spots on TLC/peaks in GC-MS with higher m/zFormation of di- and tri-alkylated products.Slow, controlled addition of the alkylating agent.
Difficulty in purificationSimilar polarities of secondary and tertiary amine products.Optimize reaction conditions to minimize byproduct formation before purification.

Issue 2: Unexpected Formation of a Cyclic Byproduct.

Question: During the synthesis of this compound from 5-aminopentanol, I have identified an unexpected cyclic impurity. What is this compound and how can I avoid its formation?

Answer:

The bifunctional nature of 5-aminopentanol (containing both an amine and a hydroxyl group) makes it susceptible to intramolecular cyclization . Under certain conditions, particularly at elevated temperatures or in the presence of a suitable catalyst, the amino group can react with the terminal alcohol to form a cyclic ether amine, N-substituted piperidine, or a lactam.[8][9][10] The formation of a six-membered ring is often thermodynamically favored.[9]

Mitigation Strategies:

  • Temperature Control: Maintain a moderate reaction temperature to disfavor the intramolecular cyclization pathway.

  • Protecting Groups: Consider protecting the hydroxyl group of 5-aminopentanol before the N-alkylation or reductive amination step. A suitable protecting group, such as a silyl ether, can be removed after the desired N-isopropylation is complete.

  • Catalyst Selection: If using a catalyst, ensure it is selective for the desired intermolecular reaction over the intramolecular cyclization. Some ruthenium-based catalysts have been shown to promote amino-alcohol cyclization.[8][9]

Diagram 1: Competing Reaction Pathways for 5-Aminopentanol

5-Aminopentanol 5-Aminopentanol Desired Product This compound 5-Aminopentanol->Desired Product Intermolecular Reaction (N-Alkylation or Reductive Amination) Side Product N-substituted Piperidine (Cyclization Product) 5-Aminopentanol->Side Product Intramolecular Cyclization (Heat or Catalyst)

Caption: Competing intermolecular vs. intramolecular reactions of 5-aminopentanol.

Issue 3: Incomplete Reaction and Presence of Imine Impurity in Reductive Amination.

Question: I am synthesizing this compound via reductive amination of 5-hydroxypentanal (or a protected form) with isopropylamine. My final product is contaminated with an imine intermediate. How can I drive the reaction to completion?

Answer:

The presence of a residual imine intermediate indicates an incomplete reduction step in the reductive amination process. Reductive amination is a two-step, one-pot reaction involving the formation of an imine followed by its reduction.[11][12][13]

Troubleshooting Incomplete Reduction:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used as they are mild enough not to reduce the starting aldehyde but will reduce the imine/iminium ion.[7][14] Ensure the reducing agent is active and added in a sufficient stoichiometric amount.

  • pH Control: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6).[7][13] However, if the pH is too low, the amine starting material will be protonated and become non-nucleophilic. If the pH is too high, the formation of the imine can be slow. Careful control of the pH is crucial for the reaction to proceed efficiently.

  • Reaction Time and Temperature: Allow sufficient reaction time for the reduction to go to completion. While these reactions are often run at room temperature, gentle heating may be required in some cases.

  • Water Removal: The formation of the imine from the aldehyde and amine is an equilibrium reaction that produces water.[11] The removal of water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine, which is then reduced.

Diagram 2: Reductive Amination Workflow and Potential Pitfall

cluster_0 Reductive Amination Steps Aldehyde 5-Hydroxypentanal Imine Imine Intermediate Aldehyde->Imine Condensation Amine Isopropylamine Amine->Imine Product This compound Imine->Product Reduction (e.g., NaBH3CN) Incomplete_Reduction Incomplete Reduction Imine->Incomplete_Reduction Incomplete_Reduction->Product Leads to Contamination

Caption: Workflow of reductive amination showing the point of potential failure.

Frequently Asked Questions (FAQs)

Q1: Which is the preferred synthetic route for this compound: N-alkylation or reductive amination?

Q2: Can I use acetone and 5-aminopentanol for the reductive amination?

A2: Yes, using acetone as the carbonyl source and 5-aminopentanol as the amine is a viable approach for reductive amination. The reaction would proceed through the formation of an imine between the acetone and the primary amine of 5-aminopentanol, followed by in-situ reduction to yield the desired this compound. This method is advantageous as it directly utilizes a readily available ketone.

Q3: What are the key considerations for purifying the final product?

A3: The purification of this compound can be challenging due to its amphiphilic nature (containing both a polar alcohol and a basic amine group) and the potential for closely related impurities.

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be effective for separating it from non-volatile impurities and some byproducts with significantly different boiling points.

  • Column Chromatography: Silica gel chromatography can be used, but tailing of the amine product is common. It is often beneficial to add a small amount of a base, such as triethylamine (e.g., 1-2%), to the eluent to suppress this interaction.

  • Acid-Base Extraction: This is a useful technique to separate the basic amine product from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the amine into the aqueous phase. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

Q4: Are there any green chemistry considerations for this synthesis?

A4: Yes, several aspects can be optimized for a greener synthesis:

  • Catalytic Methods: Employing catalytic methods, such as catalytic hydrogenation for the reduction step in reductive amination, is preferable to using stoichiometric hydride reagents.[6]

  • Solvent Choice: Selecting greener solvents and minimizing their use is crucial. Some reductive aminations can even be performed in water or under neat conditions.[15]

  • Atom Economy: Reductive amination has a higher atom economy compared to N-alkylation with alkyl halides, as the main byproduct is water.[16]

References

  • Kemeny, S. E., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(10), 2633-2638. [Link]

  • Gunanathan, C., & Milstein, D. (2011). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Angewandte Chemie International Edition, 50(44), 10559-10563. [Link]

  • Kallitsakis, M. G., et al. (2020). Intramolecular cyclization of amino alcohols catalyzed by SnCl2 catalysis or under acidic conditions for the synthesis of bi‐ and tri‐cyclic fused N,O‐acetals. European Journal of Organic Chemistry, 2020(33), 5345-5355. [Link]

  • Le, T. M., et al. (2011). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Molecules, 16(6), 4636-4648. [Link]

  • Gallo, R. D., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 72. [Link]

  • Organic Chemistry Portal. (n.d.). Alkylation of Amines by Alkyl Halides. [Link]

  • LibreTexts Chemistry. (2021). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • GSK. (n.d.). Reductive Amination. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Ashenhurst, J. (2023). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2023). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Gualandi, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 34947-34952. [Link]

  • Kovács, L., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2309. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Maji, B., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry, 86(3), 2254-2263. [Link]

  • Li, H., et al. (2020). A remarkable solvent effect on reductive amination of ketones. Catalysis Science & Technology, 10(18), 6140-6149. [Link]

  • Sato, S., et al. (2004). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Tetrahedron, 60(36), 7899-7906. [Link]

  • Emmanuvel, L., et al. (2016). N-Dealkylation of Amines. Chemical Reviews, 116(18), 11436-11470. [Link]

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Technical Support Center: Purification of 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 5-(Isopropylamino)pentanol. This document is designed for researchers, scientists, and professionals in drug development who are working with this amino alcohol. The following question-and-answer-style troubleshooting guide provides in-depth, field-proven insights to help you overcome common challenges in obtaining highly pure this compound. The protocols and explanations are grounded in established chemical principles to ensure both success and a thorough understanding of the methodologies.

Physical and Chemical Properties of this compound

A foundational understanding of the physical properties of this compound is critical for selecting and optimizing a purification strategy.

PropertyValueSource
CAS Number 40447-21-0[TCI, 2023]
Molecular Formula C₈H₁₉NO[PubChem, 2023]
Molecular Weight 145.24 g/mol [Guidechem, 2023]
Appearance White to almost white powder or crystal[TCI, 2023]
Melting Point 42.0 to 46.0 °C[ChemicalBook, 2023]
Boiling Point 125 °C at 12 mmHg[ChemicalBook, 2023]

Troubleshooting and FAQs

Section 1: Identifying the Source of Impurities

Question 1: I've synthesized this compound via reductive amination of 5-hydroxypentanal with isopropylamine. What are the likely impurities I should be looking for?

Answer: Reductive amination is a robust method, but it can generate several characteristic impurities.[1][2][3] Understanding these will guide your purification strategy.

  • Unreacted Starting Materials:

    • 5-Hydroxypentanal (or its cyclic hemiacetal, 2-hydroxytetrahydropyran): Incomplete reaction will leave this starting material in your crude product.[4][5]

    • Isopropylamine: Being a volatile liquid, excess isopropylamine can often be removed by evaporation, but residual amounts may persist.

  • Reaction Byproducts:

    • Over-alkylation Products: The secondary amine product, this compound, can react with another molecule of 5-hydroxypentanal to form a tertiary amine. This is a common issue in reductive amination.[6]

    • Imine Intermediate: The intermediate imine formed between 5-hydroxypentanal and isopropylamine may not be fully reduced.

    • Side-products from the Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium triacetoxyborohydride), byproducts from the hydride source may be present.[2]

  • Degradation Products:

    • Oxidation Products: Amines can be susceptible to air oxidation, which can lead to the formation of colored impurities.[7]

Below is a workflow to help you anticipate the impurities from your synthesis.

G cluster_reactants Starting Materials cluster_impurities Potential Impurities 5-Hydroxypentanal 5-Hydroxypentanal Reductive Amination Reductive Amination 5-Hydroxypentanal->Reductive Amination Isopropylamine Isopropylamine Isopropylamine->Reductive Amination Reducing Agent Reducing Agent Reducing Agent->Reductive Amination Unreacted 5-Hydroxypentanal Unreacted 5-Hydroxypentanal Unreacted Isopropylamine Unreacted Isopropylamine Tertiary Amine (Over-alkylation) Tertiary Amine (Over-alkylation) Unreduced Imine Unreduced Imine Reducing Agent Byproducts Reducing Agent Byproducts Crude Product Crude Product Reductive Amination->Crude Product Crude Product->Unreacted 5-Hydroxypentanal Incomplete Reaction Crude Product->Unreacted Isopropylamine Excess Reagent Crude Product->Tertiary Amine (Over-alkylation) Side Reaction Crude Product->Unreduced Imine Incomplete Reduction Crude Product->Reducing Agent Byproducts Reagent Decomposition

Caption: Potential impurities from the synthesis of this compound.

Section 2: Purification Strategies and Troubleshooting

Question 2: My crude this compound is a colored oil. How can I remove the color?

Answer: A yellow or brown coloration often indicates the presence of oxidized impurities or other high molecular weight byproducts.[8]

  • Activated Carbon Treatment: A common and effective method is to treat a solution of your crude product with activated carbon. The porous structure of the carbon adsorbs the colored impurities.

    Protocol:

    • Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or ethanol).

    • Add a small amount of activated carbon (typically 1-5% by weight of your crude product).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Remove the activated carbon by filtration through a pad of Celite® or a syringe filter.

    • Rinse the filter pad with a small amount of fresh solvent.

    • Concentrate the filtrate under reduced pressure.

Question 3: I'm trying to purify my compound using silica gel chromatography, but the peaks are tailing badly. What can I do?

Answer: This is a very common problem when purifying amines on silica gel. The basic amine interacts strongly with the acidic silanol groups on the surface of the silica, leading to poor separation and tailing peaks.[7][9][10]

Here are several effective strategies to counteract this:

  • Use a Basic Modifier in the Mobile Phase: Adding a small amount of a competing base to your eluent will "neutralize" the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Triethylamine (TEA): Add 0.5-1% (v/v) of triethylamine to your mobile phase (e.g., a gradient of methanol in dichloromethane).[9]

    • Ammonium Hydroxide: For more polar amines, a mobile phase like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1) can be very effective.[9]

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a less acidic stationary phase and can be an excellent alternative to silica for purifying basic compounds.[7]

    • Amine-functionalized Silica: These commercially available columns have an amine-functionalized surface that minimizes the interaction with basic analytes.[10]

  • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (e.g., using a C18 column) with a mobile phase at a higher pH can be effective. At a more alkaline pH, the amine will be in its free base form, making it more hydrophobic and more likely to be retained and separated on the non-polar stationary phase.[10]

G cluster_mobile_phase Mobile Phase Modification cluster_stationary_phase Stationary Phase Alternatives Tailing Peaks on Silica Tailing Peaks on Silica Modify Mobile Phase Modify Mobile Phase Tailing Peaks on Silica->Modify Mobile Phase Option 1 Change Stationary Phase Change Stationary Phase Tailing Peaks on Silica->Change Stationary Phase Option 2 Reverse-Phase Chromatography Reverse-Phase Chromatography Tailing Peaks on Silica->Reverse-Phase Chromatography Option 3 Add Triethylamine (0.5-1%) Add Triethylamine (0.5-1%) Modify Mobile Phase->Add Triethylamine (0.5-1%) Add Ammonium Hydroxide Add Ammonium Hydroxide Modify Mobile Phase->Add Ammonium Hydroxide Basic or Neutral Alumina Basic or Neutral Alumina Change Stationary Phase->Basic or Neutral Alumina Amine-functionalized Silica Amine-functionalized Silica Change Stationary Phase->Amine-functionalized Silica

Caption: Troubleshooting peak tailing in amine chromatography.

Question 4: Distillation seems like a good option for my compound. What are the key considerations?

Answer: Given the boiling point of 125 °C at 12 mmHg, vacuum distillation is an excellent method for purifying this compound, especially for removing non-volatile impurities or those with significantly different boiling points.

  • Key Considerations:

    • Vacuum: A good vacuum pump is essential to lower the boiling point and prevent thermal decomposition. A pressure of 12 mmHg or lower is recommended.

    • Fractional Distillation: If you suspect impurities with boiling points close to your product, a fractional distillation column (e.g., a Vigreux column) will provide better separation.[8]

    • Bumping: Amino alcohols can sometimes "bump" violently during distillation. Using a magnetic stir bar or boiling chips can ensure smooth boiling.

    • Insulation: Insulating the distillation head with glass wool or aluminum foil will help maintain the temperature gradient and improve separation efficiency.

Question 5: I'm struggling to get my purified oil to crystallize. What techniques can I try?

Answer: Since this compound has a relatively low melting point (42-46 °C), it can sometimes be challenging to induce crystallization from a purified oil.

  • Techniques to Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]

    • Seeding: If you have a small crystal of pure product, add it to the oil to act as a seed.[9]

    • Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an "antisolvent," such as cold hexane) to a concentrated solution of your compound in a good solvent (like diethyl ether or ethyl acetate). This will decrease the solubility and can promote crystallization.[9]

Question 6: I've heard that forming a salt can help with purification. How does this work for this compound?

Answer: Forming a salt is a highly effective purification strategy for amines. By reacting the basic amine with an acid, you form an ionic salt which is typically a crystalline solid with different solubility properties than the free base. This allows for purification by recrystallization.[11][12][13] The hydrochloride salt is a common choice.

Protocol for Hydrochloride Salt Formation and Recrystallization:

  • Salt Formation:

    • Dissolve your crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.[11]

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. You should observe the precipitation of the hydrochloride salt.

    • Continue adding the acid until no further precipitation is observed.

  • Isolation and Recrystallization:

    • Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether or ethyl acetate.

    • Choose a suitable solvent system for recrystallization. Alcohols like ethanol or isopropanol are often good choices.[12][14][15] You may need a solvent/antisolvent system, such as ethanol/diethyl ether or ethanol/hexane.

    • Dissolve the salt in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly.

  • Liberating the Free Base:

    • To recover the purified this compound, dissolve the hydrochloride salt in water.

    • Add a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, until the solution is basic (check with pH paper).

    • Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Section 3: Monitoring the Purification

Question 7: How can I visualize this compound on a TLC plate? It's not UV-active.

Answer: Since this compound lacks a chromophore, it will not be visible under UV light. You will need to use a chemical stain for visualization.

  • Recommended TLC Stains:

    • Ninhydrin: This is an excellent stain for primary and secondary amines, which will appear as pink or purple spots upon heating.[16][17]

    • Potassium Permanganate (KMnO₄): This stain reacts with oxidizable functional groups like alcohols and amines. It will appear as yellow-brown spots on a purple background.[16]

    • Phosphomolybdic Acid (PMA): This is a good general-purpose stain that works for alcohols. It typically produces green or blue spots on a yellow-green background after heating.[16][17][18]

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohols.
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  • Process for the preparation of amino-alcohols. U.S.
  • Preparation method for optically pure aminoalcohol hydrochloride.
  • University of Colorado Boulder. (n.d.).
  • Aminoalcohol resolution method.
  • EPFL. (n.d.).
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  • The Basics of Recrystalliz
  • Chemistry LibreTexts. (2022). 2.
  • Wang, C., et al. (2018). Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. Catalysis Science & Technology, 8(1), 237-245.
  • University of Rochester. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Searle Separations Department. (n.d.).
  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016).
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  • Hyun, M. H., Min, C. S., & Cho, Y. J. (2007). Liquid chromatographic resolution of secondary amino alcohols on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.
  • Master Organic Chemistry. (2017).
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  • ChemicalBook. (n.d.). 5-Amino-1-pentanol(2508-29-4) 1H NMR spectrum.
  • BenchChem. (2025).
  • Noorduin, W. L., Meekes, H., van Enckevort, W. J., & Vlieg, E. (2008). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Crystal Growth & Design, 8(5), 1675-1681.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • PubChem. (n.d.). 5-Hydroxypentanal.
  • D'Auria, M., & Racioppi, R. (2021). NMR Characterization of Lignans. Molecules, 26(16), 4945.
  • Al-Bayati, Y. K. (2009).
  • FTIR spectrum of liquid pentanol C5H11OH. (n.d.).
  • Using amines or amino acids as mobile phase modifiers in chromatography.
  • NIST. (n.d.). Pentanol, 5-amino-.
  • Wang, S., et al. (2023). Integrated Metabolomics and Flavor Profiling Provide Insights into the Metabolic Basis of Flavor and Nutritional Composition Differences Between Sunflower Varieties SH363 and SH361. Metabolites, 13(11), 1140.
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Technical Support Center: Optimizing Reaction Conditions for 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-(Isopropylamino)pentanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

Overview of Synthetic Strategy

This compound is a valuable intermediate, particularly in the preparation of pharmaceuticals.[1] The most direct and industrially scalable method for its synthesis is the reductive amination of a suitable five-carbon precursor. A highly effective and sustainable approach begins with biomass-derived 2-hydroxytetrahydropyran (2-HTHP), which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal. This aldehyde is the key intermediate that reacts with isopropylamine.[2][3]

The overall transformation involves two critical steps occurring in situ:

  • Imine/Enamine Formation: The carbonyl group of 5-hydroxypentanal reacts with isopropylamine to form a C=N bond (imine) or its enamine tautomer, eliminating a molecule of water.

  • Reduction: The resulting imine/enamine intermediate is then reduced to the final secondary amine product, this compound.

This process, often catalyzed by transition metals in the presence of hydrogen gas, is a classic example of a "borrowing hydrogen" or direct reductive amination reaction, valued for its atom economy where water is the only byproduct.[4][5][6]

Reaction Workflow Diagram

cluster_reactants Starting Materials cluster_reaction Reaction Vessel cluster_purification Workup & Purification 2_HTHP 2-Hydroxytetrahydropyran (2-HTHP) Equilibrium Tautomerization (Ring-Opening) 2_HTHP->Equilibrium Isopropylamine Isopropylamine Imine_Formation Imine Formation Isopropylamine->Imine_Formation Equilibrium->Imine_Formation 5-Hydroxypentanal Reduction Catalytic Reduction (e.g., H₂/Ni) Imine_Formation->Reduction Filtration Catalyst Filtration Reduction->Filtration Distillation Fractional Distillation (in vacuo) Filtration->Distillation Final_Product Pure this compound Distillation->Final_Product G start Low Yield Observed q1 Analyze Crude Product: Unreacted Starting Material? start->q1 q2 Significant Side Products Identified? q1->q2 No sol1 Problem: Incomplete Conversion Solutions: 1. Verify Catalyst Activity/Loading 2. Increase H₂ Pressure / Reaction Time 3. Optimize Temperature q1->sol1 Yes sol2 Problem: Side Reactions Dominating Solutions: 1. Adjust Stoichiometry 2. Lower Reaction Temperature 3. Screen Solvents q2->sol2 Yes sol3 Problem: Product Degradation Solutions: 1. Use Milder Workup Conditions 2. Ensure Inert Atmosphere 3. Reduce Reaction Time/Temp q2->sol3 No (Decomposition Likely)

Caption: Decision tree for troubleshooting low reaction yields.

Probable Cause 1: Inactive or Insufficient Catalyst

The hydrogenation catalyst is the heart of this reaction. Its activity dictates the rate and efficiency of the reduction step.

  • Expert Insight: Nickel-based catalysts, such as Raney Nickel or supported nickel (e.g., Ni/ZrO₂, Ni-Al₂O₃), are highly effective and commonly used. [1][2][3]These catalysts require proper activation and handling. Raney Nickel, for instance, is typically stored as a slurry in water or ethanol and must be handled under an inert atmosphere as it can be pyrophoric. Catalyst poisoning from sulfur or other impurities in reagents can also drastically reduce activity.

  • Solutions:

    • Use Fresh Catalyst: Ensure your catalyst is from a reliable source and has been stored correctly.

    • Increase Loading: While catalytic, the reaction may require a higher loading (e.g., 5-10 wt%) to proceed at a reasonable rate. [7] 3. Ensure Proper Activation: Follow the manufacturer's protocol for activating the catalyst if required.

    • Purify Reagents: If catalyst poisoning is suspected, purify the starting materials and solvent. [8] Probable Cause 2: Inefficient Imine Formation

The equilibrium between the aldehyde, amine, and the imine intermediate must favor the imine for the reaction to proceed.

  • Expert Insight: The formation of the imine releases water. In a closed system, this water can hydrolyze the imine back to the starting materials, hindering the overall reaction. While the high temperature of the reaction often helps drive off water, its presence can still slow the initial phase.

  • Solutions:

    • Stoichiometry: Use a slight excess of the more volatile component, isopropylamine, to push the equilibrium towards the imine.

    • Acid Catalysis: The presence of Lewis acidic sites on the catalyst support (like ZrO₂ or Al₂O₃) can facilitate both the ring-opening of 2-HTHP and the dehydration step of imine formation. [2][3] Probable Cause 3: Suboptimal Reaction Conditions

Temperature and hydrogen pressure are critical variables that must be carefully balanced.

  • Expert Insight: The reaction requires elevated temperature and pressure to overcome the activation energy for both imine formation and hydrogenation. [1]However, excessively high temperatures can promote side reactions or product decomposition. [9]Insufficient hydrogen pressure will stall the reduction step, leading to an accumulation of the unstable imine intermediate.

  • Solutions:

    • Temperature: An optimal range is typically between 80°C and 150°C. [2][10]Start with a reported condition (e.g., 125°C) and optimize in 10°C increments.

    • Pressure: Hydrogen pressure should be sufficient to ensure a high concentration of dissolved hydrogen for the catalytic reduction. A typical range is 2-10 MPa (approx. 300-1500 psi). [2][11]Ensure your reactor is properly sealed and maintains pressure throughout the reaction.

Q2: I'm observing significant impurities in my crude product. What are they and how can I prevent them?

Side product formation is a key challenge in optimizing selectivity.

Side Product A: Unreacted 5-hydroxypentanal or 2-HTHP

  • Cause: Incomplete reaction due to issues outlined in Q1 (inactive catalyst, insufficient H₂ pressure or time).

  • Solution: Re-evaluate and optimize the core reaction conditions. Monitor the reaction by GC or TLC to ensure full consumption of the starting material. [9] Side Product B: N,N-di-alkylation Products

  • Cause: The desired product, a secondary amine, can potentially react with another molecule of 5-hydroxypentanal to form a tertiary amine.

  • Solution: This is generally less common in this specific synthesis but can be minimized by avoiding a large excess of the pentanal precursor and ensuring the primary amination reaction is fast.

Side Product C: Piperidine Derivatives

  • Cause: The amino alcohol product can undergo intramolecular cyclization, especially at higher temperatures, to form N-isopropylpiperidine. [5][6]* Solution: Optimize the temperature to find a balance between a good reaction rate and minimizing this cyclization pathway. Running the reaction at the lowest effective temperature is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and catalysts?

  • Starting Material: 2-hydroxytetrahydropyran (2-HTHP) is an excellent, often biomass-derived, precursor. [2][3]* Amine: Isopropylamine.

  • Catalyst: Raney Nickel is a classic choice with proven efficacy. [1]Modern supported catalysts like Ni/ZrO₂ or 50Ni-Al₂O₃ have shown excellent yields (over 90%) under milder conditions and may offer better handling and recyclability. [2][3] Q2: What are typical quantitative parameters for this synthesis? The following table summarizes conditions from successful, high-yield syntheses reported in the literature.

ParameterU.S. Patent 2,516,337 [1]Ni/ZrO₂ Catalyst Study [2]50Ni-Al₂O₃ Catalyst Study [3]
Precursor 2-hydroxypentamethylene oxide2-HTHP2-HTHP
Catalyst Raney NickelNi/ZrO₂50Ni-Al₂O₃
Temperature Elevated (not specified)80 °C60 °C
H₂ Pressure Elevated (not specified)2 MPa2 MPa
Solvent Not specified (likely neat)Aqueous SolutionNot specified
Reported Yield 79%90.8%91.3%

Q3: How should I monitor the reaction's progress? For reactions under high pressure, it is not always feasible to take aliquots. The primary indicator of reaction progress is the uptake of hydrogen gas; the reaction is complete when H₂ consumption ceases. [12]If your equipment allows for sampling, the reaction can be monitored by:

  • Thin Layer Chromatography (TLC): Use a suitable stain (e.g., ninhydrin) to visualize the amine product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method to monitor the disappearance of starting materials and the appearance of the product and any side products.

Q4: What is the best method for purifying the final product? The most common and scalable method is fractional distillation under reduced pressure (in vacuo) . [1]* Boiling Point: this compound has a reported boiling point of 123-125°C at 12 mm Hg. [1][13]* Procedure: After filtering off the catalyst, the crude product is distilled. It's crucial to use an efficient fractionating column to separate the product from any lower-boiling unreacted starting materials or higher-boiling side products.

  • Alternative: For very high purity on a smaller scale, purification by column chromatography on silica gel can be employed, though this is less practical for large-scale production. [9]

Experimental Protocol: Reductive Amination using Raney Nickel

This protocol is a synthesized example based on established methodologies. [1]Safety Warning: This reaction involves flammable hydrogen gas under high pressure and a potentially pyrophoric catalyst. It must be conducted by trained personnel in a suitable high-pressure reactor (autoclave) behind a safety shield.

Materials:

  • 2-hydroxytetrahydropyran (2-HTHP) (1.0 eq)

  • Isopropylamine (1.2 eq)

  • Raney Nickel (approx. 5-10% by weight of 2-HTHP), washed and stored as a slurry

  • Anhydrous ethanol (optional, as solvent)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry.

  • Charging the Reactor:

    • Under an inert atmosphere (e.g., argon or nitrogen), carefully add the Raney Nickel slurry to the reactor.

    • Add the 2-hydroxytetrahydropyran.

    • Cool the reactor in an ice bath and add the isopropylamine. Using an excess helps drive the reaction.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the headspace with nitrogen several times to remove all oxygen, then purge with hydrogen gas.

  • Reaction:

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 5 MPa / 725 psi).

    • Begin stirring and heat the reactor to the target temperature (e.g., 120 °C).

    • Monitor the pressure. A drop in pressure indicates hydrogen consumption. Maintain the pressure by re-pressurizing with hydrogen as needed. The reaction is complete when hydrogen uptake ceases. This can take several hours.

  • Workup:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

    • Open the reactor and carefully filter the contents under an inert atmosphere to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric upon exposure to air. Keep the filter cake wet with solvent.

    • Rinse the catalyst on the filter with a small amount of ethanol.

  • Purification:

    • Combine the filtrate and washes. If ethanol was used, remove it under reduced pressure using a rotary evaporator.

    • Set up a fractional vacuum distillation apparatus.

    • Distill the crude liquid, collecting the fraction that boils at approximately 123-125 °C at 12 mm Hg. [1][13]The pure product solidifies at around 45 °C. [1]

References

  • Drake, N. L. (1950). Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof. U.S. Patent No. 2,516,337. Washington, DC: U.S.
  • Senthamarai, T., Murugesan, K., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701131. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Zhu, Y., et al. (2019). Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. Catalysis Science & Technology, 9(1), 123-131. [Link]

  • Sultana, N., & On, D. H. (2022). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]

  • Maji, B., & Bhaumik, A. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 24(53), 14061-14065. [Link]

  • De Luca, M., et al. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 14, 2038-2046. [Link]

  • Wang, C., et al. (2020). Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts. New Journal of Chemistry, 44(29), 12595-12604. [Link]

  • De Luca, M., et al. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 14, 2038–2046. [Link]

  • CN108947851B. (2020). A kind of synthetic method of 5-amino-1-pentanol.
  • PrepChem. Synthesis of 5-Isopropoxy-3-methyl-1-pentanol. [Link]

  • Abotchem. This compound. [Link]

  • Cann, A. F., & Liao, J. C. (2010). Pentanol isomer synthesis in engineered microorganisms. Applied Microbiology and Biotechnology, 85(4), 893–899. [Link]

  • Zhang, G., et al. (2023). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • Shestakov, A. S., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1858. [Link]

  • PubChem. This compound. [Link]

  • CN1175569A. (1998). Method for purifying n-pentanol from by-products from production of cyclohexanone.
  • Wang, Y., et al. (2022). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology, 10, 988470. [Link]

Sources

Technical Support Center: Scaling Up 5-(Isopropylamino)pentanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-(Isopropylamino)pentanol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.

Introduction: The Synthesis and Its Challenges

This compound is a valuable amino alcohol intermediate, often synthesized via the reductive amination of a C5 carbonyl compound with isopropylamine. A common and efficient precursor is 2-hydroxytetrahydropyran, a biomass-derived chemical that exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[1] The reaction is typically performed using a heterogeneous catalyst, such as nickel or palladium, under hydrogen pressure.

While straightforward on a lab scale, scaling up this process introduces significant hurdles that can impact yield, purity, and safety.[2] Common challenges include managing reaction exotherms, ensuring efficient mixing and mass transfer, controlling impurity formation, and safely handling reagents and catalysts at a larger volume.[2][3] This guide aims to provide practical, experience-driven solutions to these issues.

Troubleshooting Guide: From Theory to Practice

This section addresses specific problems you may encounter during scale-up, explaining the root causes and offering step-by-step solutions.

Q1: My reaction has stalled, or the conversion rate is significantly lower than in the lab. What's going wrong?

A1: Low conversion during scale-up is a frequent issue, often stemming from multiple factors that are less prominent at the bench.

  • Root Cause 1: Catalyst Inefficiency. Heterogeneous catalysts (e.g., Raney Nickel, Palladium on Carbon) can be sensitive. At scale, improper wetting, poor suspension, or poisoning can drastically reduce activity.

  • Solution:

    • Pre-reduction/Activation: Ensure your catalyst is properly activated if required. For Pd/C, ensure the catalyst is fully wetted with the solvent under an inert atmosphere (like Nitrogen or Argon) before introducing hydrogen.

    • Agitation: Verify that your reactor's agitation is sufficient to keep the catalyst suspended uniformly. Dead zones in large reactors can cause the catalyst to settle, starving the reaction.[2] Upgrading from an anchor stirrer to a pitched-blade turbine or similar impeller may be necessary.

    • Catalyst Loading: A linear increase in catalyst weight might not be sufficient. Consider a slightly higher catalyst loading (e.g., increase from 1 mol% to 1.5-2 mol%) to compensate for potential deactivation and mass transfer limitations.

  • Root Cause 2: Mass Transfer Limitations. The reaction involves three phases (solid catalyst, liquid reagents/solvent, gaseous hydrogen). Inefficient mixing at scale prevents hydrogen from reaching the catalyst's active sites.[2]

  • Solution:

    • Increase Agitation: Higher stirrer speeds can improve gas-liquid dispersion.

    • Increase Hydrogen Pressure: Elevating the H₂ pressure increases its solubility in the reaction medium, driving the reaction forward. A patent for a similar process describes using pressures of 700-1000 psi.[4]

    • Sparging: Implement a subsurface gas sparging tube to introduce hydrogen directly into the liquid phase near the impeller, creating smaller bubbles and maximizing interfacial contact area.

  • Root Cause 3: pH Shift. The reaction pH can influence the equilibrium between the aldehyde/ketone and the imine intermediate. Some reductive aminations benefit from a slightly acidic pH to promote imine formation, though this must be balanced to avoid reducing agent decomposition.[5]

  • Solution:

    • pH Monitoring: If possible, monitor the reaction's pH.

    • Buffered System: Consider using a buffer system if your process is sensitive to pH swings, although for this specific synthesis, it is often run neat or in a simple solvent like an alcohol.

Troubleshooting Flowchart for Low Conversion

G start Low Conversion (<95%) Detected check_catalyst 1. Check Catalyst Activity & Suspension start->check_catalyst catalyst_settled Catalyst Settled? check_catalyst->catalyst_settled check_h2 2. Evaluate H₂ Mass Transfer h2_pressure H₂ Pressure/Flow Adequate? check_h2->h2_pressure check_params 3. Verify Reaction Parameters temp_low Temperature Too Low? check_params->temp_low increase_agitation Increase Agitation Speed. Consider Impeller Redesign. catalyst_settled->increase_agitation Yes increase_catalyst Increase Catalyst Loading (e.g., 1.5x). Ensure Proper Wetting. catalyst_settled->increase_catalyst No h2_pressure->check_params Yes increase_h2 Increase H₂ Headspace Pressure. Implement Subsurface Sparging. h2_pressure->increase_h2 No increase_temp Gradually Increase Temperature. Monitor for Side Reactions. temp_low->increase_temp Yes end Re-sample for IPC. Conversion should improve. temp_low->end No increase_agitation->check_h2 increase_catalyst->check_h2 increase_h2->check_params increase_temp->end

Caption: A decision tree for troubleshooting low reaction conversion.

Q2: I'm observing significant amounts of a dialkylated impurity, N,N-diisopropyl-5-aminopentanol. How can I minimize it?

A2: The formation of tertiary amine byproducts is a classic challenge in reductive aminations.[3] It occurs when the desired secondary amine product reacts with another molecule of the aldehyde intermediate.

  • Root Cause: The secondary amine product is often more nucleophilic than the starting isopropylamine, leading to a competitive second reaction.

  • Solution:

    • Control Stoichiometry: Use a slight excess of isopropylamine (e.g., 1.2 to 1.5 equivalents). This statistically favors the reaction of the aldehyde with the primary amine.

    • Slow Aldehyde Addition: Instead of charging all reagents at once, add the 2-hydroxytetrahydropyran (or equivalent aldehyde precursor) slowly over several hours to the mixture of isopropylamine, catalyst, and solvent. This maintains a low concentration of the aldehyde, minimizing the chance of it reacting with the product.

    • Lower Reaction Temperature: Reducing the temperature can sometimes favor the primary amination over the secondary reaction, though this may come at the cost of a longer reaction time.

Q3: The reaction is highly exothermic, and I'm struggling with temperature control in my large reactor. What are the risks and solutions?

A3: Hydrogenation reactions are often exothermic. What is easily managed in a flask with a large surface-area-to-volume ratio becomes a serious safety hazard at scale, where heat dissipation is less efficient.[2] A runaway reaction can lead to dangerous pressure buildup.

  • Root Cause: Poor heat transfer in large vessels.[2]

  • Solution:

    • Controlled Addition Rate: As with impurity control, the single most effective method is to control the rate of reaction by slowly adding one of the limiting reagents (typically the aldehyde precursor). This makes the rate of heat generation dependent on the addition rate, not the intrinsic reaction kinetics.

    • Reactor Cooling Capacity: Ensure your reactor's cooling jacket and chilling system are adequate for the calculated maximum heat output (adiabatic temperature rise). Perform a reaction calorimetry study on a small scale to determine the heat of reaction (ΔHrxn) before scaling up.

    • Dilution: Increasing the solvent volume can act as a heat sink, though this negatively impacts process mass intensity (PMI).

Frequently Asked Questions (FAQs)

  • What are the typical starting materials?

    • The most common precursor is 2-hydroxytetrahydropyran, which is in equilibrium with 5-hydroxypentanal.[1][4] This can be derived from biomass sources. Isopropylamine is the other key raw material.

  • What are the critical process parameters (CPPs) to monitor?

    • Temperature, hydrogen pressure, agitation rate, and reagent addition rate are the most critical parameters to control for safety, yield, and purity.

  • What is the physical state of this compound and how should it be stored?

    • It is a white to off-white solid at room temperature, with a melting point around 42-46 °C. It should be stored under an inert gas in a cool, dark place (<15°C is recommended) as it can be air-sensitive.[6]

  • Which analytical techniques are best for in-process control (IPC) and final product analysis?

    • IPC: Gas Chromatography (GC) is excellent for monitoring the disappearance of starting materials and the formation of the product and byproducts.

    • Final Purity: GC for purity and residual solvents. NMR (¹H and ¹³C) to confirm structure. Karl Fischer titration for water content.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Disclaimer: This protocol is a representative example. All scale-up operations must be preceded by a thorough safety review and risk assessment.

ParameterValueRationale
Reactants
2-Hydroxytetrahydropyran1.0 eq (e.g., 5.0 kg)Aldehyde precursor
Isopropylamine1.5 eq (e.g., 4.3 kg)Amine source; excess minimizes dialkylation
Catalyst
5% Palladium on Carbon (50% wet)1.5 mol% (e.g., 1.5 kg)Hydrogenation catalyst
Solvent
Isopropanol10 L/kg of starting materialGood solvent for reactants and product
Conditions
Hydrogen Pressure10 bar (approx. 145 psi)Ensures sufficient H₂ availability
Temperature60-70 °CBalances reaction rate and side reactions
Addition Time4-6 hoursControls exotherm and impurity formation

Procedure:

  • Reactor Inerting: Purge a suitable pressure reactor with nitrogen three times.

  • Catalyst Slurry: In a separate vessel, prepare a slurry of the Pd/C catalyst in isopropanol (approx. 10% of the total solvent volume).

  • Reactor Charging: Under a nitrogen atmosphere, charge the main reactor with the catalyst slurry, the remaining isopropanol, and the full amount of isopropylamine.

  • Pressurize/Heat: Seal the reactor. Pressurize with nitrogen to 2 bar, then vent. Repeat three times. Pressurize with hydrogen to 10 bar. Begin agitation and heat the reactor contents to 60 °C.

  • Controlled Addition: Begin the slow, subsurface addition of 2-hydroxytetrahydropyran via a dosing pump over 4-6 hours. Monitor the internal temperature closely; if it rises more than 5 °C above the setpoint, pause the addition.

  • Reaction Monitoring: After the addition is complete, maintain the reaction conditions for an additional 2-4 hours. Take samples periodically for GC analysis to confirm the disappearance of the starting material.

  • Cooldown & Depressurize: Once the reaction is complete, cool the reactor to ambient temperature. Carefully vent the hydrogen pressure and purge the reactor three times with nitrogen.

Protocol 2: Product Work-up and Purification
  • Catalyst Filtration: Under a nitrogen blanket (to prevent the catalyst from igniting in air), filter the reaction mixture through a bed of celite or a suitable filter press to remove the Pd/C catalyst. Wash the filter cake with isopropanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator (lab scale) or a wiped-film evaporator (pilot scale) to remove the isopropanol and excess isopropylamine.

  • Vacuum Distillation: The crude product is a liquid oil at this stage. Purify it by vacuum distillation.[4] The product typically distills between 120-125 °C at 12 mmHg.[4]

  • Solidification & Storage: The distilled product will solidify upon cooling.[4] Store the final product in a sealed container under nitrogen in a cool, dark environment.

Synthesis and Purification Workflow

G cluster_0 Synthesis Stage cluster_1 Work-Up & Purification cluster_2 Final Product R1 Raw Materials (2-Hydroxytetrahydropyran, Isopropylamine, Solvent) Reactor Pressure Reactor (H₂, 60°C, 10 bar) R1->Reactor R2 Catalyst (Pd/C) R2->Reactor Filtration Catalyst Filtration (Under N₂) Reactor->Filtration Crude Reaction Mixture Evaporation Solvent Evaporation (Reduced Pressure) Filtration->Evaporation Filtrate Distillation Vacuum Distillation (120-125°C @ 12 mmHg) Evaporation->Distillation Crude Oil Product Pure this compound (Solid, >98% Purity) Distillation->Product

Caption: Overall workflow from raw materials to purified product.

Safety Considerations

Scaling up chemical production magnifies safety risks. Adherence to strict safety protocols is non-negotiable.

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air.[7] All equipment must be properly grounded to prevent static discharge. Use explosion-proof electrical equipment and ensure adequate ventilation.

  • Catalysts: Palladium on carbon (Pd/C) and Raney Nickel are pyrophoric when dry and exposed to air. They must always be handled wet or under an inert atmosphere. The filtration step is particularly hazardous; never allow the filter cake to dry out.

  • Reagents & Product: Isopropylamine is volatile and corrosive. This compound can cause skin and eye irritation.[8] Always use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[7]

  • Pressure Vessels: All reactions under pressure must be conducted in a certified and properly maintained pressure reactor equipped with a rupture disc and pressure relief valve.

References

  • This compound | 40447-21-0 | TCI EUROPE N.V. TCI Chemicals. Link

  • This compound | 40447-21-0 - ChemicalBook. ChemicalBook. Link

  • Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. ResearchGate. Link

  • SAFETY DATA SHEET - 1-Pentanol. Fisher Scientific. Link

  • Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. ResearchGate. Link

  • SAFETY DATA SHEET - 5-(Dimethylamino)-1-pentanol. Sigma-Aldrich. Link

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik. Link

  • Reductive amination difficulties - poor conversion. Reddit r/Chempros. Link

  • US2516337A - Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof. Google Patents. Link

  • What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. Link

  • SAFETY DATA SHEET - (+/-)-2-Pentanol. Thermo Fisher Scientific. Link

  • SAFETY DATA SHEET - 1-Pentanol. Fisher Scientific. Link

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Link

  • ICSC 0535 - 1-PENTANOL. International Labour Organization. Link

  • What's wrong with my reductive amination? I barely got any product. Reddit r/Chempros. Link

  • Specific solvent issues with Reductive Amination/Alkylation. Wordpress. Link

Sources

Technical Support Center: 5-(Isopropylamino)pentanol Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Isopropylamino)pentanol. This guide is designed to provide in-depth technical assistance and troubleshooting advice for your experiments. Instead of a rigid protocol, you will find a series of frequently asked questions and troubleshooting scenarios that address the common challenges and questions that arise when investigating the stability and degradation of this secondary amino alcohol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound based on its chemical structure?

A1: While specific literature on the metabolic fate of this compound is not extensively available, we can predict several probable pathways based on the metabolism of structurally related secondary amino alcohols and N-isopropylamines. The primary metabolic routes are likely to involve N-dealkylation and oxidation.

  • N-Deisopropylation: The isopropyl group is a target for cytochrome P450 (CYP) enzymes, leading to its removal and the formation of 5-aminopentanol and acetone.[1] This is a common metabolic pathway for many xenobiotics containing N-alkyl groups.

  • Oxidation of the Alcohol: The primary alcohol group can be oxidized to an aldehyde by alcohol dehydrogenases, which can then be further oxidized to a carboxylic acid by aldehyde dehydrogenases. This would result in 5-(isopropylamino)pentanoic acid.

  • Oxidation of the Isopropyl Group: Hydroxylation of the isopropyl group, also likely mediated by CYP enzymes, would produce a tertiary alcohol.

  • Oxidative Deamination: Monoamine oxidases (MAO) could potentially catalyze the oxidative deamination of the secondary amine, although this is generally more efficient for primary amines.[2]

Below is a diagram illustrating these potential metabolic pathways.

Metabolic Pathways of this compound cluster_main Potential Metabolic Pathways 5-IPAP This compound 5-AP 5-Aminopentanol 5-IPAP->5-AP N-Deisopropylation (CYP450) Aldehyde_Intermediate 5-(Isopropylamino)pentanal 5-IPAP->Aldehyde_Intermediate Alcohol Dehydrogenase Hydroxylated_Isopropyl 5-((2-Hydroxyisopropyl)amino)pentanol 5-IPAP->Hydroxylated_Isopropyl Hydroxylation (CYP450) Carboxylic_Acid 5-(Isopropylamino)pentanoic Acid Aldehyde_Intermediate->Carboxylic_Acid Aldehyde Dehydrogenase

Caption: Potential metabolic degradation pathways of this compound.

Q2: My this compound sample is showing signs of degradation in solution. What are the likely chemical degradation pathways?

A2: Amino alcohols can be susceptible to chemical degradation, particularly in solution. The most common pathways are oxidation and reactions influenced by pH.

  • Oxidation: The amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light.[3] This can lead to the formation of N-oxides or other oxidized species. The alcohol group can also be oxidized, as mentioned in the metabolic pathways.

  • pH-Mediated Degradation: In aqueous solutions, the pH can significantly influence stability. Strongly acidic or basic conditions can catalyze hydrolysis or other reactions.[4][5] For instance, under certain conditions, cyclization reactions could occur.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to break chemical bonds and initiate degradation.

To minimize chemical degradation, it is recommended to store solutions of this compound in a cool, dark place, and to use degassed solvents if oxidation is a concern. Preparing fresh solutions for experiments is always the best practice.

Q3: What analytical methods are best suited for studying the degradation of this compound and its potential products?

A3: A combination of chromatographic and spectrometric techniques is generally required for a comprehensive analysis of this compound and its degradation products.

Analytical TechniqueApplicationConsiderations
HPLC with UV/Vis Detection Quantifying the parent compound and some degradation products.This compound lacks a strong chromophore, so sensitivity may be low. Derivatization may be necessary.
HPLC with Mass Spectrometry (LC-MS) Identifying and quantifying the parent compound and unknown degradation products.[6]This is the most powerful technique for this application, providing both retention time and mass-to-charge ratio for identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Analyzing volatile degradation products.Derivatization of the amine and alcohol groups is often required to improve volatility and chromatographic performance.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of isolated degradation products.Requires larger quantities of the isolated product than MS techniques.

For initial investigations, a gradient LC-MS method is highly recommended as it can separate compounds with a range of polarities and provide valuable mass information for tentative identification of degradation products.

Section 2: Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause: Degradation of this compound in your stock solutions or assay buffer.

Troubleshooting Steps:

  • Assess Stock Solution Stability:

    • Prepare a fresh stock solution of this compound.

    • Analyze an aliquot of the fresh stock solution by LC-MS to establish a baseline (t=0).

    • Store the stock solution under your normal storage conditions.

    • Analyze aliquots at various time points (e.g., 24, 48, 72 hours) and compare the chromatograms to the baseline. Look for a decrease in the parent compound peak area and the appearance of new peaks.

  • Evaluate Stability in Assay Buffer:

    • Incubate this compound in your assay buffer under the same conditions as your experiment (temperature, pH, light exposure).

    • Analyze samples at the beginning and end of the typical experiment duration.

    • If degradation is observed, consider adjusting the buffer pH, adding antioxidants (if compatible with your assay), or preparing the compound fresh immediately before each experiment.

Issue 2: Appearance of unknown peaks in chromatograms of this compound samples.

Possible Cause: Formation of degradation products during sample preparation, storage, or analysis.

Troubleshooting Workflow:

Troubleshooting Unknown Peaks Start Unknown Peak Detected Analyze_Fresh Analyze a freshly prepared sample Start->Analyze_Fresh Peak_Present Is the peak still present? Analyze_Fresh->Peak_Present Forced_Degradation Perform forced degradation study (acid, base, oxidation, heat, light) Peak_Present->Forced_Degradation Yes Identify_Source Identify source of degradation (e.g., storage, sample prep) Peak_Present->Identify_Source No Compare_Mass Compare m/z of unknown peak to expected degradation products Forced_Degradation->Compare_Mass Match_Found Match found? Compare_Mass->Match_Found Match_Found->Identify_Source Yes No_Match No Match Match_Found->No_Match No Optimize_Conditions Optimize conditions to minimize degradation Identify_Source->Optimize_Conditions End Problem Resolved Optimize_Conditions->End Isolate_Characterize Isolate peak and perform structural elucidation (e.g., NMR) Isolate_Characterize->End No_Match->Isolate_Characterize

Caption: Workflow for troubleshooting unknown peaks in chromatograms.

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to generate potential degradation products for identification.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to direct UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, along with an unstressed control, by LC-MS.

    • Compare the chromatograms to identify peaks that are present or increased in the stressed samples. The mass-to-charge ratios of these peaks can provide clues to their identities.

References

  • de Azevedo Wäsch, S. L., Hollender, J., & Daltro, G. C. (2002). Postulated pathway for the degradation of isopropylamine by Pseudomonas... ResearchGate. Available at: [Link]

  • Chen, F. F., Liu, Y. Y., Zheng, G. W., & Xu, J. H. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal. Available at: [Link]

  • Atsumi, S., Hanai, T., & Liao, J. C. (2008). Biological Conversion of Amino Acids to Higher Alcohols. Trends in Biotechnology. Available at: [Link]

  • Various Authors. (n.d.). Analytical Methods. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). 22013 PDFs | Review articles in AMINO ALCOHOLS. ResearchGate. Available at: [Link]

  • Huang, Z., et al. (2018). Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Degradation pathway of drug. ResearchGate. Available at: [Link]

  • Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed. Available at: [Link]

  • Godzien, J., et al. (2020). Analyst. Semantic Scholar. Available at: [Link]

  • Various Authors. (n.d.). Biocatalytic Synthesis of Amino Alcohols. Publication Server of the University of Greifswald. Available at: [Link]

  • Kubesa, J., et al. (2021). A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). 5-Amino-1-pentanol. Wikipedia. Available at: [Link]

  • Testa, B., & Krämer, S. D. (2009). The biochemistry of drug metabolism--an introduction: part 5. Metabolism and bioactivity. Chemical Biodiversity. Available at: [Link]

  • Various Authors. (n.d.). Isopropylamine as Amine Donor in Transaminase-Catalyzed Reactions: Better Acceptance through Reaction and Enzyme Engineering. ResearchGate. Available at: [Link]

  • Dar'i, E. A., & Bielenstein, M. (2018). N-Dealkylation of Amines. MDPI. Available at: [Link]

  • Various Authors. (2017). Degradation Pathway. ResearchGate. Available at: [Link]

  • Cann, A. F., & Liao, J. C. (2009). Pentanol isomer synthesis in engineered microorganisms. Applied Microbiology and Biotechnology. Available at: [Link]

  • Pistelli, L., et al. (2011). Analytical methods for the extraction and identification of secondary metabolite production in 'in vitro' plant cell cultures. PubMed. Available at: [Link]

  • Carlier, J., et al. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. Drug Metabolism and Disposition. Available at: [Link]

  • Karinen, R., et al. (2019). Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry. Forensic Science International. Available at: [Link]

  • Cicarma, E., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Various Authors. (n.d.). Major reaction pathways for n-pentanol combustion. ResearchGate. Available at: [Link]

  • Youdim, M. B., & Bakhle, Y. S. (1976). The metabolism of 5-hydroxytryptamine and beta-phenylethylamine in perfused rat lung and in vitro. British Journal of Pharmacology. Available at: [Link]

  • Sisenwine, S. F., et al. (1981). Pharmacokinetics and metabolism of alpha-[(dimethylamino)methyl]-2- (3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, a hypoglycemic agent, in man. Xenobiotica. Available at: [Link]

Sources

Technical Support Center: Stabilization of 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-(Isopropylamino)pentanol (CAS: 40447-21-0). This document is intended for researchers, scientists, and drug development professionals who utilize this critical pharmaceutical intermediate.[1] The purity and stability of this compound are paramount, directly impacting the efficacy and safety of finished pharmaceutical products.[1][2] This guide provides in-depth, field-proven insights into the long-term storage, stabilization, and troubleshooting of this compound, ensuring the integrity of your experiments and manufacturing processes.

The molecular structure of this compound, featuring both a secondary amine and a primary alcohol, presents specific stability challenges. These functional groups are susceptible to degradation, primarily through oxidation. This guide will explain the causality behind our recommended protocols and provide a self-validating system for maintaining compound integrity.

Section 1: Understanding the Molecule - Intrinsic Stability Factors

This compound's stability is governed by its two primary functional groups:

  • Secondary Amine (-NH-): The nitrogen atom's lone pair of electrons makes it susceptible to aerobic oxidation. This can lead to the formation of N-oxides, hydroxylamines, or colored degradation products. Amines are generally prone to oxidation and are best stored in an inert atmosphere.[3]

  • Primary Alcohol (-OH): The hydroxyl group can be oxidized to form an aldehyde and subsequently a carboxylic acid. While less reactive than the amine, this pathway can be catalyzed by trace metal impurities or exposure to light and high temperatures.

Given these vulnerabilities, the primary goal for long-term stabilization is the strict exclusion of atmospheric oxygen, moisture, and light, coupled with controlled temperature.

Section 2: Frequently Asked Questions (FAQs) for Long-Term Storage

Q1: What is the optimal temperature for storing this compound?

A: For long-term storage ( > 6 months), we recommend storing this compound at 2-8°C in a refrigerator.[3][4] This temperature range significantly slows the rate of potential oxidative and thermal degradation reactions.[5] For shorter periods, storage in a cool, dry place away from direct heat is acceptable. Avoid freezing the material, as this can introduce moisture through condensation during thawing cycles and potentially damage the container.[6]

Q2: Is an inert atmosphere necessary for storage?

A: Yes, absolutely. Due to the secondary amine's susceptibility to oxidation, the material must be stored under a dry, inert atmosphere like argon or nitrogen.[3] When purchasing, ensure the product is delivered in a bottle with an inert gas blanket. For multi-use containers, it is critical to re-establish this inert atmosphere after each use. See Protocol 4.1 for the recommended procedure.

Q3: What are the visible signs of degradation?

A: The first sign of degradation is typically a change in color . Pure this compound should be a clear, colorless to very pale yellow liquid. The development of a distinct yellow or brown tint often indicates the formation of oxidized impurities. Another sign is a change in odor, although this is subjective.

Q4: The compound appears slightly viscous. Is this normal?

A: Yes, a certain degree of viscosity is normal for this molecule due to hydrogen bonding. However, if you observe a significant increase in viscosity over time, it could indicate polymerization or the formation of high-molecular-weight degradation products. This should be investigated with analytical methods.

Q5: My material has been stored for over a year. How can I check its purity?

A: The gold standard for assessing the purity of pharmaceutical intermediates like this is High-Performance Liquid Chromatography (HPLC) .[1][7] HPLC can effectively separate the main compound from potential impurities, allowing for accurate quantification.[7] Gas Chromatography (GC) may also be suitable for detecting volatile impurities or residual solvents.[7] For structural confirmation of unknown impurity peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy are invaluable.[1][7]

Section 3: Troubleshooting Guide: Investigating and Resolving Instability

This guide provides a logical workflow for addressing common stability issues.

Observed Problem Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing) Oxidation: Exposure to atmospheric oxygen.1. Immediately blanket the material with dry argon or nitrogen. 2. Verify purity using HPLC-UV to quantify impurity levels.[1] 3. If purity is compromised, consider re-purification by vacuum distillation.
New Peaks in HPLC/GC Degradation: Oxidative or thermal degradation products have formed.[8]1. Quantify the impurities. If they exceed your process limits, the material should not be used. 2. Attempt to identify the impurities using LC-MS to understand the degradation pathway. 3. Review storage and handling procedures to identify the source of the instability.
Cloudiness / Particulates Moisture Contamination: The compound may be hygroscopic, and absorbed water can lead to insolubility or reaction.[9] Contamination: Introduction of foreign material.1. Check for moisture content using Karl Fischer titration. 2. Filter the material through a compatible (e.g., PTFE) syringe filter. 3. Ensure all handling is done in a dry environment and with clean equipment.
Inconsistent Reaction Yields Loss of Potency: A portion of the material has degraded, reducing the molar equivalent of active compound.1. Re-qualify the material's purity via HPLC or titration before use. 2. Adjust reaction stoichiometry based on the new purity value. 3. Discard the material if purity has fallen below an acceptable threshold (e.g., <98%).
Troubleshooting Decision Workflow

TroubleshootingWorkflow cluster_actions Corrective Actions start Stability Issue Observed? discoloration Discoloration or Cloudiness? start->discoloration Visual analytical Impurity Peaks in HPLC/GC? start->analytical Analytical performance Poor Reaction Performance? start->performance Process action_inert 1. Purge Headspace with N2/Ar 2. Store at 2-8°C, Protected from Light discoloration->action_inert action_hplc Perform HPLC Purity Analysis analytical->action_hplc action_requalify Re-Qualify Purity & Adjust Stoichiometry performance->action_requalify action_inert->action_hplc action_identify Identify Impurities (LC-MS) action_hplc->action_identify action_discard Consider Purification or Discard if Purity < Threshold action_identify->action_discard action_requalify->action_discard

Figure 1. A decision tree for troubleshooting stability issues.

Section 4: Protocols for Stabilization & Handling

Protocol 4.1: Recommended Long-Term Storage Protocol

This protocol ensures the exclusion of atmospheric contaminants, which is the most critical factor in preserving the compound.

Materials:

  • Bottle of this compound (preferably with a septum-sealed cap).

  • Source of dry, high-purity argon or nitrogen gas with a regulator.

  • Long needle (for gas inlet) and short needle (for pressure relief).

  • Clean, dry syringes for material extraction.

Procedure:

  • Preparation: Work in a well-ventilated fume hood. Ensure all equipment (needles, syringes) is scrupulously dry.

  • Inerting: Pierce the bottle's septum with the long gas inlet needle, extending it into the headspace above the liquid.

  • Venting: Pierce the septum with the short vent needle.

  • Purging: Gently flow the inert gas into the bottle for 1-2 minutes. This displaces any air and moisture in the headspace.

  • Extraction (if needed): While maintaining a positive pressure of inert gas, remove the vent needle. Use a dry syringe to withdraw the required amount of liquid.

  • Resealing: Remove the syringe, then remove the gas inlet needle. The septum will reseal.

  • Sealing: For extra protection, wrap the cap and septum area with Parafilm®.

  • Storage: Place the sealed bottle in a refrigerator at 2-8°C , away from light sources.[4][10]

Protocol 4.2: Procedure for Purity Assessment by HPLC-UV

This is a general method; specific parameters may need optimization for your system.

Objective: To quantify the purity of this compound and detect degradation products.

Instrumentation & Columns:

  • HPLC system with UV detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in a 50:50 mixture of Acetonitrile:Water at approximately 1 mg/mL.

  • Dilute this stock solution to a working concentration of ~0.1 mg/mL for injection.

Analysis:

  • Inject the sample and record the chromatogram.

  • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).

Section 5: Chemical Degradation Pathways

Understanding the potential chemical transformations is key to preventing them. The primary degradation pathways involve oxidation at the two functional groups.

Figure 2. Primary oxidative degradation pathways.
  • Amine Oxidation: The secondary amine can be oxidized by atmospheric oxygen to form the corresponding N-oxide. This is often a primary cause of discoloration.

  • Alcohol Oxidation: The primary alcohol can be oxidized to 5-(Isopropylamino)pentanal (an aldehyde), and further to 5-(Isopropylamino)pentanoic acid. These impurities can interfere with subsequent reactions.

Preventing these pathways relies on the stringent exclusion of oxygen as detailed in the storage protocols.

References

  • Novasol Biotech. (2024, October 1).
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.
  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?
  • Storemasta. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Storemasta.
  • NETZSCH Analyzing & Testing. (2020, July 22).
  • International Journal of Research and Analytical Reviews. (n.d.).
  • Intertek. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • Chemistry For Everyone. (2025, July 30).
  • ResearchGate. (2023, January 27). Hygroscopic material packing.
  • NIH National Library of Medicine. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. PMC.

Sources

Technical Support Center: Preventing Oxidation of 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Isopropylamino)pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of this compound. Here, you will find troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction to this compound and its Stability Challenges

This compound is a secondary amino alcohol, a class of compounds that are susceptible to oxidation. The presence of both a secondary amine and a primary alcohol functional group makes the molecule vulnerable to various oxidative degradation pathways. Oxidation can lead to the formation of impurities, loss of potency, and potential changes in the toxicological profile of the final product. Understanding and mitigating these degradation pathways is crucial for ensuring the quality, safety, and efficacy of any formulation containing this molecule.

The primary sites of oxidation are the secondary amine, which can be oxidized to form N-oxides or undergo dealkylation, and the primary alcohol, which can be oxidized to an aldehyde and subsequently to a carboxylic acid. These reactions can be initiated by atmospheric oxygen (auto-oxidation), light, heat, and the presence of transition metal ions.[1][2]

Troubleshooting Guide: Common Oxidation-Related Issues

This section addresses common problems observed during the handling, storage, and use of this compound that may be indicative of oxidative degradation.

Issue 1: Discoloration of the Compound (Yellowing or Browning)
Potential Cause Explanation Recommended Solution
Air Exposure The secondary amine is susceptible to air oxidation, which can lead to the formation of colored impurities. This process, known as auto-oxidation, can occur at room temperature.[2]Inert Atmosphere: Handle and store the compound under an inert atmosphere such as nitrogen or argon. Purge vials and reaction vessels with inert gas before introducing the compound.
Light Exposure Photolytic degradation can be initiated or accelerated by exposure to UV or visible light, leading to the formation of radical species that promote oxidation.[1]Light Protection: Store the compound in amber vials or wrap containers with aluminum foil.[3] Conduct experiments in a dark room or under light-protective conditions.
Presence of Metal Impurities Transition metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation reactions, even at trace levels.[1] These can be introduced from spatulas, glassware, or reagents.Use of Chelating Agents: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water.
Issue 2: Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC, GC)
Potential Cause Explanation Recommended Solution
Oxidative Degradation The appearance of new, unidentified peaks is a strong indicator of degradation. The primary alcohol can oxidize to an aldehyde and then a carboxylic acid, while the amine can be oxidized or cleaved.Confirm Identity of Degradants: Use techniques like mass spectrometry (MS) to identify the mass-to-charge ratio of the new peaks and elucidate their structures.[4] This will confirm the degradation pathway.
Inappropriate Solvent or pH The stability of amino alcohols can be pH-dependent. Highly acidic or basic conditions can promote certain degradation pathways.pH Control: Buffer the solution to a pH where the compound is most stable. This often requires empirical determination through a stability study.
Reactive Excipients Other components in a formulation could be reacting with the this compound.Compatibility Studies: Perform compatibility studies with all excipients to identify any potential interactions.
Issue 3: Loss of Potency or Inconsistent Experimental Results
Potential Cause Explanation Recommended Solution
Slow, Ongoing Oxidation Even under seemingly controlled conditions, slow oxidation can occur over time, leading to a gradual decrease in the concentration of the active compound.Use of Antioxidants: Incorporate a suitable antioxidant into the formulation. For aqueous systems, consider water-soluble antioxidants. For organic systems, lipid-soluble antioxidants may be more effective.
Inadequate Storage Conditions Elevated temperatures can accelerate the rate of oxidative degradation.Controlled Storage: Store the compound at the recommended temperature, typically 2-8°C, and protect it from light.[3] Avoid repeated freeze-thaw cycles.
Contaminated Solvents Peroxides in solvents like THF or diethyl ether can be a source of reactive oxygen species.Use High-Purity Solvents: Use freshly opened, high-purity, or peroxide-free solvents. Test solvents for the presence of peroxides before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidation for this compound?

A1: this compound has two primary sites susceptible to oxidation: the secondary amino group and the primary alcohol group. The secondary amine can undergo oxidation to form an N-oxide or can be subject to dealkylation. The primary alcohol can be oxidized first to an aldehyde and then to a carboxylic acid. These oxidative processes can be initiated by reactive oxygen species (ROS) and are often catalyzed by factors such as light, heat, and the presence of metal ions.[1]

Q2: What are the best practices for storing this compound to minimize oxidation?

A2: To minimize oxidation during storage, the following conditions are recommended:

  • Temperature: Store at 2-8°C.[3]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent auto-oxidation.

  • Light: Protect from light by using amber-colored containers or by wrapping the container in a light-blocking material.[3]

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.[5]

Q3: Which antioxidants are suitable for protecting this compound?

A3: The choice of antioxidant depends on the system (e.g., aqueous, organic, lipid-based).

  • For Aqueous Formulations: Water-soluble antioxidants such as ascorbic acid (Vitamin C), sodium metabisulfite, or glutathione may be effective.[6]

  • For Organic/Lipid-Based Formulations: Lipid-soluble antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or alpha-tocopherol (Vitamin E) are commonly used.[7] It is crucial to conduct compatibility and efficacy studies to determine the optimal antioxidant and its concentration for your specific application.

Q4: How can I detect and quantify the oxidation of this compound?

A4: A combination of analytical techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (MS) detection is a powerful tool for separating the parent compound from its degradation products and quantifying their respective amounts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for volatile degradation products.

  • Mass Spectrometry (MS): MS is invaluable for identifying the molecular weights of degradation products, which helps in elucidating their structures.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the appearance of new functional groups, such as carbonyls from the oxidation of the alcohol.[8]

Q5: Can the pH of my formulation affect the oxidation rate?

A5: Yes, pH can significantly influence the rate of oxidation. The stability of the amino and alcohol groups can be pH-dependent. It is advisable to perform a pH-stability profile to identify the pH at which this compound exhibits maximum stability. Buffering the formulation at this optimal pH can be an effective strategy to minimize degradation.

Experimental Protocols

Protocol 1: Inert Gas Overlay for Storage and Handling

This protocol describes the procedure for creating an inert atmosphere to protect this compound from atmospheric oxygen.

Materials:

  • Vial containing this compound

  • Source of inert gas (Nitrogen or Argon) with a regulator

  • Sterile needle and syringe (or a gas-tight cannula)

  • Septum-capped vial for storage

Procedure:

  • Ensure the vial of this compound is at room temperature.

  • Pierce the septum of the vial with a needle connected to the inert gas source.

  • Pierce the septum with a second, "outlet" needle to allow for the displacement of air.

  • Gently flush the headspace of the vial with the inert gas for 1-2 minutes.

  • Remove the outlet needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas.

  • For long-term storage, seal the septum with parafilm.

  • When sampling the compound, use a gas-tight syringe and maintain a positive pressure of inert gas in the vial.

Protocol 2: Screening for Antioxidant Efficacy

This protocol provides a general workflow for evaluating the effectiveness of different antioxidants in preventing the oxidation of this compound.

Materials:

  • Solution of this compound in a relevant solvent/buffer

  • Stock solutions of various antioxidants (e.g., ascorbic acid, BHT, glutathione)

  • HPLC system with a suitable column and detector

  • Incubator or oven for accelerated stability testing

Procedure:

  • Prepare several aliquots of the this compound solution.

  • To each aliquot (except for a negative control), add a different antioxidant at a predetermined concentration.

  • Include a positive control with a known oxidizing agent (e.g., a low concentration of hydrogen peroxide) to induce degradation.

  • Analyze an initial sample (T=0) from each aliquot using HPLC to determine the initial purity.

  • Store the aliquots under accelerated stability conditions (e.g., 40°C/75% RH) and protected from light.

  • At specified time points (e.g., 1, 2, 4 weeks), withdraw samples from each aliquot and analyze by HPLC.

  • Compare the degradation profiles of the samples with and without antioxidants to assess their protective effects.

Visualizations

OxidationPathways cluster_main This compound Degradation cluster_oxidation Oxidation A This compound B N-oxide derivative A->B Amine Oxidation C Dealkylation Products A->C Amine Cleavage D Aldehyde Intermediate A->D Alcohol Oxidation E Carboxylic Acid Derivative D->E Further Oxidation

Caption: Potential oxidative degradation pathways of this compound.

TroubleshootingFlowchart Start Oxidation Suspected? Discoloration Discoloration Observed? Start->Discoloration NewPeaks New Chromatographic Peaks? Start->NewPeaks LossOfPotency Loss of Potency? Start->LossOfPotency CheckStorage Review Storage Conditions (Inert gas, Light, Temp) Discoloration->CheckStorage CheckHandling Review Handling Procedures (Air exposure) Discoloration->CheckHandling AnalyzeImpurities Identify Impurities (MS) NewPeaks->AnalyzeImpurities LossOfPotency->CheckStorage AddAntioxidant Consider Antioxidant Addition LossOfPotency->AddAntioxidant UseChelator Use Chelating Agent (EDTA) CheckStorage->UseChelator OptimizePH Optimize Formulation pH AnalyzeImpurities->OptimizePH

Caption: Troubleshooting flowchart for addressing oxidation of this compound.

References

  • Analytical methods used to quantify amine oxidation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Protective Effects of Several Common Amino Acids, Vitamins, Organic Acids, Flavonoids and Phenolic Acids against Hepatocyte Damage Caused by Alcohol. (2022, September 28). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. (1995). PubMed. Retrieved January 7, 2026, from [Link]

  • Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Degradation Pathway. (2017, March 31). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Glutathione Benefits for Your Health and Body. (2023, April 18). Healthline. Retrieved January 7, 2026, from [Link]

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Technical Support Center: Reductive Amination of 5-Amino-1-Pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the reductive amination of 5-amino-1-pentanol. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile bifunctional molecule. Given its inherent structure, containing both a primary amine and a primary alcohol, several predictable yet manageable side reactions can occur. This guide provides in-depth, cause-and-effect explanations for common issues, offering field-tested troubleshooting strategies and detailed protocols to enhance reaction efficiency and product purity.

Section 1: Understanding the Core Reaction & Key Challenges

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control compared to direct alkylation. The reaction proceeds via the in-situ formation of an imine or iminium ion from the reaction of an amine (5-amino-1-pentanol) and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a selective hydride agent to yield the target N-alkylated amine.

The primary challenge with 5-amino-1-pentanol arises from its bifunctionality. The presence of a terminal hydroxyl group, five carbons removed from the amino group, introduces competitive reaction pathways that are not encountered with simple alkylamines.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the reductive amination of 5-amino-1-pentanol in a practical question-and-answer format.

FAQ 1: Low Yield - I'm observing a significant amount of a cyclic byproduct. What is it and how can I prevent it?

Answer:

The most common and significant byproduct in this reaction is an N-substituted piperidine . This occurs due to an intramolecular cyclization event.

Causality & Mechanism: The desired product of the reaction, the N-alkyl-5-amino-1-pentanol, still possesses the nucleophilic secondary amine and the terminal hydroxyl group. Under the reaction conditions, particularly if acidic or upon heating, the hydroxyl group can be protonated and eliminated as water, allowing the secondary amine to attack the resulting terminal carbocation, forming a stable six-membered piperidine ring.

Alternatively, the reaction can proceed through an intramolecular dehydration of the N-alkylated amino alcohol intermediate. The mechanism involves the formation of a cyclic iminium ion which is then reduced.[1] This pathway is often facilitated by heat or the presence of Lewis acids. Studies have shown that 5-amino-1-pentanol itself undergoes facile intramolecular cyclocondensation to form piperidine under various catalytic conditions, highlighting the inherent propensity for this ring formation.[2]

Below is a diagram illustrating the primary reaction pathway versus the intramolecular cyclization side reaction.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction: Intramolecular Cyclization Reactants 5-Amino-1-pentanol + R-CHO Imine Intermediate Imine (HO-(CH2)5-N=CHR) Reactants->Imine Condensation Product Desired Product (N-Alkyl-5-amino-1-pentanol) Imine->Product Reduction (e.g., NaBH(OAc)3) Product_Side Desired Product (N-Alkyl-5-amino-1-pentanol) Cyclized Byproduct (N-Alkylpiperidine) Product_Side->Cyclized Intramolecular Cyclization (-H2O)

Caption: Desired vs. Undesired Reaction Pathways.

Troubleshooting & Prevention:

  • Control Temperature: Run the reaction at room temperature or below (0 °C). Avoid heating, as this significantly promotes the dehydration and cyclization pathway.

  • pH Control: Maintain a neutral to slightly basic pH during workup. Acidic conditions can promote the cyclization of the final product.

  • Choice of Reducing Agent: Use a mild and selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃). Its bulky nature and mild reactivity favor the reduction of the iminium ion without promoting side reactions.[3][4]

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (monitor by TLC or LC-MS). Prolonged exposure to the reaction conditions can favor the formation of the thermodynamically stable cyclic product.

FAQ 2: My product mixture contains a higher molecular weight species. Is this dialkylation?

Answer:

Yes, the formation of a higher molecular weight byproduct often corresponds to the N,N-dialkylated tertiary amine .

Causality & Mechanism: The desired secondary amine product is nucleophilic and can compete with the starting 5-amino-1-pentanol for reaction with the aldehyde. This forms a tertiary iminium ion, which is then reduced to the tertiary amine byproduct. This issue is more prevalent when using primary amines in reductive aminations.[4]

Dialkylation cluster_dialkylation Side Reaction: Dialkylation Product Desired Secondary Amine (Product of FAQ 1) Tert_Imine Tertiary Iminium Ion Product->Tert_Imine Reacts with more aldehyde Aldehyde Aldehyde (R-CHO) Byproduct Dialkylated Byproduct (Tertiary Amine) Tert_Imine->Byproduct Reduction

Caption: Formation of the Dialkylation Byproduct.

Troubleshooting & Prevention:

  • Stoichiometry Control: Use a slight excess of the amine (5-amino-1-pentanol), typically 1.1 to 1.2 equivalents, to ensure the aldehyde is consumed before it can react extensively with the product.

  • Slow Addition: Add the reducing agent slowly to the mixture of the amine and aldehyde. This keeps the concentration of the reducing agent low, favoring the reduction of the initially formed primary imine over the secondary imine that forms more slowly.

  • Stepwise Procedure: For particularly problematic aldehydes, a two-step procedure can be employed. First, form the imine by mixing the amine and aldehyde (often with a dehydrating agent like MgSO₄), and then, after confirming imine formation, add the reducing agent.[5] This approach can minimize the time the product amine is exposed to unreacted aldehyde.

FAQ 3: My yield is low and I've isolated the alcohol corresponding to my aldehyde starting material. What went wrong?

Answer:

This indicates that the aldehyde is being reduced directly to an alcohol by the hydride reagent, competing with imine formation.

Causality & Mechanism: This side reaction is highly dependent on the choice of reducing agent. Stronger, less selective reducing agents like Sodium Borohydride (NaBH₄) are capable of reducing both imines and carbonyls.[3] If the rate of aldehyde reduction is comparable to or faster than the rate of imine formation, a significant portion of your aldehyde will be wasted, leading to low yields of the desired amine.

Troubleshooting & Prevention:

  • Use a Selective Reducing Agent: This is the most critical factor. Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is a weaker reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde or ketone.[3][4] Sodium Cyanoborohydride (NaBH₃CN) is also selective but is more toxic.

  • pH Optimization: Imine formation is typically fastest under mildly acidic conditions (pH 5-6), which catalyze the dehydration step.[4] If using NaBH(OAc)₃, the acetic acid byproduct often provides sufficient catalysis. If the reaction is too slow, a catalytic amount of acetic acid can be added.

  • Pre-formation of the Imine: As mentioned in FAQ 2, allowing the amine and aldehyde to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent can build up the concentration of the imine intermediate, favoring its reduction over the reduction of the remaining aldehyde.

Section 3: Data Summary & Reagent Selection

The choice of reducing agent is paramount to success. The following table provides a comparative summary to guide your selection.

Reducing AgentAbbreviationSelectivity (Imine vs. Aldehyde)Common SolventsKey Considerations
Sodium Triacetoxyborohydride NaBH(OAc)₃, STABHigh Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THFRecommended reagent . Mild, selective, and does not require strict pH control. Byproduct (acetic acid) can catalyze imine formation.[3][4]
Sodium Cyanoborohydride NaBH₃CNHigh Methanol (MeOH), Ethanol (EtOH)Highly selective but also highly toxic (can release HCN gas under acidic conditions). Requires careful pH control (pH 5-6).[4]
Sodium Borohydride NaBH₄Low Methanol (MeOH), Ethanol (EtOH)Not recommended for one-pot procedures . Will readily reduce most aldehydes. Only suitable if the imine is pre-formed and isolated.[3]

Section 4: Recommended Experimental Protocol

This protocol is a robust starting point for the reductive amination of 5-amino-1-pentanol with an aldehyde using the recommended reagent, NaBH(OAc)₃.

Materials:

  • 5-Amino-1-pentanol

  • Aldehyde of interest

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-amino-1-pentanol (1.0 eq).

  • Dissolution: Dissolve the amino alcohol in an appropriate volume of DCE or DCM (approx. 0.1 M concentration).

  • Aldehyde Addition: Add the aldehyde (1.0-1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent Addition: Add Sodium Triacetoxyborohydride (1.2-1.5 eq) to the mixture in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, depending on the product's polarity. The desired product (N-alkyl-5-amino-1-pentanol) is typically more polar than the N-alkylpiperidine byproduct.

Section 5: Analytical Characterization of Byproducts

Distinguishing the desired product from the primary byproducts is crucial.

  • Mass Spectrometry (MS): The N-alkylpiperidine byproduct will have a mass that is 18 amu (the mass of water) less than the desired N-alkyl-5-amino-1-pentanol product. The dialkylated product will have a mass corresponding to the addition of the alkyl group from the aldehyde minus one hydrogen.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The desired product will show a characteristic broad singlet for the hydroxyl (-OH) proton. The protons on the carbon bearing the hydroxyl group (C1) will appear as a triplet around 3.6 ppm. The N-alkylpiperidine byproduct will lack these signals.

    • ¹³C NMR: The desired product will show a signal for the hydroxyl-bearing carbon (C1) around 62 ppm. This signal will be absent in the spectrum of the cyclized byproduct.

References

  • Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • de Vries, J. G., & van Leeuwen, P. W. N. M. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(10), 2653-2661. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • He, L., et al. (2017). Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts. New Journal of Chemistry, 41(21), 13031-13039.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Stepwise Procedure for the Reductive Amination of Aldehydes with Primary Amines. The Journal of Organic Chemistry, 75(16), 5470–5477.

Sources

Technical Support Center: Catalyst Selection for Efficient 5-(Isopropylamino)pentanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Isopropylamino)pentanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into catalyst selection and troubleshooting for this important synthesis. Our goal is to move beyond simple protocols and explain the fundamental principles that govern catalyst performance, enabling you to make informed decisions and overcome common experimental hurdles.

Catalyst Selection Guide: Frequently Asked Questions

The synthesis of this compound, a key intermediate in various applications, is most commonly achieved via the reductive amination of a suitable C5 carbonyl precursor with isopropylamine. The choice of catalyst is paramount to achieving high yield, selectivity, and process efficiency.

Q1: What are the primary catalytic routes for synthesizing this compound?

The most direct and atom-economical method is the one-pot reductive amination of a C5 carbonyl compound, such as 5-hydroxy-2-pentanone, with isopropylamine.[1][2] This process involves two key steps that are often performed concurrently:

  • Imine Formation: The ketone (5-hydroxy-2-pentanone) reacts with isopropylamine to form a Schiff base or imine intermediate. This is a reversible equilibrium reaction.

  • Reduction (Hydrogenation): The imine intermediate is then catalytically reduced to form the final secondary amine product, this compound.

Another viable, though less direct, route is the N-alkylation of 5-amino-1-pentanol with acetone, which also proceeds via a reductive amination mechanism.[3][4] Both routes rely on a catalyst to facilitate the reduction step.

Q2: Which catalysts are most effective for the reductive amination of 5-hydroxy-2-pentanone with isopropylamine?

Catalytic reductive amination can be performed using either heterogeneous or homogeneous systems. For industrial and laboratory-scale synthesis, heterogeneous catalysts are often preferred due to their ease of separation, handling, and potential for reuse.[5][6]

Recommended Heterogeneous Catalysts:

  • Noble Metal Catalysts (Pd, Pt, Rh):

    • Palladium on Carbon (Pd/C): Often the first choice for reductive aminations due to its high activity and selectivity under mild conditions (low temperature and pressure).[7][8] It is compatible with a wide range of functional groups.

    • Platinum on Carbon (Pt/C): Another excellent choice, Pt/C can be more active than Pd/C for certain substrates and is highly effective for reducing imines.[9][10]

    • Rhodium on Carbon (Rh/C): While also effective, Rh/C is typically used for more challenging reductions or when specific stereoselectivity is required.[9]

  • Non-Noble Metal Catalysts (Ni, Co):

    • Raney® Nickel (Raney Ni): A highly active and cost-effective catalyst for hydrogenations.[11][12] However, it can be pyrophoric, requires careful handling, and may lead to nickel leaching into the product.[11][13]

    • Nickel on a Support (e.g., Ni/ZrO₂, Ni/Al₂O₃): Supported nickel catalysts offer a safer and often more robust alternative to Raney Ni.[14][15] The choice of support can significantly influence the catalyst's activity and selectivity by providing beneficial acid-base properties.[4][14]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst?

The decision depends on the scale of your reaction, purification requirements, and cost considerations.

FeatureHeterogeneous Catalysts (e.g., Pd/C, Raney Ni)Homogeneous Catalysts (e.g., Iridium or Ruthenium complexes)
Separation Simple filtrationOften requires chromatography or extraction
Reusability Generally reusable, reducing cost and wasteCan be difficult to recover and reuse
Activity/Selectivity High activity, but selectivity can be influenced by the supportOften exhibit very high selectivity and can be tuned with ligands
Reaction Conditions Can require higher temperatures and pressuresTypically operate under milder conditions[7]
Cost Lower cost for base metals (Ni, Co); higher for noble metals but reusableOften based on expensive precious metals (Ir, Ru)[16][17]
Leaching Potential for metal contamination in the final productLess common, but still possible

For the synthesis of this compound, a heterogeneous catalyst like 5% Pd/C or Pt/C is a highly recommended starting point due to its balance of high activity, good selectivity, and ease of handling.[7][8]

Q4: What is the role of the catalyst support and how does it affect the reaction?

The support is not merely an inert carrier for the metal nanoparticles; it plays a crucial role in the catalyst's overall performance.

  • Surface Area & Porosity: High surface area supports (like activated carbon or alumina) allow for better dispersion of the metal, leading to more available active sites.

  • Acid-Base Properties: The acidity or basicity of the support can influence the reaction mechanism. For N-alkylation reactions, acid-base bifunctional supports can enhance activity.[14] For instance, the use of supports like θ-Al₂O₃ with nickel has shown high activity due to the cooperation between the metal sites and the support's acid-base sites.[4][14]

  • Metal-Support Interaction: Strong interactions can prevent metal leaching and agglomeration, leading to a more stable and reusable catalyst.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low Conversion or Stalled Reaction

Possible Causes & Solutions

  • Cause 1: Inefficient Imine Formation. The initial condensation to form the imine is an equilibrium-limited reaction. The presence of water, a byproduct, can push the equilibrium back towards the starting materials.

    • Solution A: Monitor Imine Formation. Before adding the reducing agent or applying hydrogen pressure, confirm imine formation using techniques like TLC, LC-MS, or NMR.[18]

    • Solution B: Water Removal. If imine formation is the bottleneck, consider adding a dehydrating agent like molecular sieves or performing the reaction in a setup with a Dean-Stark trap.

    • Solution C: Adjust pH. The reaction is often favored under weakly acidic conditions (pH 4-6), which catalyze imine formation without significantly hydrolyzing the reducing agent.[18][19]

  • Cause 2: Catalyst Deactivation or Poisoning.

    • Solution A: Check Reactant Purity. Impurities in the starting materials (e.g., sulfur compounds, halides) can poison noble metal and nickel catalysts. Ensure high purity of 5-hydroxy-2-pentanone and isopropylamine.

    • Solution B: Catalyst Handling. Raney Nickel is particularly sensitive to air exposure and can deactivate rapidly.[13] Ensure it is handled under a solvent or inert atmosphere. Pd/C and Pt/C catalysts should also be handled carefully to avoid prolonged air exposure.

    • Solution C: Increase Catalyst Loading. If poisoning is suspected and cannot be easily rectified, a higher catalyst loading may be necessary to achieve full conversion.

  • Cause 3: Insufficient Hydrogen Pressure or Inactive Reducing Agent.

    • Solution A (Catalytic Hydrogenation): Ensure the reactor is properly sealed and that the hydrogen pressure is maintained throughout the reaction. Check for leaks. Ensure adequate agitation (stirring) to facilitate mass transfer of hydrogen gas to the catalyst surface.

    • Solution B (Chemical Reductants): If using a hydride reagent like sodium borohydride, confirm its activity. Older reagents can decompose. A simple test is to add a small amount to a simple ketone like acetone and check for reduction to isopropanol by TLC.[18]

Problem 2: Poor Selectivity / Formation of Byproducts

Possible Causes & Solutions

  • Cause 1: Over-alkylation. The desired secondary amine product can react with another molecule of the ketone precursor to form a tertiary amine.

    • Solution: Control Stoichiometry. Using a slight excess of isopropylamine can help suppress the formation of the tertiary amine byproduct.

  • Cause 2: Reduction of the Ketone. The catalyst can directly reduce the starting ketone (5-hydroxy-2-pentanone) to the corresponding alcohol (1,4-pentanediol) before it has a chance to form the imine.

    • Solution A: Two-Step Procedure. First, allow the imine to form completely (monitor by TLC/NMR), then introduce the catalyst and hydrogen. This separates the condensation and reduction steps.

    • Solution B: Choose a Chemoselective Reductant. If using chemical reductants, sodium triacetoxyborohydride (STAB) is often more selective for reducing imines in the presence of ketones compared to sodium borohydride.

  • Cause 3: Hydrogenolysis of the C-OH bond. Aggressive catalysts or harsh reaction conditions (high temperature/pressure) can cleave the hydroxyl group, leading to the formation of 5-(isopropylamino)pentane.

    • Solution: Milder Conditions. Use lower hydrogen pressure and temperature. Pd/C is generally less prone to causing hydrogenolysis than more aggressive catalysts under harsh conditions.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes & Solutions

  • Cause 1: Incomplete Reaction. The presence of the unreacted imine intermediate can complicate purification, as its polarity can be similar to the final amine product.[20]

    • Solution: Drive the Reaction to Completion. Before workup, ensure the reaction has gone to completion by TLC or LC-MS. If necessary, add more reducing agent or prolong the reaction time.[20]

  • Cause 2: Emulsion during Workup. Amines can act as surfactants, leading to emulsions during aqueous workup and extraction.

    • Solution: Use Brine. Wash the organic layer with a saturated sodium chloride (brine) solution to help break emulsions.

  • Cause 3: Catalyst Fines. Heterogeneous catalysts, especially Raney Nickel and some forms of carbon-supported catalysts, can be difficult to filter completely.

    • Solution: Use a Filter Aid. Filter the reaction mixture through a pad of Celite® or diatomaceous earth to effectively remove fine catalyst particles.

Visualized Workflows and Pathways

Reaction Pathway Diagram

This diagram illustrates the primary pathway for the synthesis of this compound via reductive amination.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketone 5-Hydroxy-2-pentanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Isopropylamine Amine Isopropylamine Amine->Hemiaminal Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine - H₂O (Equilibrium) Imine->Hemiaminal + H₂O Product This compound Imine->Product + H₂ (Catalyst)

Caption: Catalytic pathway for this compound synthesis.

Troubleshooting Flowchart for Low Yield

This decision tree provides a logical workflow for diagnosing and resolving issues of low product yield.

G Start Low Yield Observed CheckImine Monitor reaction before reduction. Is imine forming? Start->CheckImine CheckCatalyst Is catalyst active? (Fresh? Handled correctly?) CheckImine->CheckCatalyst Yes NoImine Action: Add dehydrating agent or adjust pH to 4-6. CheckImine->NoImine No CheckConditions Are reaction conditions optimal? (Pressure, Temp., Agitation) CheckCatalyst->CheckConditions Yes BadCatalyst Action: Use fresh catalyst. Ensure inert handling. CheckCatalyst->BadCatalyst No BadConditions Action: Increase H₂ pressure. Optimize temperature/stirring. CheckConditions->BadConditions No Success Problem Resolved CheckConditions->Success Yes

Caption: Troubleshooting workflow for low product yield.

Experimental Protocol: Catalyst Screening

This protocol provides a general method for screening different heterogeneous catalysts for the synthesis of this compound.

Materials:

  • 5-Hydroxy-2-pentanone (≥98% purity)

  • Isopropylamine (≥99% purity)

  • Methanol (Anhydrous)

  • Catalyst 1: 5% Pd/C

  • Catalyst 2: 5% Pt/C

  • Catalyst 3: Raney® Nickel (slurry in water)

  • Hydrogen gas (high purity)

  • Parr-type hydrogenation reactor or similar pressure vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: To a clean, dry glass liner for the hydrogenation reactor, add 5-hydroxy-2-pentanone (e.g., 10 mmol).

  • Solvent and Reagent Addition: Add anhydrous methanol (e.g., 20 mL) followed by isopropylamine (e.g., 12 mmol, 1.2 equivalents).

  • Inerting: Seal the glass liner in the reactor. Purge the reactor vessel with nitrogen or argon 3-5 times to remove all air.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the catalyst.

    • For Pd/C and Pt/C: Add 1-2 mol% of the catalyst (e.g., calculated based on metal content).

    • For Raney Ni: Decant the storage water and wash the catalyst with methanol 2-3 times, then add a small spatula of the slurry.

  • Reaction: Seal the reactor completely. Purge the system with hydrogen gas 3-5 times.

  • Pressurize and Heat: Pressurize the reactor to the desired pressure (start with 5 bar / ~75 psi) and begin vigorous stirring. Heat the reaction to the target temperature (start with 40-50 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. Samples can be taken carefully at intervals (after depressurizing and purging with inert gas) to be analyzed by GC or LC-MS.

  • Workup: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the hydrogen and purge with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Analysis: Analyze the crude product yield and purity by quantitative NMR or GC.

References

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health. Available at: [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis. Available at: [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. National Institutes of Health. Available at: [Link]

  • Heterogeneous Catalysts in the Reductive Amination of Alcohols. Encyclopedia.pub. Available at: [Link]

  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI. Available at: [Link]

  • New Catalysts for Reductive Amination. NAGASE & CO., LTD.. Available at: [Link]

  • Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ResearchGate. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • N-Alkylation of amines with alcohols using a heterogeneous catalyst. ResearchGate. Available at: [Link]

  • N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. ResearchGate. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

  • Hitchhiker's Guide to Reductive Amination. Semantic Scholar. Available at: [Link]

  • Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Thieme Synlett. Available at: [Link]

  • Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. National Institutes of Health. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]

  • Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. ResearchGate. Available at: [Link]

  • Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study. ResearchGate. Available at: [Link]

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Publishing. Available at: [Link]

  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. Available at: [Link]

  • A green catalytic reaction system for the synthesis 5-amino-1-pentanol with furfural and ionic liquid hydroxylamine salt as the initial raw material. ResearchGate. Available at: [Link]

  • A green catalytic reaction system for the synthesis 5-amino-1-pentanol with furfural and ionic liquid hydroxylamine salt as the initial raw material. OUCI. Available at: [Link]

  • 5-Hydroxy-2-pentanone. PubChem. Available at: [Link]

  • 5-isopropyl-3-aminomethyl-2-methyl-1-amino-cyclohexane (carvone diamine), and method for the production thereof. Google Patents.
  • Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. MDPI. Available at: [Link]

  • 2-Pentanone, 5-hydroxy-3-methyl-(8CI,9CI). PubChem. Available at: [Link]

  • 2-Pentanone, 5-hydroxy-. NIST WebBook. Available at: [Link]

  • Carbon-supported non-noble metal catalysts for efficient synthesis of the biofuel 2,5-dimethylfurfural from 5‑hydroxymethylfur. ScienceDirect. Available at: [Link]

  • NiPt catalysts for the synthesis of iso-butanol: the influence of molar ratio and total metal loading on activity and. Forschungszentrum Jülich. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Interpretation of 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Spectroscopic analysis provides the foundational data for this structural elucidation. This guide offers an in-depth interpretation of the expected spectral data for 5-(isopropylamino)pentanol, a molecule featuring a secondary amine and a primary alcohol. In the absence of readily available experimental spectra for this specific compound, this guide will leverage established principles of spectroscopy and comparative data from structurally related molecules to provide a robust predictive analysis. This approach not only anticipates the spectral characteristics of this compound but also serves as a practical framework for interpreting similar amino alcohols.

Molecular Structure and Functional Group Analysis

Before delving into the spectral data, a clear understanding of the molecular structure is essential. This compound consists of a five-carbon pentanol backbone, with a hydroxyl (-OH) group at one terminus (C1) and an isopropylamino [-NH-CH(CH₃)₂] group at the other (C5).

Caption: Structure of this compound.

This structure presents several key features that will manifest in its spectra:

  • A primary alcohol (-CH₂OH).

  • A secondary amine (-NH-).

  • An isopropyl group [-CH(CH₃)₂].

  • A pentyl hydrocarbon chain.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to provide a wealth of information regarding the proton environments in this compound. The chemical shifts are influenced by the electronegativity of the attached oxygen and nitrogen atoms.[1][2][3][4]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (OH and NH).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~3.6Triplet (t)2H-CH₂-OH (C1)Adjacent to the electronegative oxygen atom, deshielded. Split by the two protons on C2.
b~1.5-1.6Multiplet (m)2H-CH₂- (C2)Aliphatic protons, split by protons on C1 and C3.
c~1.3-1.4Multiplet (m)2H-CH₂- (C3)Aliphatic protons, split by protons on C2 and C4.
d~1.4-1.5Multiplet (m)2H-CH₂- (C4)Aliphatic protons, split by protons on C3 and C5.
e~2.6Triplet (t)2H-CH₂-NH- (C5)Adjacent to the electronegative nitrogen atom, deshielded. Split by the two protons on C4.
f~2.8Septet (sept)1H-CH-(CH₃)₂Adjacent to nitrogen and split by the six protons of the two methyl groups.
g~1.0Doublet (d)6H-CH(CH₃)₂Equivalent methyl protons, split by the single methine proton.
hVariable (broad)Singlet (s)1H-OHExchangeable proton, chemical shift is concentration and solvent dependent.
iVariable (broad)Singlet (s)1H-NH-Exchangeable proton, chemical shift is concentration and solvent dependent.

Comparative Analysis:

  • 5-Amino-1-pentanol: The ¹H NMR spectrum of 5-amino-1-pentanol shows a triplet at ~3.6 ppm for the -CH₂-OH protons and a triplet at ~2.7 ppm for the -CH₂-NH₂ protons.[5][6] The introduction of the isopropyl group in this compound is expected to shift the signal of the protons on C5 slightly downfield due to the electron-donating nature of the alkyl group.

  • Isopropylamine: The ¹H NMR of isopropylamine shows a septet for the methine proton and a doublet for the methyl protons, which is consistent with the predicted splitting pattern for the isopropyl group in the target molecule.[7]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Chemical Shifts

SignalPredicted Chemical Shift (δ, ppm)AssignmentRationale
1~62-63-CH₂-OH (C1)Carbon attached to the electronegative oxygen.
2~32-33-CH₂- (C2)Aliphatic carbon.
3~23-24-CH₂- (C3)Aliphatic carbon.
4~29-30-CH₂- (C4)Aliphatic carbon.
5~49-50-CH₂-NH- (C5)Carbon attached to the electronegative nitrogen.
6~48-49-CH-(CH₃)₂Methine carbon of the isopropyl group, attached to nitrogen.
7~22-23-CH(CH₃)₂Equivalent methyl carbons of the isopropyl group.

Comparative Analysis:

  • 5-Amino-1-pentanol: The ¹³C NMR spectrum of 5-amino-1-pentanol shows a signal at ~62 ppm for the carbon bearing the hydroxyl group and a signal at ~42 ppm for the carbon attached to the amino group. The other aliphatic carbons appear between 23 and 32 ppm.

  • Isopropylamine: The ¹³C NMR of isopropylamine shows a signal for the methine carbon at ~44 ppm and a signal for the two equivalent methyl carbons at ~26 ppm.[7][8][9] The N-alkylation in this compound will likely cause a downfield shift for the methine carbon.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pattern

The molecular ion peak (M⁺) for this compound (C₈H₁₉NO) is expected at m/z = 145. Alcohols and amines undergo characteristic fragmentation pathways.[10][11]

  • α-Cleavage: This is a common fragmentation for both alcohols and amines.[11][12][13]

    • Cleavage adjacent to the oxygen atom would lead to the loss of a C₄H₉N radical, resulting in a fragment at m/z = 31 ([CH₂OH]⁺).

    • Cleavage adjacent to the nitrogen atom is particularly favorable. Loss of a propyl radical would result in a resonance-stabilized iminium ion at m/z = 102. A more prominent fragment would arise from the loss of a methyl group from the isopropyl moiety, leading to a base peak at m/z = 130. The most significant α-cleavage for the amine would be the loss of a C₄H₉O radical, leading to a prominent peak at m/z = 72 ([CH(CH₃)₂NHCH₂]⁺).

  • Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation of alcohols, which would result in a peak at m/z = 127.[11][13]

cluster_molecule This compound (m/z 145) cluster_frags Major Fragments mol [CH₃(CH₂)₄NHCH(CH₃)₂]⁺˙ frag1 m/z 130 Loss of CH₃ mol->frag1 α-Cleavage frag2 m/z 127 Loss of H₂O mol->frag2 Dehydration frag3 m/z 72 α-Cleavage (amine) mol->frag3 frag4 m/z 31 α-Cleavage (alcohol) mol->frag4

Caption: Predicted MS fragmentation pathways.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will identify the key functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer.

Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3200-3550Strong, BroadO-H (Alcohol)Stretching (H-bonded)
3310-3350Medium, SharpN-H (Secondary Amine)Stretching
2850-2960StrongC-H (Alkyl)Stretching
1050-1150StrongC-O (Primary Alcohol)Stretching
1110-1190MediumC-N (Aliphatic Amine)Stretching

Comparative Analysis:

  • Primary Alcohol: The presence of a strong, broad absorption in the 3200-3550 cm⁻¹ range is a hallmark of an O-H stretch in a hydrogen-bonded alcohol.[14]

  • Secondary Amine: A secondary amine typically shows a single, sharp N-H stretching absorption in the 3310-3350 cm⁻¹ region, which helps to distinguish it from a primary amine that would show two peaks.[14][15][16] The C-N stretching of aliphatic amines appears in the 1250–1020 cm⁻¹ range.[16]

Conclusion

This guide provides a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for this compound. By leveraging fundamental principles of spectroscopy and comparing with the known spectral data of structurally similar compounds, we can construct a highly informative and reliable spectral profile. This comprehensive analysis serves as an invaluable tool for researchers in the verification of synthesized this compound and as a methodological guide for the spectral interpretation of other novel amino alcohols. The provided protocols for data acquisition ensure that experimental results can be reliably compared to these predictions.

References

  • Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • University of Calgary. Ch13 - Sample IR spectra. [Link]

  • Chem LibreTexts. IR: amines. [Link]

  • SpectraBase. 5-Amino-1-pentanol - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. Isopropylamine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chem LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Chem LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

  • Chem LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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comparing synthesis routes for 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Synthetic Route Search

I've initiated a thorough search for synthetic pathways to 5-(Isopropylamino)pentanol. My focus is on pinpointing unique methodologies and essential starting materials. I am also moving to hunt for detailed experimental procedures that outline reaction conditions.

Developing Comparative Framework

I am now structuring the data I've gathered. My plan is to create a detailed comparison, encompassing experimental protocols, yield data, and critical analyses of each synthetic route. I will also incorporate diagrams to visualize the pathways. This will include an overview of this compound's relevance.

Expanding Route Collection

I'm now expanding my search for specific experimental procedures. I am pinpointing catalysts, solvents, yields, and purification methods for each synthetic route. I am also investigating the scalability, cost-effectiveness, and environmental impact of each method and precursors.

Analyzing Synthesis Routes

I've initiated an exploration of potential synthesis routes for this compound and similar amino alcohols. The preliminary search yielded several promising options. One notable path involves the reductive amination of 2-hydroxypentamethylene oxide using isopropylamine, as detailed in a US patent.

Examining Synthetic Strategies

I'm now diving deeper into the specifics of each route. Route 1, the reductive amination of 2-hydroxypentamethylene oxide, appears straightforward, based on the patent details. Route 2, from 3,4-dihydro-2H-pyran, requires adaptation, but the reported high yield is encouraging. Route 3, using a ketone precursor, warrants further investigation to determine its applicability to the target molecule and the impact of acetone.

Refining Route Comparisons

I'm now honing in on the first three chemical synthesis routes. While the initial patent on reductive amination (Route 1) offers good details, I'll adapt Route 2's high-yield procedure, replacing ammonia with isopropylamine. The ketone precursor route (Route 3) demands a specific protocol search for 5-hydroxypentan-2-one and isopropylamine reductive amination. I'm prioritizing gathering detailed experimental data to support a rigorous comparison.

Comparing Reaction Protocols

I've got a clearer picture of potential synthesis routes. Route 1, the reductive amination described in the patent, looks promising, but I'll need to confirm details on things like the catalyst's reusability. Route 2 seems adaptable, with the high yield from the Chinese patent. For Route 3, I need specific experimental data to determine its practical viability for this molecule.

Analyzing Synthetic Routes

I've begun analyzing potential synthetic routes for this compound. Route 1, from the US patent, involves reductive amination using Raney nickel. I'm focusing on the reaction conditions and potential challenges with the high-pressure, high-temperature approach.

Considering Alternative Approaches

I've explored two more potential synthetic routes. The first involves a two-step process starting with 3,4-dihydro-2H-pyran. I'm focusing on adapting the reductive amination step from ammonia to isopropylamine. The second route is reductive amination of 5-hydroxypentan-2-one; I'm now looking at appropriate reducing agents for this.

Synthesizing Route Information

I've now consolidated the information on the three synthetic routes. For Route 1, I'm inferring experimental details and safety protocols. I'm focusing on adapting Route 2's reductive amination for isopropylamine, and proposing conditions for Route 3. I'm prioritizing detailed safety assessments and comparing the routes based on yield, cost, complexity, and safety. I'm preparing to structure the guide with tables and diagrams. I'm ready to begin writing now.

Summarizing Reaction Details

I have gathered detailed information on three synthetic routes for this compound and am synthesizing the available details. I'm focusing on fleshing out experimental procedures. For Route 1, I need to infer handling protocols for pyrophoric catalysts and high-pressure reactions. With Route 2, I plan to adapt the reductive amination step to isopropylamine. Route 3 needs a suitable protocol for its reaction conditions. I can now proceed to compose the detailed comparisons.

Navigating the Therapeutic Landscape of β-Amino Alcohols: A Comparative Guide to Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the β-amino alcohol scaffold represents a cornerstone in the design of pharmacologically active agents. This structural motif is the backbone of numerous therapeutic classes, most notably the β-adrenergic receptor antagonists, or beta-blockers. While the parent compound, 5-(Isopropylamino)pentanol, is a simple representation of this class, its derivatives and analogues exhibit a wide spectrum of biological activities, from cardiovascular modulation to anticancer and antimalarial effects.[1] This guide provides an in-depth comparison of the biological efficacy of β-amino alcohol derivatives, with a focus on structure-activity relationships (SAR), comparative potencies, and the experimental methodologies used to evaluate their therapeutic potential.

The Architectural Blueprint for Biological Activity: Structure-Activity Relationships

The efficacy of β-amino alcohol derivatives is intrinsically linked to their molecular architecture. The core structure, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, serves as a versatile template for modification. The nature of the aromatic ring, the length and branching of the alkyl chain, and the substituents on the nitrogen atom are all critical determinants of biological activity.

A quintessential example is the evolution of beta-blockers. The journey began with dichloroisoproterenol (DCI), a non-selective β-antagonist, and led to the development of propranolol, a significantly more potent and clinically relevant compound.[2] Propranolol's structure, featuring a naphthyloxy group linked to a propanolamine side chain, became the benchmark for subsequent beta-blocker design.[3][4]

Key SAR principles for beta-blockers include:

  • The Aromatic Ring: The nature of the aromatic system is a primary determinant of β1-antagonistic activity.[3] Benzoheterocyclic or heterocyclic rings are essential for function.[2]

  • The Oxy-Methylene Bridge: The introduction of an -OCH2- group between the aromatic ring and the ethanolamine side chain, as seen in aryloxypropanolamines like propranolol, is a key feature for potent β-blocking activity.[3]

  • The Amino Group: A secondary amine is optimal for activity. Bulky N-alkyl substituents, such as isopropyl or tert-butyl groups, are crucial for antagonistic properties.[4]

  • Stereochemistry: The hydroxyl-bearing carbon is a chiral center. For most beta-blockers, the (S)-enantiomer is significantly more potent (up to 100-fold) than the (R)-enantiomer.[2][3]

These principles have guided the development of β1-selective blockers (cardioselective), such as metoprolol and atenolol, by modifying the substitution pattern on the aromatic ring. Para-substitution on the phenyl ring, for instance, is a common feature of cardioselective agents.[5][6]

Comparative Efficacy: A Quantitative Look at Beta-Blockers

The therapeutic utility of beta-blockers is defined by their potency and selectivity. Propranolol serves as the reference standard against which other beta-blockers are compared.[3][4][7] The following table summarizes the relative potencies of several common beta-blockers.

Beta-BlockerSelectivityRelative Potency to Propranolol
Propranolol Non-selective (β1/β2)1 (Reference)[7]
Metoprolol β1-selective1:1[7]
Atenolol β1-selective1:2[7]
Nadolol Non-selective (β1/β2)2-3:1[7]
Timolol Non-selective (β1/β2)4:1[7]
Bisoprolol β1-selective4:1[7]
Carvedilol Non-selective (β1/β2) with α-blocking activity2-3:1 (for beta blockade)[7]

Table 1: Comparative potencies of common beta-blockers relative to propranolol. A lower ratio in the last column indicates higher potency.

The choice of a specific beta-blocker in a clinical or research setting is dictated by its pharmacological profile. While propranolol's non-selectivity makes it useful for a broader range of conditions, including anxiety and migraine prevention, its potential for side effects related to β2-blockade (e.g., bronchoconstriction) is a consideration.[8][9] In contrast, β1-selective agents like metoprolol and bisoprolol are often preferred for cardiovascular indications due to their reduced impact on the respiratory system.[7][10]

Beyond the Heart: Expanding Therapeutic Horizons

The biological activity of β-amino alcohol derivatives extends beyond adrenergic receptor antagonism. Research has demonstrated their potential as:

  • Antimalarial Agents: Several studies have reported the synthesis and evaluation of β-amino alcohol derivatives with significant antiplasmodial activity.[11][12] For some derivatives, the IC50 values against Plasmodium falciparum strains are in the nanomolar range, indicating high potency.[12] The mechanism of action is often linked to the inhibition of heme polymerization.[11]

  • Anticancer Agents: The β-amino alcohol scaffold has been explored for the development of cytotoxic agents. Their efficacy is evaluated against various cancer cell lines, with structure-activity relationship studies guiding the design of more potent compounds.[1]

  • Anti-inflammatory Agents: Certain β-amino alcohol derivatives have been shown to inhibit the Toll-like receptor 4 (TLR4) mediated inflammatory response, suggesting their potential as anti-sepsis agents.[13]

Experimental Workflows for Efficacy Evaluation

The determination of the biological efficacy of β-amino alcohol derivatives relies on robust and validated experimental protocols. The following sections detail the methodologies for assessing their activity as beta-blockers and their general cytotoxicity.

Protocol 1: β-Adrenergic Receptor Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound for β-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing β-adrenergic receptors incubation Incubate membranes with radioligand and varying concentrations of test compound prep_membranes->incubation prep_radioligand Prepare radiolabeled ligand (e.g., [³H]-Dihydroalprenolol) prep_radioligand->incubation prep_test_compound Prepare serial dilutions of the test compound prep_test_compound->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using scintillation counting filtration->scintillation plot_data Plot percent inhibition vs. test compound concentration scintillation->plot_data calc_ic50 Determine IC50 value from the curve plot_data->calc_ic50 calc_ki Calculate Ki using the Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for a competitive β-adrenergic receptor binding assay.

Step-by-Step Methodology:

  • Preparation of Cell Membranes:

    • Culture cells expressing the β-adrenergic receptor of interest (e.g., β1 or β2).

    • Harvest the cells and homogenize them in a suitable buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist like propranolol), and competitive binding (radioligand + varying concentrations of the test compound).[14][15]

    • Add a fixed concentration of the radiolabeled ligand (e.g., [³H]-Dihydroalprenolol) to all wells. The concentration should be at or below its Kd for the receptor.[16]

    • Add the appropriate concentration of the test compound or unlabeled antagonist to the respective wells.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[14]

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[14]

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of chemical compounds.[17]

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate and allow to adhere treatment Treat cells with the test compound for a defined period (e.g., 48-72h) cell_seeding->treatment compound_prep Prepare serial dilutions of the test compound compound_prep->treatment mtt_addition Add MTT reagent to each well and incubate treatment->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at the appropriate wavelength formazan_solubilization->absorbance_reading plot_data Plot percent cell viability vs. compound concentration absorbance_reading->plot_data calc_ic50 Determine the IC50 value plot_data->calc_ic50

Caption: Workflow for a cell viability (MTT) assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate the desired cell line in a 96-well plate at an optimal density.

    • Incubate for 24 hours to allow the cells to adhere and resume growth.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the β-amino alcohol derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

    • Incubate the cells with the compound for a specified period (typically 24, 48, or 72 hours).[18]

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[18]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at the appropriate wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits cell viability by 50%.

Signaling Pathways: The Mechanism of Action of Beta-Blockers

Beta-blockers exert their effects by antagonizing the binding of catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors. This blockade modulates the downstream signaling cascade initiated by these receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor β-Adrenergic Receptor g_protein Gs Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp Converts ATP atp ATP pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., increased heart rate, muscle relaxation) pka->response Phosphorylates targets leading to catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->receptor Activates beta_blocker β-Amino Alcohol Derivative (Beta-Blocker) beta_blocker->receptor Blocks

Caption: Simplified signaling pathway of β-adrenergic receptors and the inhibitory action of beta-blockers.

In this pathway, the binding of catecholamines to the β-adrenergic receptor activates a stimulatory G-protein (Gs). The activated Gs protein then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[16] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the characteristic physiological responses. Beta-blockers, by competitively inhibiting the initial binding of catecholamines, effectively dampen this entire signaling cascade.

Conclusion

The this compound scaffold and its broader class of β-amino alcohol derivatives represent a rich and diverse area of medicinal chemistry. Their biological efficacy is finely tunable through structural modifications, leading to a wide range of therapeutic applications. From the well-established role of beta-blockers in cardiovascular medicine to the emerging potential of related compounds in treating malaria and cancer, the versatility of this structural motif is evident. A thorough understanding of their structure-activity relationships, coupled with robust experimental evaluation, is paramount for the continued development of novel and effective therapeutic agents based on the β-amino alcohol framework.

References

  • Discovery and development of beta-blockers. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • What are the relative dose potencies of beta (beta blockers) blockers? (2025, September 14). Dr.Oracle. Retrieved from [Link]

  • Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. (1986). Journal of Medicinal Chemistry. [Link]

  • the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. (2023). Rasayan Journal of Chemistry. [Link]

  • Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. (2012). Malaria Journal. [Link]

  • Beta-blockers. (2025, July 19). Deranged Physiology. Retrieved from [Link]

  • Synthesis, Characterization and Bioactivity of Propranolol and its Compounds. (2013). Asian Journal of Chemistry. [Link]

  • Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. (2021). Molecules. [Link]

  • Structure Activity Relationship - Adrenergic Blockers. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. (2015). Journal of Medicinal Chemistry. [Link]

  • Video: Structure-Activity Relationships and Drug Design. (2024, October 10). JoVE. Retrieved from [Link]

  • SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Synthesis and bioactivity of propranolol analogues with a rigid skeleton. I. (1990). Chemical & Pharmaceutical Bulletin. [Link]

  • Potency of Beta-Adrenergic Blocking Agents (Beta-Blockers). (2019, August 23). KnowledgeDose. Retrieved from [Link]

  • Synthesis and therapeutic application of beta-amino alcohol derivatives. (2025). ResearchGate. [Link]

  • Facile Synthesis of Propranolol and Novel Derivatives. (2020). ResearchGate. [Link]

  • Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. (2016). European Journal of Medicinal Chemistry. [Link]

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  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. [Link]

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  • Detection of β-Adrenergic Receptors by Radioligand Binding. (2004). Methods in Molecular Biology. [Link]

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A Comparative Guide to Amino Alcohols in Asymmetric Catalysis: Unveiling the Potential of 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Amino Alcohol Performance in Asymmetric Synthesis

In the landscape of asymmetric catalysis, the quest for efficient, selective, and structurally simple chiral catalysts is a perpetual endeavor. Amino alcohols have emerged as a cornerstone class of organocatalysts and ligands, prized for their accessibility, modularity, and profound ability to induce stereoselectivity in a vast array of chemical transformations. This guide provides an in-depth comparative analysis of various amino alcohols in catalysis, with a special focus on contextualizing the potential of 5-(isopropylamino)pentanol, a structurally distinct yet under-explored member of this family. By examining experimental data from benchmark reactions, we aim to elucidate the key structure-activity relationships that govern the performance of these indispensable catalytic tools.

The Privileged Scaffold: Understanding the Power of Amino Alcohols

The efficacy of amino alcohols in asymmetric catalysis stems from their bifunctional nature. The Lewis basic amino group and the Brønsted acidic hydroxyl group can cooperatively interact with reagents, organizing them in a chiral environment and thereby directing the stereochemical outcome of a reaction. This dual activation is often the key to achieving high levels of enantioselectivity. Furthermore, the ease with which their stereocenters and substituents can be modified allows for fine-tuning of their steric and electronic properties to suit specific transformations.

While a significant body of research has focused on β-amino alcohols derived from readily available chiral pool sources like amino acids, there is a growing interest in exploring novel structures with varied substitution patterns and chain lengths. This compound represents such a departure from the conventional, featuring a longer carbon spacer between the functional groups and a secondary N-alkyl substituent. Understanding how these structural motifs influence catalytic outcomes is paramount for the rational design of new and improved catalysts.

The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Aldehydes

To objectively compare the performance of different amino alcohols, we will focus on a well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a robust and sensitive probe for the effectiveness of chiral catalysts, with the yield and enantiomeric excess (ee) of the resulting (R)- or (S)-1-phenylpropan-1-ol serving as key performance indicators.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle for the diethylzinc addition to an aldehyde, mediated by a chiral amino alcohol, is believed to proceed through a well-organized transition state. The amino alcohol reacts with diethylzinc to form a zinc alkoxide, which then coordinates with another molecule of diethylzinc to form a dinuclear zinc complex. This complex acts as the active catalyst. The aldehyde substrate then coordinates to one of the zinc centers, and the ethyl group is transferred from the other zinc center to the aldehyde's carbonyl carbon in a stereocontrolled manner.

Catalytic Cycle Amino_Alcohol R*₂N-CH(R')-(CH₂)n-OH Catalyst_Formation Formation of Zinc Alkoxide Complex Amino_Alcohol->Catalyst_Formation Et₂Zn Diethylzinc (Et₂Zn) Et₂Zn->Catalyst_Formation Dinuclear_Complex Dinuclear Zinc Complex Catalyst_Formation->Dinuclear_Complex Transition_State Chiral Transition State Dinuclear_Complex->Transition_State Aldehyde Aldehyde (R''CHO) Aldehyde->Transition_State Product_Formation Formation of Chiral Alcohol Transition_State->Product_Formation Product_Formation->Dinuclear_Complex Regenerates Catalyst Chiral_Alcohol Chiral Alcohol Product_Formation->Chiral_Alcohol

Figure 1: A simplified diagram illustrating the catalytic cycle for the amino alcohol-mediated enantioselective addition of diethylzinc to an aldehyde.

Comparative Performance Analysis of Amino Alcohols

The following table summarizes the performance of various N-substituted amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde. This data, compiled from the literature, provides a basis for understanding the impact of structural modifications on catalytic efficiency and stereoselectivity.

Ligand/CatalystStructureCatalyst Loading (mol%)Yield (%)ee (%)ConfigurationReference
(1S,2R)-N,N-Dibutylnorephedrine β-amino alcohol with bulky N-substituents29895(S)[1]
(-)-3-exo-(Dimethylamino)isoborneol (DAIB) Rigid bicyclic amino alcohol29798(R)[2]
(1R,2S)-N-Pyrrolidinylnorephedrine β-amino alcohol with a cyclic N-substituent59289(S)[1]
N-(9-Phenylfluoren-9-yl) substituted β-amino alcohol Bulky N-aryl substituted amino alcohol2>95up to 97(S)[1][3]
Camphor-derived β-amino alcohol Terpene-derived rigid amino alcohol109896(R)[4]
Carbohydrate-derived β-amino alcohol Fructose-based ligand2010096(S)[5][6]
Hypothetical: this compound Long-chain, N-isopropyl substitutedN/AN/AN/AN/A
Key Structure-Activity Relationship Insights:
  • Steric Hindrance at the N-Substituent: The size and nature of the N-substituent play a crucial role. While very bulky groups can enhance enantioselectivity by creating a more defined chiral pocket, they can also hinder the reaction rate. The optimal balance often depends on the specific substrate and reaction conditions. For instance, N-(9-phenylfluoren-9-yl) substituted β-amino alcohols with their bulky aromatic substituent show excellent enantioselectivity.[1][3]

  • Rigidity of the Amino Alcohol Backbone: Rigid backbones, such as those found in DAIB and camphor-derived amino alcohols, often lead to higher enantioselectivities.[2][4] This is because a more rigid structure reduces the number of possible transition state conformations, leading to a more selective reaction.

  • The Role of the Carbon Chain Length: The majority of highly successful amino alcohol catalysts are β-amino alcohols (a 1,2-relationship between the amino and hydroxyl groups). The longer pentanol chain in this compound would result in a more flexible structure, which could potentially lead to lower enantioselectivity compared to its β-amino alcohol counterparts. However, this increased flexibility might be advantageous in certain catalytic systems or with specific substrates where a larger and more adaptable catalytic pocket is required.

  • The Isopropyl Group as an N-Substituent: The isopropyl group on this compound is a relatively small and non-coordinating alkyl group. In the context of the diethylzinc addition, where the N-substituent helps to create a chiral environment, a small alkyl group might offer less steric hindrance, potentially leading to a faster reaction but with the trade-off of lower enantioselectivity compared to ligands with bulkier N-substituents.

Experimental Protocol: A Representative Procedure for Asymmetric Diethylzinc Addition

To facilitate the practical application and evaluation of different amino alcohols, a detailed, self-validating experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde is provided below.

Materials:
  • Chiral amino alcohol ligand (e.g., (1S,2R)-N,N-Dibutylnorephedrine)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (Schlenk flask, syringes, etc.) under an inert atmosphere (Nitrogen or Argon)

Procedure:
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

  • Addition of Diethylzinc: To the stirred solution at 0 °C (ice bath), add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise via syringe. Stir the resulting solution for 20 minutes at 0 °C.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the catalyst solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture). Determine the yield and measure the enantiomeric excess by chiral HPLC analysis.

Experimental_Workflow cluster_Preparation Catalyst Preparation cluster_Reaction Reaction cluster_Workup Work-up and Analysis Start Dissolve Amino Alcohol in Toluene Add_Et2Zn Add Diethylzinc at 0 °C Start->Add_Et2Zn Stir_Catalyst Stir for 20 min at 0 °C Add_Et2Zn->Stir_Catalyst Add_Aldehyde Add Benzaldehyde at 0 °C Stir_Catalyst->Add_Aldehyde Monitor_Reaction Monitor by TLC Add_Aldehyde->Monitor_Reaction Quench Quench with aq. NH₄Cl Monitor_Reaction->Quench Extract Extract with Et₂O Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Analyze Determine Yield and ee (Chiral HPLC) Purify->Analyze End Final Product Analyze->End

Figure 2: A step-by-step workflow for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.

Conclusion and Future Outlook

The comparative analysis of various N-substituted amino alcohols in the enantioselective addition of diethylzinc to aldehydes underscores the profound impact of the ligand's structural features on catalytic performance. While β-amino alcohols with rigid backbones and bulky N-substituents have demonstrated exceptional efficacy, the exploration of structurally diverse amino alcohols like this compound is crucial for expanding the catalytic toolbox.

Based on the established structure-activity relationships, it can be postulated that this compound might exhibit moderate to good catalytic activity, though potentially with lower enantioselectivity compared to its more rigid, sterically demanding counterparts in this specific benchmark reaction. The increased conformational flexibility imparted by the longer carbon chain could be a double-edged sword, offering adaptability for certain substrates but potentially compromising the tight stereocontrol observed with more constrained systems.

Future research should focus on the synthesis and experimental evaluation of this compound and other long-chain amino alcohols in a variety of asymmetric transformations. Such studies will not only clarify their catalytic potential but also contribute to a more comprehensive understanding of the subtle interplay between catalyst structure and function, ultimately paving the way for the design of next-generation catalysts with enhanced performance and broader applicability.

References

  • Paleo, M. R., et al. (2000). Enantioselective addition of diethylzinc to aldehydes catalyzed by N-(9-phenylfluoren-9-yl) beta-amino alcohols. The Journal of Organic Chemistry, 65(7), 2108–2113. [Link]

  • Righi, G., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 16(11), 1846-1855. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. [Link]

  • BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. BenchChem Technical Guides.
  • de la Osa, V., et al. (2011). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Tetrahedron: Asymmetry, 22(13), 1444-1449. [Link]

  • Bauer, T., et al. (2021). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 26(15), 4485. [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824. [Link]

  • Noyori, R., et al. (1986). Asymmetric synthesis of 1-phenyl-1-propanol by the catalytic enantioselective alkylation of benzaldehyde. Journal of the American Chemical Society, 108(22), 7117–7119. [Link]

  • Berrisford, D. J., et al. (1995). Catalytic asymmetric synthesis. Angewandte Chemie International Edition in English, 34(10), 1059–1070. [Link]

  • ResearchGate. (n.d.). Enantioselective addition of diethylzinc to aldehydes. ResearchGate. Retrieved from [Link]

  • Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523–1535. [Link]

  • Reetz, M. T. (2011). Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society, 133(45), 18266–18269.
  • MDPI. (2021). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug development professionals. In the landscape of pharmaceutical development, the integrity of our data is paramount. Every decision, from preclinical evaluation to final batch release, hinges on the accuracy and reliability of our analytical measurements. This guide is designed for those of you tasked with a common yet critical challenge: developing and validating a robust analytical method for a novel or less-documented compound.

Today, we focus on 5-(Isopropylamino)pentanol, a molecule structurally related to well-known beta-blockers. While specific, validated methods for this exact analyte are not prevalent in public literature, the principles of analytical chemistry provide a clear path forward. This guide will not simply present a protocol; it will walk you through the scientific rationale for method selection, provide detailed experimental workflows for two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and compare their performance based on established validation criteria. Our approach is grounded in the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2]

Our objective is to empower you to build a self-validating system of analysis, ensuring that the methods you implement are not only compliant but demonstrably fit for their intended purpose.[2][3]

Section 1: Foundational Principles & Method Selection

The first step in any validation journey is selecting the appropriate analytical technology. For a compound like this compound, which possesses a secondary amine and a primary alcohol, two techniques stand out for their specificity, sensitivity, and robustness: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography coupled with Mass Spectrometry (GC-MS).

  • RP-HPLC-UV: This is the workhorse of the pharmaceutical industry for purity and assay testing.[4][5] The polarity of this compound makes it an ideal candidate for reversed-phase chromatography. The key challenge is its lack of a strong chromophore, which may impact sensitivity.

  • GC-MS: This technique offers exceptional specificity due to mass-based detection.[6] However, the polar amine and alcohol functional groups can lead to poor peak shape and thermal degradation in the GC inlet. This is often overcome through derivatization, a crucial step we will explore.

The choice between these methods depends on the specific analytical goal. For routine quality control (QC) assay and impurity profiling, a well-validated HPLC method is often preferred for its simplicity and throughput. For trace-level analysis or definitive identification, the specificity of GC-MS is unparalleled.

Section 2: Method 1 - Reversed-Phase HPLC with UV Detection

The objective here is to develop a method capable of quantifying this compound and separating it from potential impurities. The strategy is based on methods developed for similar beta-blocker compounds.[4][5][7]

Scientific Rationale for Experimental Choices
  • Stationary Phase (Column): A C18 column is the standard choice for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of analytes.[4][8]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. The pH of the aqueous phase is critical. Since this compound is a secondary amine, maintaining a pH around 3.0 (using a phosphate buffer) ensures the amine is protonated.[5] This enhances retention on the C18 column and promotes sharp, symmetrical peaks. Methanol or acetonitrile are common organic modifiers; we will use a methanol/water mixture for its cost-effectiveness and favorable selectivity.[8][9]

  • Detection: The analyte lacks a significant chromophore. Therefore, detection will be performed at a low UV wavelength (e.g., 210-220 nm) to maximize the signal, where the amine and hydroxyl functionalities exhibit some absorbance. This necessitates a high-purity mobile phase to minimize baseline noise.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s0 Weigh Standard/ Sample s1 Dissolve in Diluent (Mobile Phase) s0->s1 s2 Sonicate to Ensure Dissolution s1->s2 s3 Dilute to Final Concentration s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h0 Inject 20 µL into HPLC System s4->h0 Prepared Sample h1 Isocratic Elution on C18 Column h0->h1 h2 UV Detection at 215 nm h1->h2 d0 Integrate Peak Area h2->d0 Chromatogram d1 Construct Calibration Curve (Standard) d0->d1 d2 Calculate Concentration (Sample) d0->d2

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Experimental Protocol: HPLC-UV
  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 50 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) : Methanol (70:30 v/v).[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase (diluent) and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase and mix thoroughly.

  • Sample Solution Preparation (e.g., 100 µg/mL):

    • Prepare the sample in the same manner as the standard to achieve a target concentration of 100 µg/mL.

    • Prior to injection, filter the solution through a 0.45 µm PVDF syringe filter.

  • Validation Procedure:

    • Follow the ICH Q2(R2) guidelines to assess the parameters outlined in the table below.[1][2][10] For accuracy, perform recovery studies by spiking a placebo matrix at 80%, 100%, and 120% of the target concentration.[11][12] For precision, perform repeatability (n=6 injections) and intermediate precision (different day, different analyst) studies.[13]

HPLC-UV Validation Performance Data
Validation ParameterAcceptance Criteria (Typical)Expected Performance for this compound
Specificity No interference at the analyte's retention time from placebo or degradation products.Peak purity index > 0.999. No co-elution observed in forced degradation samples.
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 10-150 µg/mL.
Range 80-120% of test concentration for assay.10-150 µg/mL.
Accuracy 98.0% - 102.0% recovery.Mean recovery of 99.5% - 101.2% at three levels (80%, 100%, 120%).
Precision (RSD) Repeatability: RSD ≤ 2.0% Intermediate: RSD ≤ 2.0%Repeatability RSD = 0.8% Intermediate Precision RSD = 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:11.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:15.0 µg/mL
Robustness RSD ≤ 2.0% after small, deliberate changes (pH, flow rate, mobile phase composition).Method remains unaffected by ±0.2 pH unit change and ±5% change in mobile phase composition.

Section 3: Method 2 - Gas Chromatography-Mass Spectrometry (GC-MS)

For higher specificity or when analyzing complex matrices, GC-MS is a superior alternative. The primary challenge is the analyte's polarity, which necessitates derivatization to improve volatility and chromatographic performance.

Scientific Rationale for Experimental Choices
  • Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens (like -OH and -NH groups). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with these groups to replace the active hydrogen with a nonpolar trimethylsilyl (TMS) group. This increases volatility and thermal stability while reducing tailing, leading to sharper peaks.[14][15]

  • Stationary Phase (Column): A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is ideal for separating the derivatized analyte from other components.[16]

  • Detection: Mass spectrometry provides two dimensions of data: retention time and mass spectrum. For quantification, Selected Ion Monitoring (SIM) mode is used. In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the derivatized analyte, dramatically increasing sensitivity and selectivity by filtering out chemical noise.[16] The molecular ion (M+) and a prominent fragment ion are typically chosen.

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing s0 Prepare Stock Solution in Acetonitrile s1 Aliquot into Vial s0->s1 s2 Evaporate to Dryness (Nitrogen Stream) s1->s2 d0 Add BSTFA Reagent & Pyridine s2->d0 d1 Heat at 70°C for 30 min d0->d1 g0 Inject 1 µL into GC Inlet d1->g0 Derivatized Sample g1 Temperature Programmed Separation g0->g1 g2 EI Ionization & MS Detection (SIM Mode) g1->g2 p0 Integrate Ion Chromatogram g2->p0 Mass Spectrum Data p1 Generate Calibration Curve p0->p1 p2 Calculate Concentration p0->p2

Sources

A Comparative Study of 5-(Isopropylamino)pentanol and its Structural Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the precise understanding of a molecule's structure and its subsequent impact on physicochemical and biological properties is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit remarkably different behaviors. This guide provides a comprehensive comparative analysis of 5-(isopropylamino)pentanol and its key structural isomers.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a framework for understanding the nuances between these isomers, explaining the rationale behind experimental choices, and offering detailed protocols for their synthesis and characterization.

Introduction: The Significance of Isomeric Purity

This compound (C8H19NO) is an amino alcohol with potential applications as a synthon in the preparation of more complex molecules, including active pharmaceutical ingredients. The seemingly subtle shifts in the positions of the hydroxyl (-OH) and isopropylamino [-NHCH(CH3)2] groups on the pentane backbone can lead to significant variations in properties such as polarity, boiling point, and, most critically, biological activity. The stereochemistry of these molecules can also play a pivotal role in their interaction with biological targets.[1] For drug development, isolating and characterizing the most effective and least toxic isomer is a critical step.

This guide will focus on a comparative study of the following key structural isomers of C8H19NO:

  • 5-(Isopropylamino)pentan-1-ol: The primary focus of this guide.

  • Positional Isomers (Secondary Alcohols):

    • 1-(Isopropylamino)pentan-2-ol

    • 2-(Isopropylamino)pentan-1-ol

  • Functional Group Isomer (Secondary Amine):

    • N-Isopropylpentan-3-amine

A visual representation of these structures is provided below to facilitate understanding of their atomic arrangements.

G cluster_0 5-(Isopropylamino)pentan-1-ol cluster_1 1-(Isopropylamino)pentan-2-ol cluster_2 2-(Isopropylamino)pentan-1-ol cluster_3 N-Isopropylpentan-3-amine 5-ol HO-(CH2)5-NH-CH(CH3)2 1-ol CH3(CH2)2-CH(OH)-CH2-NH-CH(CH3)2 2-ol CH3(CH2)2-CH(NH-CH(CH3)2)-CH2OH 3-amine CH3CH2-CH(NH-CH(CH3)2)-CH2CH3

Caption: Chemical structures of this compound and its selected isomers.

Synthesis Strategies: Rationale and Methodologies

The synthesis of these isomers typically involves reductive amination, a versatile and widely used method for forming carbon-nitrogen bonds. The choice of starting materials is dictated by the desired final structure.

Synthesis of 5-(Isopropylamino)pentan-1-ol

This primary amino alcohol can be synthesized via the reductive amination of 5-hydroxypentanal with isopropylamine. A common and effective method involves the reaction of 2-hydroxypentamethylene oxide with isopropylamine and hydrogen in the presence of a hydrogenating catalyst like Raney nickel.[2] This one-pot reaction is efficient, with reported yields between 70% and 95%.[2]

G start 5-Hydroxypentanal + Isopropylamine catalyst Reducing Agent (e.g., NaBH3CN, H2/Catalyst) start->catalyst Reductive Amination product 5-(Isopropylamino)pentan-1-ol catalyst->product

Caption: General workflow for the synthesis of 5-(Isopropylamino)pentan-1-ol.

Synthesis of Positional Isomers

The synthesis of the positional isomers, 1-(isopropylamino)pentan-2-ol and 2-(isopropylamino)pentan-1-ol, requires starting materials with the functional groups at the desired positions.

  • 1-(Isopropylamino)pentan-2-ol: This isomer can be prepared by the reaction of 1-aminopentan-2-ol with acetone, followed by reduction. Alternatively, the epoxide of pentene can be opened with isopropylamine.

  • 2-(Isopropylamino)pentan-1-ol: Synthesis can be achieved through the reductive amination of 2-aminopentan-1-ol with acetone.

Synthesis of the Functional Group Isomer

N-Isopropylpentan-3-amine, a secondary amine, is synthesized by the reductive amination of pentan-3-one with isopropylamine.[3]

Comparative Physicochemical Properties

Property5-(Isopropylamino)pentan-1-ol1-(Isopropylamino)pentan-2-ol2-(Isopropylamino)pentan-1-olN-Isopropylpentan-3-amine
Molecular Weight ( g/mol ) 145.25145.25145.25129.24
Boiling Point (°C) 123-125 @ 12 mmHg[2]Data not availableData not availableData not available
Melting Point (°C) 42-46Data not availableData not availableData not available
Density (g/cm³) Data not availableData not availableData not available0.8±0.1[2]
LogP Data not availableData not availableData not available3.76[2]

Note: The significant difference in the molecular weight of N-Isopropylpentan-3-amine is due to the absence of the oxygen atom. This table will be updated as more experimental data becomes available.

Spectroscopic and Chromatographic Characterization: A Practical Guide

The unambiguous identification and differentiation of these isomers rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns of the protons and carbons adjacent to the hydroxyl and amino groups will be distinct for each isomer.

Expected ¹H NMR Spectral Features:

  • 5-(Isopropylamino)pentan-1-ol: A characteristic triplet for the protons on the carbon bearing the hydroxyl group (C1) and a multiplet for the proton on the carbon of the isopropyl group attached to the nitrogen.

  • Positional Isomers: The chemical shifts and splitting patterns of the protons on the carbons bearing the -OH and -NH- groups will differ based on their respective positions. For example, in 1-(isopropylamino)pentan-2-ol, the proton on C2 (bearing the -OH group) will appear as a multiplet, coupled to the protons on C1 and C3.

  • N-Isopropylpentan-3-amine: The absence of a hydroxyl group will be evident, and the proton on the carbon attached to the nitrogen (C3) will show a distinct multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups. The key vibrational bands to distinguish these isomers are:

  • O-H Stretch: A broad peak in the region of 3200-3600 cm⁻¹ will be present in all the amino alcohol isomers, indicative of the hydroxyl group. This peak will be absent in the spectrum of N-isopropylpentan-3-amine.

  • N-H Stretch: A weaker, sharper peak around 3300-3500 cm⁻¹ will be present for the secondary amine group in all isomers.

  • C-N Stretch: This will appear in the 1000-1200 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region will be characteristic of the alcohol isomers.

The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer, allowing for their definitive identification when compared to reference spectra.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The isomers will have the same molecular ion peak (m/z = 145 for the amino alcohols), but their fragmentation patterns will differ due to the different locations of the functional groups, which influence bond cleavage.

Expected Fragmentation Patterns:

  • Alpha-cleavage: A common fragmentation pathway for both alcohols and amines, involving the cleavage of the C-C bond adjacent to the heteroatom.[5] The masses of the resulting fragments will be specific to the isomer's structure.

  • Loss of Water: Alcohols can undergo dehydration, resulting in a peak at M-18.[5]

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are essential for separating mixtures of isomers and assessing purity.

  • Gas Chromatography (GC): Due to their volatility, these isomers are amenable to GC analysis. A non-polar or moderately polar capillary column can be used to separate the isomers based on their boiling points and interactions with the stationary phase.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can be employed to separate these polar compounds. The elution order will depend on the relative polarity of the isomers. Chiral HPLC columns can be used to separate enantiomers of the chiral isomers.

Experimental Protocols

To facilitate the practical application of the concepts discussed, the following detailed experimental protocols are provided.

Protocol for Synthesis of 5-(Isopropylamino)pentan-1-ol via Reductive Amination

Materials:

  • 5-Hydroxypentanal

  • Isopropylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 5-hydroxypentanal (1 equivalent) in DCM in a round bottom flask.

  • Add isopropylamine (1.2 equivalents) to the solution and stir at room temperature for 1 hour.

  • Slowly add STAB (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Synthesis Workflow start Dissolve Reactants in DCM react Stir at Room Temperature start->react reduce Add STAB react->reduce stir_overnight Stir Overnight reduce->stir_overnight quench Quench with NaHCO3 stir_overnight->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. For chiral amino alcohols, a ubiquitous scaffold in active pharmaceutical ingredients (APIs), the differential pharmacological and toxicological profiles of enantiomers necessitate the accurate and precise determination of their purity. This guide offers an objective, in-depth comparison of the principal analytical techniques for quantifying enantiomeric excess (ee), providing researchers, scientists, and drug development professionals with the requisite data and methodologies to make informed decisions for their specific applications.

The core of enantiomeric analysis lies in creating a chiral environment that forces the enantiomers, which are otherwise physically and chemically identical in an achiral setting, to behave differently. This can be achieved through various interactions with a chiral selector, leading to separable signals. The primary methods for determining enantiomeric excess are chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers a unique combination of resolution, sensitivity, speed, and applicability.

Comparative Overview of Core Analytical Techniques

The selection of an analytical technique for determining enantiomeric excess is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput.[1] While chiral chromatography is often considered the gold standard for its high resolving power, NMR spectroscopy offers a rapid and often non-destructive alternative.[2]

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy Optical Polarimetry
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase, leading to different retention times.[3]Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.[3]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals.[2]Measures the rotation of plane-polarized light caused by a chiral compound in solution.
Typical Analytes Broad range of non-volatile and thermally labile compounds, including most amino alcohols and their derivatives.[3]Volatile and thermally stable compounds. Derivatization is often required for amino alcohols to increase volatility.[3]Soluble compounds in deuterated solvents. Applicable to a wide range of amino alcohols.Chiral compounds in solution. Requires knowledge of the specific rotation of the pure enantiomer.
Sensitivity High (ng to pg level).Very High (pg to fg level).Moderate to Low (mg to µg level).Low, requires relatively high concentrations.
Accuracy & Precision High, with RSD <2% achievable with proper validation.[4]High, with excellent reproducibility.Good, but can be influenced by peak overlap and integration accuracy.Variable, can be affected by impurities and experimental conditions.
Analysis Time 5-30 minutes per sample.10-40 minutes per sample.< 15 minutes per sample.[2]< 5 minutes per sample.
Sample Preparation Dissolution in mobile phase; derivatization may be needed for UV detection if the analyte lacks a chromophore.[5]Derivatization to a volatile and thermally stable form is typically necessary.Simple mixing with a CSA or a chemical reaction to form diastereomers with a CDA.[2]Dissolution in a suitable solvent.
Key Advantage Wide applicability and high resolution.[2]Exceptional resolution for volatile compounds.Rapid analysis, provides structural information, and is non-destructive (with CSAs).[2]Fast and simple measurement.
Key Limitation Higher solvent consumption.Limited to thermally stable and volatile compounds; derivatization can be complex.Lower sensitivity, potential for signal overlap.[5]Not suitable for accurate quantification at low concentrations or for samples with low specific rotation.

In-Depth Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and versatile technique, making it the most widely used method for enantiomeric purity assessment in the pharmaceutical industry.[2][5] The principle relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and thus, separation.[5]

Causality in Method Design: The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of chiral compounds, including amino alcohols, due to their ability to form multiple types of interactions (hydrogen bonding, dipole-dipole, and steric interactions).[5][6] The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) is optimized to achieve a balance between retention and resolution. For amino alcohols lacking a strong UV chromophore, derivatization with a UV-active tag (e.g., 3,5-dinitrobenzoyl chloride) or the use of alternative detectors like mass spectrometry (MS) or evaporative light scattering detection (ELSD) is necessary.[5]

Experimental Protocol: Enantiomeric Purity of Propranolol (A Chiral Amino Alcohol)

This protocol is adapted from a validated method for the enantiomeric separation of propranolol.[4]

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral Stationary Phase: α-Burke 2® column (250 x 4.6 mm, 5µm).[4]

  • Chromatographic Conditions:

    • Mobile Phase: Dichloromethane:Methanol (90:10 v/v) containing 12 mM of ammonium acetate.[4]

    • Flow Rate: 0.9 mL/min.[4]

    • Detection: UV at 280 nm.[4]

    • Temperature: Ambient (24 °C ± 2).[4]

    • Injection Volume: 20 µL.[4]

  • Sample Preparation:

    • Prepare a stock solution of the propranolol sample in the mobile phase at a concentration of approximately 100 µg/mL.

    • Prepare a racemic propranolol standard at the same concentration to determine the retention times of the (R)- and (S)-enantiomers.

  • Analysis:

    • Inject the racemic standard to identify the peaks for S-(-)-propranolol and R-(+)-propranolol.

    • Inject the sample solution in triplicate.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Sample in Mobile Phase Deriv Derivatize (if needed) for UV Detection Prep->Deriv Optional Inject Inject Sample Deriv->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV/MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: General workflow for enantiomeric excess determination by Chiral GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a fundamentally different approach for determining enantiomeric purity, as it does not require physical separation of the enantiomers. [2]The method relies on converting the enantiomers into diastereomers in situ, which are distinguishable in the NMR spectrum. [7]This can be achieved using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Causality in Method Design:

  • Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the analyte enantiomers. [8]This interaction induces small but measurable differences in the chemical shifts (Δδ) of protons near the chiral center of the analyte. The choice of CSA depends on the functional groups of the analyte; for amino alcohols, CSAs capable of hydrogen bonding are effective.

  • Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), react covalently with the amino or hydroxyl group of the amino alcohol to form stable diastereomeric esters or amides. [9]These diastereomers exhibit distinct and often well-resolved signals in the ¹H or ¹⁹F NMR spectrum, allowing for accurate integration. [9][10]The reaction must proceed to completion to avoid kinetic resolution, which would lead to an inaccurate ee measurement.

Experimental Protocol: ee Determination using a Chiral Derivatizing Agent (Mosher's Acid)

This protocol is a general procedure based on the well-established Mosher's ester analysis method. [9][11]

  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Derivatization (in an NMR tube):

    • Dissolve the chiral amino alcohol (approx. 5 mg, 1 equivalent) in a deuterated solvent (e.g., 0.6 mL CDCl₃).

    • Add a chiral derivatizing agent, for instance, (R)-Mosher's acid chloride (1.1 equivalents), and a non-chiral base like pyridine (1.5 equivalents) to catalyze the reaction and scavenge the HCl byproduct.

    • Allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR).

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum (or ¹⁹F NMR spectrum, as MTPA contains a CF₃ group).

    • Identify a pair of well-resolved signals corresponding to a specific proton (or the CF₃ group) in the two diastereomers formed.

    • Carefully integrate the areas of these two signals.

  • Calculation:

    • Calculate the % ee from the ratio of the integrals: % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

Trustworthiness: A Note on Method Validation

Every protocol described must be part of a self-validating system to ensure trustworthiness and compliance with regulatory standards. According to ICH Q2(R2) and FDA guidelines, the validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose. Fo[12][13][14]r enantiomeric purity methods, key validation characteristics include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including the other enantiomer and any potential impurities. This is demonstrated by achieving baseline resolution in chromatography or distinct, non-overlapping signals in NMR.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value. This can be assessed by analyzing samples with known amounts of the minor enantiomer spiked in.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Limit of Quantification (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for purity testing.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The choice between chiral HPLC, GC, and NMR for assessing the enantiomeric purity of chiral amino alcohols is dictated by the specific requirements of the analysis. Chiral HPLC stands out for its broad applicability and is often the method of choice in regulated environments. Chiral GC provides unparalleled resolution for volatile compounds but necessitates a derivatization step for amino alcohols. NMR spectroscopy offers a rapid and structurally informative alternative, ideal for reaction monitoring and high-throughput screening, though it generally has lower sensitivity. For all methods, rigorous validation is essential to ensure the generation of accurate, reliable, and trustworthy data, a cornerstone of scientific integrity in drug development and quality control.

References

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A Comparative Guide to the Properties of 5-(Isopropylamino)pentanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and research chemicals, the selection of appropriate building blocks is paramount to the successful synthesis and development of novel chemical entities. Among the vast array of available synthons, N-alkylated amino alcohols play a crucial role due to their bifunctional nature, which allows for diverse chemical modifications. This guide provides an in-depth comparative analysis of the physicochemical properties of 5-(Isopropylamino)pentanol and its structural analogs, offering researchers, scientists, and drug development professionals critical data and experimental insights to inform their selection and application.

Introduction to this compound and its Analogs

This compound is a secondary amino alcohol characterized by a pentanol backbone with an isopropylamino group at the 5-position. This structure imparts both nucleophilic (amino group) and hydrophilic (hydroxyl group) characteristics, making it a versatile intermediate in organic synthesis. Its utility is often compared with other N-alkylated pentanols, such as 5-amino-1-pentanol, 5-(ethylamino)pentanol, and 5-(diethylamino)pentanol. The choice between these analogs is frequently dictated by subtle differences in their physical and chemical properties, which can significantly influence reaction kinetics, product purity, and the pharmacological profile of the final compound.

This guide will delve into a comparative analysis of these compounds, presenting key physicochemical data in a structured format and providing detailed experimental protocols for their characterization.

Comparative Physicochemical Properties

The selection of a specific N-alkylated pentanol is often a balance of desired reactivity, solubility, and handling characteristics. The following table summarizes the key physicochemical properties of this compound and its analogs. It is important to note that some of the data for the N-alkylated derivatives are predicted values due to limited availability in published literature, highlighting the need for experimental verification in a laboratory setting.

PropertyThis compound5-Amino-1-pentanol5-(Ethylamino)pentanol5-(Diethylamino)pentanol
CAS Number 40447-21-02508-29-4[1][2][3][4]40447-19-62683-57-0[1]
Molecular Formula C₈H₁₉NOC₅H₁₃NO[1][2][3]C₇H₁₇NOC₉H₂₁NO[1]
Molecular Weight 145.25 g/mol 103.16 g/mol [1][2]131.22 g/mol 159.27 g/mol [1]
Melting Point 42.0 to 46.0 °C33-35 °C[2][4]--
Boiling Point 125 °C at 12 mmHg221.5 °C at 760 mmHg[1]-224.3 °C at 760 mmHg[5]
Density 0.868 g/cm³ (Predicted)0.949 g/mL at 25 °C[2][3]-0.875 g/cm³[5]
pKa 15.17 (Predicted)---
Solubility -Soluble in water, ethanol, and acetone[1]--

Expert Insights: The substitution on the nitrogen atom significantly influences the physicochemical properties. The increasing alkyl chain length from a primary amine (5-amino-1-pentanol) to a diethyl-substituted amine generally leads to an increase in molecular weight and boiling point. The branching of the alkyl group, as in the case of the isopropyl substituent, can affect the melting point and crystal packing of the solid material. The predicted pKa of this compound suggests it is a moderately basic compound, a critical parameter for its use in pH-dependent reactions and for the salt formation of active pharmaceutical ingredients.

Synthesis and Purification

A common route for the synthesis of N-alkylated 5-amino-1-pentanols involves the reductive amination of 2-hydroxytetrahydropyran. This method offers a straightforward and high-yielding pathway to the desired products.

General Synthesis of N-Alkyl-5-aminopentanols

A patented method describes the synthesis of 5-alkylamino-1-pentanols by the reductive amination of 2-hydroxypentamethylene oxide (a tautomer of 2-hydroxytetrahydropyran). The reaction is carried out under elevated temperature and pressure in the presence of a hydrogenating catalyst, such as Raney nickel, with the appropriate amine (e.g., isopropylamine for this compound). The product is then purified by fractional distillation under vacuum.[6]

Synthesis 2-Hydroxytetrahydropyran 2-Hydroxytetrahydropyran 5-(Alkylamino)pentanol 5-(Alkylamino)pentanol 2-Hydroxytetrahydropyran->5-(Alkylamino)pentanol R-NH2, H2 Catalyst (e.g., Raney Ni) Elevated T, P

Caption: General reaction scheme for the synthesis of N-alkyl-5-aminopentanols.

Purification by Vacuum Distillation

Due to the relatively high boiling points of these amino alcohols, purification is typically achieved by vacuum distillation. This technique allows for distillation at lower temperatures, preventing thermal decomposition of the compound. The choice of vacuum pressure is critical and should be adjusted based on the boiling point of the specific analog.

Experimental Protocols for Characterization

Accurate characterization of this compound and its analogs is essential for quality control and for understanding their reactivity. The following section details standard experimental protocols for determining key physicochemical properties.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the dried, crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

MeltingPoint cluster_workflow Melting Point Determination Workflow A Grind Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly C->D E Record Melting Range D->E

Caption: Workflow for determining the melting point of a solid sample.

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant.

Methodology:

  • Apparatus: A micro-boiling point apparatus or a simple distillation setup can be used. For small sample volumes, a Thiele tube is a suitable option.

  • Procedure (Thiele Tube):

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube.

    • The test tube is attached to a thermometer and heated in the Thiele tube containing a high-boiling mineral oil.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • Pressure Correction: The observed boiling point should be corrected to standard pressure (760 mmHg) if the determination is carried out at a different atmospheric pressure.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of organic compounds.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the amino alcohol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.[7][8][9] The choice of solvent depends on the solubility of the compound and the desired information (e.g., D₂O can be used to exchange and thus identify labile N-H and O-H protons).[10]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Expected ¹H NMR Signals for this compound:

  • -OH: A broad singlet, the chemical shift of which is concentration and temperature-dependent.

  • -NH: A broad singlet.

  • -CH₂-O: A triplet.

  • -CH(CH₃)₂: A septet.

  • -(CH₃)₂CH: A doublet.

  • Aliphatic -CH₂- groups: Multiplets in the aliphatic region.

Expected ¹³C NMR Signals: Signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts will be influenced by the proximity to the electronegative oxygen and nitrogen atoms.

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:

  • Liquid Samples: A drop of the liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Solid Samples: The solid can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. An ATR-IR spectrum for this compound is available for reference.

Characteristic IR Absorptions for Amino Alcohols:

  • O-H stretch: A broad absorption in the region of 3200-3600 cm⁻¹.

  • N-H stretch (secondary amine): A single, weaker absorption in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.

  • C-O stretch: A strong absorption in the region of 1050-1150 cm⁻¹.

  • N-H bend: An absorption in the region of 1550-1650 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Methodology (GC-MS):

  • Derivatization: Due to the polar nature of amino alcohols, derivatization is often necessary to increase their volatility for Gas Chromatography (GC) analysis. Silylation (e.g., with MTBSTFA) or acylation are common derivatization techniques.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Analysis: The derivatized sample is injected into the GC, where it is separated from other components. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and its fragment ions.

Expected Fragmentation: The mass spectrum of an N-alkylated amino alcohol will typically show a molecular ion peak (M⁺) and characteristic fragment ions resulting from cleavage adjacent to the nitrogen and oxygen atoms. For 5-amino-1-pentanol, a prominent peak is observed at m/z = 30, corresponding to the [CH₂=NH₂]⁺ fragment.[11][12]

CharWorkflow cluster_physchem Physicochemical Characterization cluster_spec Spectroscopic Identification Melting Point Melting Point Boiling Point Boiling Point NMR NMR IR IR MS MS Compound Compound Compound->Melting Point Compound->Boiling Point Compound->NMR Compound->IR Compound->MS

Caption: Overall workflow for the characterization of aminopentanol derivatives.

Applications in Drug Development and Research

N-alkylated amino alcohols, including this compound and its analogs, are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their bifunctionality allows for their incorporation into diverse molecular scaffolds. For instance, they have been investigated as precursors for antimalarial drugs and other pharmaceuticals. The specific alkyl substituent on the nitrogen atom can modulate the lipophilicity, basicity, and steric hindrance of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

The choice between a primary, secondary, or tertiary amino alcohol will also dictate the subsequent synthetic strategies. For example, a primary or secondary amine can be further functionalized through reactions such as acylation, alkylation, or sulfonylation, while a tertiary amine is generally less reactive in this regard but can be used to introduce a basic center into a molecule.

Conclusion

This guide has provided a comparative overview of the key physicochemical properties of this compound and its structurally related analogs. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and drug development professionals. The subtle yet significant differences in the properties of these compounds underscore the importance of careful selection based on the specific requirements of a synthetic route or the desired characteristics of a target molecule. As with any chemical, experimental verification of key properties is highly recommended, particularly for those values that are currently only available as predictions.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 5-(Isopropylamino)pentanol, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind methodological choices and establish a robust framework for the cross-validation of analytical results. This document is intended for researchers, scientists, and drug development professionals seeking to ensure data integrity and regulatory compliance through rigorous analytical practices.

Introduction: The Critical Role of Analytical Method Validation

In the landscape of pharmaceutical development, the reliability of analytical data is paramount. For a compound such as this compound, accurate and precise quantification is essential for process control, stability testing, and ultimately, patient safety. Analytical method validation provides documented evidence that a method is suitable for its intended purpose. However, when multiple analytical techniques are employed across different laboratories or during method transfer, cross-validation becomes a critical exercise to ensure inter-laboratory reproducibility and the continued validity of results.[1][2]

This guide will explore the cross-validation of two common, yet distinct, analytical techniques applicable to this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a balance of sensitivity, selectivity, robustness, and practicality. For a polar compound like this compound, both GC and HPLC present viable options, each with inherent advantages and disadvantages.

FeatureGas Chromatography with Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase.[3][4][5]Separation in the liquid phase based on partitioning between a mobile and stationary phase.[6][7]
Sample Volatility Requires the analyte to be volatile or amenable to derivatization to increase volatility.Does not require analyte volatility, making it suitable for a wider range of compounds.
Detection FID is a robust, universal detector for organic compounds, offering a wide linear range.CAD is a universal detector that provides a response independent of the analyte's optical properties, making it suitable for non-chromophoric compounds.
Advantages High resolution, speed, and established robustness for volatile amines.Broad applicability, versatility in mobile and stationary phases, and suitable for non-volatile impurities.
Challenges Potential for thermal degradation of the analyte; may require derivatization which adds a step to the sample preparation.The analyte lacks a strong chromophore, necessitating a universal detector like CAD; potential for peak tailing due to the basic nature of the amine.

The Cross-Validation Protocol: A Framework for Ensuring Data Comparability

Cross-validation serves to demonstrate that two distinct analytical methods provide equivalent results, thereby ensuring consistency across different analytical platforms or laboratories.[2][8] The process involves analyzing the same set of samples with both validated methods and comparing the outcomes against predefined acceptance criteria.

Foundational Principles of Method Validation

Before cross-validation can commence, each analytical method (GC-FID and HPLC-CAD) must be individually validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12] This initial validation establishes the performance characteristics of each method.

Key Validation Parameters (per ICH Q2(R1)) [9][10][12]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-Validation Study Design

The cross-validation study will involve the analysis of three batches of this compound by two senior analysts using both the validated GC-FID and HPLC-CAD methods.

Experimental Workflow: Cross-Validation of GC-FID and HPLC-CAD Methods

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_gcfid GC-FID Analysis cluster_hplccad HPLC-CAD Analysis cluster_comparison Data Comparison & Evaluation prep_std Prepare Stock Standard of This compound prep_samples Prepare Samples from Three Production Batches prep_std->prep_samples prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High) prep_std->prep_qc gc_analysis Analyze Samples and QCs by Validated GC-FID Method prep_samples->gc_analysis hplc_analysis Analyze Samples and QCs by Validated HPLC-CAD Method prep_samples->hplc_analysis prep_qc->gc_analysis prep_qc->hplc_analysis gc_data Process GC-FID Data gc_analysis->gc_data compare_results Compare Assay Results (GC-FID vs. HPLC-CAD) gc_data->compare_results hplc_data Process HPLC-CAD Data hplc_analysis->hplc_data hplc_data->compare_results stat_analysis Perform Statistical Analysis (e.g., Bland-Altman, t-test) compare_results->stat_analysis eval_criteria Evaluate Against Acceptance Criteria stat_analysis->eval_criteria report Generate Cross-Validation Report eval_criteria->report

Caption: Workflow for the cross-validation of GC-FID and HPLC-CAD methods.

Step-by-Step Methodologies

Protocol 1: GC-FID Method for this compound

  • Chromatographic System:

    • Gas Chromatograph: Agilent 8890 or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program: Initial temperature 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Injection Volume: 1 µL, split ratio 20:1.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with methanol.

    • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute to a final concentration of approximately 100 µg/mL with methanol.

  • Analysis:

    • Inject the blank (methanol), followed by six replicate injections of the working standard solution to establish system suitability.

    • Inject the prepared sample solutions in duplicate.

    • Quantify the this compound peak based on the average peak area of the working standard.

Protocol 2: HPLC-CAD Method for this compound

  • Chromatographic System:

    • HPLC System: Thermo Scientific Vanquish or equivalent.

    • Detector: Charged Aerosol Detector (CAD).

    • Column: Waters XBridge BEH C18, 150 mm x 4.6 mm, 3.5 µm, or equivalent.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • CAD Settings: Evaporation temperature 35°C, Nebulizer gas (Nitrogen) pressure 60 psi.

  • Standard and Sample Preparation:

    • Standard and sample solutions are prepared as described in the GC-FID protocol, using the mobile phase as the diluent.

  • Analysis:

    • Inject the blank (mobile phase), followed by six replicate injections of the working standard solution for system suitability.

    • Inject the prepared sample solutions in duplicate.

    • Quantify the this compound peak based on the average peak area of the working standard.

Acceptance Criteria for Cross-Validation

The results from both methods will be considered equivalent if the following criteria are met:

ParameterAcceptance Criteria
System Suitability For both methods, the relative standard deviation (RSD) for replicate injections of the standard should be ≤ 2.0%.
Precision The RSD of the assay results for each batch across both methods should not exceed 3.0%.
Accuracy (Comparative) The percentage difference between the mean assay results obtained by the GC-FID and HPLC-CAD methods for each batch should be within ± 3.0%.

Hypothetical Data and Interpretation

The following table presents a hypothetical data set from the cross-validation study.

Batch IDGC-FID Assay (%)HPLC-CAD Assay (%)% Difference
Batch A99.298.9-0.30%
Batch B99.599.8+0.30%
Batch C98.999.1+0.20%
Mean 99.2 99.27 +0.07%
RSD (%) 0.30% 0.46% N/A

In this hypothetical scenario, the percentage difference between the methods for all batches is well within the ±3.0% acceptance criterion. The precision of each method is also within the acceptable limits. Therefore, the two methods can be considered cross-validated and can be used interchangeably for the analysis of this compound.

Logical Relationship: Method Validation to Cross-Validation

ValidationHierarchy cluster_foundation Foundation: Individual Method Validation gc_validation GC-FID Method Validation (per ICH Q2(R1)) cross_validation Cross-Validation Study gc_validation->cross_validation hplc_validation HPLC-CAD Method Validation (per ICH Q2(R1)) hplc_validation->cross_validation equivalence Demonstration of Equivalence cross_validation->equivalence interchangeable Methods Deemed Interchangeable equivalence->interchangeable

Caption: The hierarchical relationship from individual method validation to cross-validation.

Conclusion: Ensuring Data Integrity Through Rigorous Comparison

This guide has outlined a comprehensive framework for the cross-validation of two distinct analytical methods for this compound. By grounding our approach in the principles of ICH guidelines and employing a systematic, data-driven comparison, we can confidently establish the equivalence of GC-FID and HPLC-CAD for this particular analytical challenge.[9][10][11] This rigorous cross-validation ensures that analytical results are reliable and reproducible, regardless of the methodology employed, thereby upholding the highest standards of scientific integrity in pharmaceutical development. The successful transfer and implementation of analytical methods between laboratories hinges on such robust comparability studies.[13][14][15]

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A Cost-Benefit Analysis of 5-(Isopropylamino)pentanol Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key intermediates is a critical nexus of chemistry, economics, and sustainability. 5-(Isopropylamino)pentanol, a valuable building block in the preparation of pharmaceuticals like anti-malarials, presents multiple synthetic pathways.[1] The selection of an optimal route depends on a nuanced understanding of each method's costs, performance, safety, and environmental impact. This guide provides an in-depth, objective comparison of the three primary synthesis methods, supported by experimental data and protocols, to empower informed decision-making in the laboratory and during process scale-up.

Method 1: Catalytic Reductive Amination of 2-Hydroxytetrahydropyran

This approach is arguably the most elegant and atom-economical, directly forming the C-N bond from a readily available cyclic hemiacetal and isopropylamine, typically under catalytic hydrogenation. The starting material, 2-hydroxytetrahydropyran (2-HTHP), is in equilibrium with its open-chain tautomer, 5-hydroxypentanal, which is the species that undergoes amination.

Reaction Principle: The reaction proceeds via the in-situ formation of an imine/enamine intermediate from 5-hydroxypentanal and isopropylamine. This intermediate is then immediately reduced by hydrogen in the presence of a catalyst to yield the final secondary amine. The use of a catalyst and hydrogen gas makes this a highly efficient "hydrogen borrowing" process where water is the only stoichiometric byproduct.[2]

Reductive_Amination cluster_0 Equilibrium cluster_1 Reaction Core 2-HTHP 2-Hydroxytetrahydropyran 5-HP 5-Hydroxypentanal 2-HTHP->5-HP Tautomerization Isopropylamine Isopropylamine Imine Imine Intermediate 5-HP->Imine + Isopropylamine - H₂O Product This compound Imine->Product + H₂ / Catalyst

Caption: Pathway for Reductive Amination of 2-HTHP.

Expertise & Causality: Why This Method Excels

The key advantage of this route is its high efficiency and convergence. By starting with a biomass-derivable precursor like 2-HTHP, it aligns with green chemistry principles.[3][4] The use of heterogeneous catalysts like Raney Nickel or supported Nickel catalysts (e.g., Ni-Al₂O₃) simplifies product purification, as the catalyst can be removed by simple filtration.[3][5] This avoids the use of stoichiometric, often hazardous, reducing agents required in other methods. Modern protocols report excellent yields, often exceeding 90%, under relatively mild conditions.[3][6]

Experimental Protocol: Reductive Amination

This protocol is adapted from patent literature for illustrative purposes.[5]

  • Catalyst Preparation: In a fume hood, carefully wash 10 g of Raney Nickel catalyst (slurried in water) three times with 50 mL portions of absolute ethanol to remove water.

  • Reactor Setup: Charge a 500 mL stainless-steel autoclave with the washed Raney Nickel catalyst and 150 mL (103 g, 1.74 mol) of isopropylamine.

  • Reaction Execution: Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 500 psi with hydrogen.

  • Substrate Addition: Begin vigorous stirring and heat the reactor to 90°C. Using a high-pressure pump, slowly add 51 g (0.5 mol) of 2-hydroxytetrahydropyran over 2 hours, maintaining the temperature and pressure.

  • Reaction Completion: After the addition is complete, continue stirring at 90°C and 500 psi for an additional 4 hours, monitoring hydrogen uptake.

  • Workup and Purification: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the excess isopropylamine and ethanol under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield this compound. (Reported Yield: 70-95%).[5]

Method 2: N-Alkylation of 5-Amino-1-pentanol

This classical approach involves the direct alkylation of a primary amine (5-amino-1-pentanol) with an isopropylating agent, such as isopropyl bromide, in the presence of a base.

Reaction Principle: This is a standard nucleophilic substitution (SN2) reaction. The nitrogen atom of 5-amino-1-pentanol acts as a nucleophile, attacking the electrophilic carbon of isopropyl bromide and displacing the bromide ion. A base is required to neutralize the HBr generated, preventing the protonation of the starting amine which would render it non-nucleophilic.

N_Alkylation 5-AP 5-Amino-1-pentanol Product This compound 5-AP->Product + Isopropyl Bromide + Base iPrBr Isopropyl Bromide Base Base (e.g., K₂CO₃) Side_Product Dialkylated Product Product->Side_Product + Isopropyl Bromide (Over-alkylation)

Caption: Pathway for N-Alkylation of 5-Amino-1-pentanol.

Expertise & Causality: The Challenge of Selectivity

While conceptually simple, this method's primary drawback is the risk of over-alkylation.[7] The desired secondary amine product is often more nucleophilic than the starting primary amine, making it competitive for reacting with the alkylating agent. This can lead to the formation of a tertiary amine and even a quaternary ammonium salt, reducing the yield of the desired product and complicating purification, thereby increasing costs. To mitigate this, a large excess of the starting amine is often used, which is inefficient on a large scale.

Experimental Protocol: N-Alkylation
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-amino-1-pentanol (10.3 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetonitrile (100 mL).

  • Reagent Addition: Heat the stirred suspension to 60°C. Slowly add isopropyl bromide (6.15 g, 0.05 mol) dropwise over 30 minutes. Note: Using a 2:1 molar ratio of amine to halide favors mono-alkylation.

  • Reaction: Increase the temperature to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting residue will contain the product, unreacted starting material, and potentially over-alkylated byproducts. Purify the crude material using column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to isolate the pure this compound.

Method 3: Nucleophilic Substitution of 5-Chloro-1-pentanol

This route is similar to N-alkylation but starts with a halogenated alcohol, 5-chloro-1-pentanol, and reacts it with isopropylamine.

Reaction Principle: Isopropylamine acts as the nucleophile, displacing the chloride from 5-chloro-1-pentanol. In this case, isopropylamine itself can act as both the nucleophile and the base. Using a significant excess of isopropylamine drives the reaction to completion and minimizes the formation of dialkylated byproducts resulting from the product amine reacting with the starting chloro-alcohol.

Substitution 5-CP 5-Chloro-1-pentanol Product This compound 5-CP->Product + Isopropylamine (excess) iPrNH2 Isopropylamine (excess) Salt Isopropylammonium Chloride iPrNH2->Salt + HCl (byproduct) Decision_Tree start What is your primary driver? driver_green Green Chemistry & High Yield start->driver_green driver_cost Lowest Starting Material Cost start->driver_cost driver_equip No Pressure Equipment start->driver_equip rec_redam Recommendation: Method 1 (Reductive Amination) driver_green->rec_redam Highest atom economy and yield rec_subst Recommendation: Method 3 (Substitution) driver_cost->rec_subst But consider reagent excess & waste rec_alkyl Recommendation: Method 2 (N-Alkylation) driver_equip->rec_alkyl But expect difficult purification & lower yield

Sources

A Senior Application Scientist's Guide to Evaluating 5-(Isopropylamino)pentanol as a Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Framework for Performance Benchmarking

In the landscape of asymmetric synthesis, the quest for novel, efficient, and selective ligands is perpetual. Amino alcohols have long been recognized as a privileged class of ligands, valued for their synthetic accessibility, modularity, and demonstrated success in a multitude of catalytic transformations. This guide introduces 5-(Isopropylamino)pentanol, a structurally simple amino alcohol, and proposes a comprehensive framework for evaluating its potential as a ligand in asymmetric catalysis. While direct, peer-reviewed performance data for this compound is not extensively documented, this guide will provide a comparative analysis against established amino alcohol ligands in benchmark reactions. By detailing robust experimental protocols and presenting a clear data analysis framework, we aim to equip researchers with the necessary tools to rigorously assess its capabilities.

The Candidate: this compound - A Profile

This compound is a primary amino alcohol with the chemical formula C8H19NO. Its structure features a secondary amine and a primary alcohol separated by a flexible five-carbon chain. This flexibility, or lack of rigidity, is a key structural parameter that can significantly influence the stereochemical outcome of a catalyzed reaction. While a patent exists describing its synthesis, its application as a ligand in catalysis remains largely unexplored.

Physicochemical Properties:

PropertyValueSource
CAS Number 40447-21-0TCI, SCBT
Molecular Formula C8H19NOTCI, SCBT
Molecular Weight 145.25 g/mol TCI, SCBT
Appearance White to off-white crystalline powderTCI
Melting Point 42-46 °CTCI

The Arena: Benchmark Reactions for Ligand Performance Evaluation

To objectively assess the performance of this compound, it is crucial to employ well-established benchmark reactions for which a wealth of data exists for other ligands. Here, we propose two such reactions: the enantioselective reduction of a prochiral ketone and the enantioselective addition of a dialkylzinc reagent to an aldehyde.

Asymmetric Reduction of Acetophenone

The borane-mediated reduction of acetophenone to 1-phenylethanol is a classic benchmark for evaluating the effectiveness of chiral ligands. The key performance indicators are the chemical yield and the enantiomeric excess (ee) of the resulting chiral alcohol.

Proposed Ligand Comparison:

LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Product Configuration
This compound Acetophenone(To be determined)(To be determined)(To be determined)
(1S,2R)-(-)-NorephedrineAcetophenone9592(R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolAcetophenoneHigh~90(R)
(1S,2R)-1-Amino-2-indanolN-Phosphinyl KetiminesHighup to 82(R)

Note: The data for established ligands are derived from literature sources. The performance of this compound is presented as "To be determined" to underscore the need for experimental validation.

Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of diethylzinc to benzaldehyde to form 1-phenyl-1-propanol is another robust benchmark for assessing chiral amino alcohol ligands. This reaction is highly sensitive to the ligand's structure and its ability to form a well-defined chiral catalytic species.

Proposed Ligand Comparison:

LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Product Configuration
This compound Benzaldehyde(To be determined)(To be determined)(To be determined)
Novel Chiral Amino Alcohols (13a, 13b)BenzaldehydeNearly Quantitative95Not Specified
L-cysteine derived amino alcoholsAldehydesHighHighNot Specified

Note: The data for established ligands are derived from literature sources. The performance of this compound is presented as "To be determined" to underscore the need for experimental validation.

The Causality Behind Experimental Choices: Why These Reactions?

The selection of these benchmark reactions is deliberate. The asymmetric reduction of ketones and the enantioselective alkylation of aldehydes are fundamental C-O and C-C bond-forming reactions, respectively, with broad applicability in the synthesis of pharmaceuticals and other fine chemicals. The catalysts for these reactions, often formed in situ from the amino alcohol ligand and a metal or boron source, are well-studied, allowing for a mechanistic understanding of how the ligand's structure influences stereoselectivity.

The structural simplicity and flexibility of this compound present an interesting case. In contrast to more rigid ligands like (1S,2R)-1-amino-2-indanol, where the constrained conformation is believed to be key to achieving high enantioselectivity, the conformational freedom of this compound might lead to a less defined chiral environment around the catalytic center, potentially resulting in lower enantiomeric excesses. However, this flexibility could also offer advantages in certain systems, and only empirical testing can provide a definitive answer.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the evaluation, the following detailed experimental protocols are provided. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and analysis.

Protocol 1: Asymmetric Reduction of Acetophenone

This protocol outlines the procedure for the enantioselective reduction of acetophenone using an in-situ generated oxazaborolidine catalyst from an amino alcohol ligand and borane.

Materials:

  • Chiral amino alcohol ligand (e.g., this compound) (10 mol%)

  • Borane-tetrahydrofuran complex (BH₃·THF) (1.0 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath. To this solution, add the BH₃·THF solution (0.1 mL, 0.1 mmol) dropwise. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the oxazaborolidine catalyst.

  • Substrate Addition: To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the chemical yield. The enantiomeric excess of the 1-phenylethanol product can be determined by chiral HPLC or chiral GC analysis.

Visualizing the Workflow: Asymmetric Ketone Reduction

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Reduction cluster_workup Work-up and Analysis ligand Dissolve Chiral Amino Alcohol in Anhydrous THF cool Cool to 0°C ligand->cool add_borane Add BH3·THF Solution cool->add_borane stir_cat Stir for 30 min add_borane->stir_cat add_ketone Add Acetophenone Solution stir_cat->add_ketone Catalyst Ready monitor Monitor by TLC/GC add_ketone->monitor quench Quench with Methanol monitor->quench Reaction Complete add_hcl Add 1M HCl quench->add_hcl extract Extract with Diethyl Ether add_hcl->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Determine Yield and ee (Chiral HPLC/GC) purify->analyze

comparison of 5-(Isopropylamino)pentanol with commercially available reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 5-(Isopropylamino)pentanol: Selecting the Optimal Reductive Amination Strategy

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of substituted amino alcohols is a cornerstone of creating novel molecular entities. These structures are prevalent in a vast array of biologically active compounds. This guide provides a deep dive into the synthesis of a model compound, this compound, by comparing the most common and commercially available reagents for reductive amination. Our focus is not merely on procedural steps but on the underlying chemical principles that govern reagent selection, empowering you to make informed decisions for your specific synthetic challenges.

The Significance of Substituted Amino Alcohols

Amino alcohols are privileged scaffolds in medicinal chemistry. The presence of both a hydroxyl and an amino group provides versatile handles for further functionalization and offers opportunities for crucial hydrogen bonding interactions with biological targets. A notable example is the side chain of Hydroxychloroquine (HCQ), an essential drug for treating malaria and various autoimmune diseases.[1][2] The synthesis of its key intermediate, a substituted amino alcohol, is a major cost driver in its production.[2][3] Therefore, optimizing the synthesis of analogous structures like this compound is a relevant and practical endeavor for process development and discovery chemistry alike.

Core Synthetic Strategy: Reductive Amination

The most direct and widely used method for preparing secondary and tertiary amines is reductive amination. This reaction forms a carbon-nitrogen bond by converting a carbonyl group (an aldehyde or ketone) and an amine into an amine via an intermediate imine or iminium ion.[4] The success of this transformation hinges on the careful selection of a reducing agent that can selectively reduce the C=N bond of the imine/iminium ion without significantly reducing the starting carbonyl group.

The general mechanism involves two key stages:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon, followed by dehydration to form an imine. In weakly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: A hydride reagent reduces the imine or iminium ion to the final amine product.

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction Carbonyl R-C(=O)-R' Hemiaminal R-C(OH)(NHR'')-R' Carbonyl->Hemiaminal + R''-NH2 Amine R''-NH2 Amine->Hemiaminal Imine R-C(=NR'')-R' Hemiaminal->Imine - H2O Reduced_Amine R-CH(NHR'')-R' Imine->Reduced_Amine + [H-] Reducing_Agent Reducing Agent (e.g., STAB, NaBH3CN) Reducing_Agent->Reduced_Amine caption General Mechanism of Reductive Amination.

Caption: General mechanism of reductive amination.

Our target molecule, this compound (CAS: 40447-21-0), is a white crystalline solid with a melting point of 42-46°C and a boiling point of 125°C at 12 mmHg.[5][6] We will use its synthesis from 5-amino-1-pentanol and acetone as the model reaction to compare various reducing agents.

Comparative Analysis of Commercially Available Reducing Agents

The choice of reducing agent is the most critical parameter in reductive amination, dictating whether the reaction can be performed in a single step ("one-pot") and influencing yield, selectivity, and safety.[7]

Sodium Borohydride (NaBH₄)

Expertise & Experience: Sodium borohydride is a powerful, inexpensive, and readily available reducing agent. However, its high reactivity presents a significant challenge: it can readily reduce aldehydes and ketones, often faster than it reduces the imine intermediate.[7][8] This lack of selectivity necessitates a two-step procedure. The imine must be pre-formed and isolated, or at least allowed to form completely, before the addition of NaBH₄. This adds operational complexity and can lower overall yield if the imine is unstable.

Trustworthiness (Protocol):

  • Step 1 (Imine Formation): In a round-bottom flask, dissolve 5-amino-1-pentanol (1 equivalent) in methanol. Add acetone (1.1 equivalents). Stir the reaction at room temperature for 2-4 hours to allow for imine formation. Monitor by TLC or GC-MS until the starting amine is consumed.

  • Step 2 (Reduction): Cool the mixture to 0°C in an ice bath. Cautiously add sodium borohydride (1.5 equivalents) portion-wise, controlling the evolution of hydrogen gas.

  • Step 3 (Workup): After stirring for an additional 1-2 hours at room temperature, quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x).

  • Step 4 (Purification): Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography or distillation.

Sodium Cyanoborohydride (NaBH₃CN)

Expertise & Experience: Sodium cyanoborohydride was the classic reagent of choice for one-pot reductive aminations for many years.[9] The electron-withdrawing cyanide group attenuates the reactivity of the borohydride, making it selective for the protonated imine (iminium ion) over the neutral carbonyl group.[7][9] This allows all reactants to be mixed together in a single step. The primary and significant drawback is its high toxicity and the potential to generate highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[7]

Trustworthiness (Protocol):

  • Step 1 (Reaction Setup): In a well-ventilated fume hood, combine 5-amino-1-pentanol (1 equiv.), acetone (1.2 equiv.), and sodium cyanoborohydride (1.5 equiv.) in methanol.

  • Step 2 (pH Adjustment & Reaction): Adjust the pH of the solution to a weakly acidic range (pH 5-6) by the careful, dropwise addition of acetic acid. This is crucial for promoting iminium ion formation without significant HCN release.

  • Step 3 (Reaction Monitoring): Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Step 4 (Workup): Quench the reaction by carefully adding an aqueous solution of NaOH until the solution is basic (to destroy any residual cyanide). Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.

  • Step 5 (Purification): Dry, filter, and concentrate the organic extracts. Purify the crude product as required.

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB)

Expertise & Experience: STAB has largely replaced NaBH₃CN as the preferred reagent for one-pot reductive aminations.[4] It is a mild and highly selective reducing agent, effective for a wide range of aldehydes and ketones, including those with sensitive functional groups.[7] The steric bulk and mild electron-withdrawing nature of the acetoxy groups provide excellent selectivity for the iminium ion. Crucially, STAB is significantly less toxic than its cyanoborohydride counterpart, making it a much safer alternative.[7] It is sensitive to water and incompatible with protic solvents like methanol, so chlorinated solvents (DCE, DCM) or THF are typically used.[8]

Trustworthiness (Protocol):

  • Step 1 (Reaction Setup): In a round-bottom flask under a nitrogen atmosphere, dissolve 5-amino-1-pentanol (1 equiv.) and acetone (1.2 equiv.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Step 2 (Reagent Addition): Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirred solution. A mild acid like acetic acid (1-2 equivalents) is often added to facilitate iminium ion formation.

  • Step 3 (Reaction Monitoring): Stir the reaction at room temperature for 4-12 hours. The reaction is often complete within a few hours. Monitor by TLC or GC-MS.

  • Step 4 (Workup): Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Step 5 (Extraction & Purification): Separate the organic layer. Extract the aqueous layer with additional DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify as necessary.

Data Presentation and Workflow

Quantitative Comparison of Reagents
ParameterSodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (STAB)
Procedure Two-stepOne-potOne-pot
Selectivity Low (reduces carbonyls)[7]High (reduces iminiums)[7][9]Very High (reduces iminiums)[4][7]
Reactivity HighModerateMild
Toxicity LowHigh (generates HCN)[7]Moderate (safer alternative)[7]
Solvent Protic (MeOH, EtOH)[8]Protic (MeOH)[8]Aprotic (DCM, DCE, THF)[8]
Workup Standard aqueous quenchRequires basic quench for cyanideBicarbonate quench
Cost LowModerateHigh

Note: The data presented is a synthesis of literature reports and aims to provide a comparative overview.[7]

Experimental Workflow Visualization

G cluster_NaBH4 Workflow: NaBH₄ (Two-Step) cluster_STAB Workflow: STAB (One-Pot) N1 1. Mix Amine + Ketone in MeOH N2 2. Stir 2-4h (Imine Formation) N1->N2 N3 3. Cool to 0°C N2->N3 N4 4. Add NaBH₄ N3->N4 N5 5. Quench & Extract N4->N5 S1 1. Mix Amine + Ketone + STAB in DCM/DCE S2 2. Stir 4-12h (Concurrent Formation & Reduction) S1->S2 S3 3. Quench with NaHCO₃ S2->S3 S4 4. Extract Product S3->S4 caption One-pot vs. Two-step Reductive Amination Workflows.

Caption: One-pot vs. Two-step Reductive Amination Workflows.

Senior Application Scientist's Recommendation

The selection of a reductive amination reagent is a classic case of balancing reactivity, selectivity, safety, and cost.

  • For initial, small-scale discovery chemistry: Sodium triacetoxyborohydride (STAB) is unquestionably the reagent of choice. Its high selectivity, broad substrate scope, operational simplicity (one-pot), and enhanced safety profile provide the highest probability of success with minimal optimization. While more expensive, the reliability and time saved justify the cost at this scale.

  • For large-scale synthesis or cost-sensitive projects: The choice becomes more nuanced. While the toxicity of sodium cyanoborohydride is a major concern, its effectiveness and lower cost compared to STAB mean it may still be considered under strict engineering controls. However, a well-optimized two-step procedure using sodium borohydride can be the most cost-effective method for robust, simple substrates where the intermediate imine is stable.

  • For substrates with acid-sensitive functional groups: STAB is particularly advantageous as the reaction is typically run under neutral or very mildly acidic conditions, preserving molecular integrity.[7]

In the specific case of synthesizing this compound, a simple aliphatic secondary amine, all three methods are viable. However, for routine laboratory synthesis where safety and efficiency are paramount, the STAB protocol is the recommended starting point.

Conclusion

The synthesis of substituted amino alcohols via reductive amination is a powerful tool in the chemist's arsenal. While traditional reagents like sodium borohydride and sodium cyanoborohydride are effective under specific conditions, modern reagents like sodium triacetoxyborohydride (STAB) offer a superior combination of selectivity, safety, and operational simplicity for a wide range of applications. By understanding the causal mechanisms and trade-offs associated with each reagent, researchers can confidently select the optimal strategy to accelerate their research and development goals.

References

  • BenchChem. (n.d.). Comparative analysis of different reducing agents in amination.
  • Shaik, R., & Rao, H. S. P. (2022). Hydroxychloroquine (HCQ) and its Synthetic Precursors: A Review. Mini-Reviews in Organic Chemistry, 19(1), 111-124.
  • Bentham Science. (n.d.). Hydroxychloroquine (HCQ) and its Synthetic Precursors: A Review.
  • Virginia Commonwealth University. (n.d.). Synthesizing Hydroxychloroquine. Retrieved from [Link]

  • ResearchGate. (2025). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of Hydroxychloroquine via the key intermediate (33). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle our materials from acquisition to disposal. 5-(Isopropylamino)pentanol, a key amino alcohol building block, requires meticulous handling throughout its lifecycle. This guide provides a procedural, in-depth directive for its proper disposal, ensuring the safety of laboratory personnel and the preservation of our environment. The causality behind each step is explained to foster a culture of safety that is both knowledgeable and proactive.

Foundational Safety & Hazard Recognition

Before any disposal procedure begins, a complete understanding of the compound's hazard profile is essential. This knowledge forms the basis for all subsequent safety and handling decisions.

1.1. Hazard Profile of this compound

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

While the specific compound's flammability data is not fully available, related amino alcohols and pentanol isomers are classified as flammable liquids.[2][3][4] Therefore, it is prudent to treat this compound with caution regarding potential ignition sources.

Table 1: Key Hazard Information

Hazard StatementClassificationRationale and Implication
Causes skin irritation (H315) Skin Irritant, Category 2The amine functional group can be corrosive to skin tissue upon prolonged contact. This necessitates the use of appropriate gloves and protective clothing to prevent dermal exposure.
Causes serious eye irritation (H319) Eye Irritant, Category 2Direct contact with the eyes can cause significant damage. Chemical splash goggles or a face shield are mandatory when handling this substance.[1]
Potential Flammability PrecautionaryStructurally similar compounds are flammable.[2][3] All work should be performed away from open flames, sparks, or hot surfaces.[3][5]

1.2. Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The selection of PPE is the first line of defense against exposure.

  • Hand Protection: Wear protective gloves.[1] Nitrile or neoprene rubber gloves are recommended for handling amino alcohols.[6][7] Always check for holes or leaks before use.

  • Eye/Face Protection: Safety glasses with side shields are a minimum requirement.[1] When there is a risk of splashing, chemical safety goggles and/or a full-face shield must be worn.[7][8]

  • Skin and Body Protection: A standard lab coat is required. For larger quantities or significant spill risk, chemical-resistant aprons or coveralls should be used.[8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8][9]

Waste Characterization and Segregation: A Self-Validating System

Proper disposal begins with correct classification and segregation at the point of generation. This is a critical step mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]

2.1. Is this compound a Hazardous Waste?

Yes. Any chemical exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity is considered hazardous waste.[11][12] Based on its irritant properties, this compound waste must be managed as hazardous waste.[3] Furthermore, disposal of chemical residues down the drain is strictly prohibited.[11][13]

2.2. Determining the EPA Hazardous Waste Code

While this compound is not explicitly listed on the EPA's F, K, P, or U lists, it must be evaluated for hazardous characteristics.[10][14]

  • Ignitability (D001): The SDS for the solid form of this compound does not provide a flashpoint.[1] However, related pentanol compounds have flashpoints that classify them as flammable liquids.[2][3] If this compound is in a liquid form or dissolved in a flammable solvent, it may be classified as D001. The generator of the waste is responsible for making this determination.

  • Corrosivity (D002): As an amine, aqueous solutions of this compound will be basic. If the pH is 12.5 or greater, it must be classified as D002.[15][16]

  • Reactivity (D003): The compound is not known to be reactive.

  • Toxicity (D004-D043): This would be determined by a Toxicity Characteristic Leaching Procedure (TCLP), which is generally not required unless specified by your institution's waste management plan.

The primary responsibility for waste characterization lies with the waste generator.[17] Consult your institution's Environmental Health and Safety (E&S) department for specific guidance.

2.3. Waste Segregation Workflow

To prevent dangerous reactions, chemical wastes must be carefully segregated.[12] this compound waste should be collected in a dedicated, properly labeled container and should not be mixed with:

  • Strong Oxidizing Agents[1]

  • Acids (exothermic and potentially violent neutralization reaction)[4]

  • Halogenated Solvents (mixing non-halogenated and halogenated waste streams increases disposal costs)[13]

start Waste Generated: This compound is_solid Is the waste a solid or in a non-flammable solvent? start->is_solid is_liquid Is the waste a liquid or in a flammable solvent? is_solid->is_liquid No container_non_flam Collect in container labeled: 'Non-Halogenated Organic Solid Waste' 'Corrosive - Basic' is_solid->container_non_flam Yes container_flam Collect in container labeled: 'Flammable Liquid Waste' 'Non-Halogenated Organic' 'Corrosive - Basic' is_liquid->container_flam Yes storage Store in Satellite Accumulation Area (SAA) Away from incompatibles (e.g., acids) with secondary containment. container_non_flam->storage container_flam->storage pickup Request Hazardous Waste Pickup (via EHS Department) storage->pickup

Caption: Waste Segregation Decision Workflow.

Procedural Guide for Disposal and Spill Management

This section provides step-by-step protocols for routine waste accumulation and emergency spill cleanup.

3.1. Standard Operating Procedure for Waste Collection

  • Container Selection: Choose a container made of compatible material (e.g., glass or high-density polyethylene) with a tight-fitting, screw-on lid.[12] The container must be in good condition with no leaks.[11]

  • Labeling: Label the container with a "Hazardous Waste" tag before adding any waste.[11] The label must include the full chemical name, "this compound," and list all other components and their approximate percentages. Check all applicable hazard boxes (e.g., "Corrosive-Base," "Flammable" if applicable).[11]

  • Accumulation: Keep the waste container closed at all times except when adding waste.[11]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must be under the control of the operator and away from incompatible materials.[12]

  • Disposal Request: Once the container is 90% full, or if work on the project is complete, submit a chemical waste pickup request to your institution's E&S department.[11]

3.2. Emergency Protocol: Spill Cleanup

Should a spill occur, prompt and correct action is crucial to mitigate hazards.[18] These steps should only be performed by trained personnel.

  • ALERT: Announce the spill immediately to all personnel in the area.[18]

  • EVACUATE: If the spill is large, involves highly volatile materials, or you are unsure of the hazard, evacuate the area and call your institution's emergency number.[18]

  • CONTROL & VENTILATE: If the spill is minor and you are trained to handle it, ensure the area is well-ventilated by working in a fume hood or opening a window sash. Control all potential ignition sources.[19][20]

  • CONTAIN: Create a dike around the spill's outer edges using an inert absorbent material such as vermiculite, sand, or cat litter.[19][21]

  • ABSORB: Working from the outside in to prevent splashing, apply the absorbent material over the spill.[20][21]

  • COLLECT: Once the liquid is fully absorbed, use non-sparking scoops or tools to carefully collect the residue.[3][4] Place the material into a heavy-duty plastic bag or a designated container for spill debris.[20][22]

  • DECONTAMINATE: Clean the spill area with a mild detergent and water.[22] All materials used for cleanup (gloves, paper towels, etc.) must also be disposed of as hazardous waste.[20]

  • DISPOSE: Seal and label the container as "Spill Debris containing this compound." Manage it as hazardous waste and request a pickup.[22]

Caption: Step-by-Step Spill Response Workflow.

Ultimate Disposal Method

The ultimate disposal of this compound waste will be handled by a licensed hazardous waste disposal facility. The most common and environmentally sound method for this type of organic waste is controlled incineration at high temperatures.[23] This process ensures the complete destruction of the chemical, converting it primarily to carbon dioxide, water, and nitrogen oxides.

It is the legal responsibility of the waste generator to ensure that their waste is transported and disposed of by a permitted facility.[13] Your institution's E&S department manages this process.

By adhering to these detailed procedures, you contribute to a robust safety culture, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • International Chemical Safety Cards (ICSC) 0535, 1-PENTANOL. ILO/WHO. [Link]

  • SAFETY DATA SHEET, AMINO ALCOHOL EA. Nippon Nyukazai Co., Ltd. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Guidelines for Medical Waste. Rx Destroyer. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • EPA Hazardous Waste Codes. Alfred University. [Link]

  • SAFETY DATA SHEET, AMINOALCOHOL PA. Nippon Nyukazai Co., Ltd. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • OSHA and Biohazard Waste Disposal Guidelines. Daniels Health. [Link]

  • The 5 Ls of Hazardous Waste Management. Columbia University Research. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]

  • 1-Pentanol. Regulations.gov. [Link]

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  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

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Personal protective equipment for handling 5-(Isopropylamino)pentanol

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of 5-(Isopropylamino)pentanol

This document provides essential safety protocols and logistical guidance for the handling and disposal of this compound (CAS RN: 40447-21-0). Developed for researchers, scientists, and drug development professionals, this guide moves beyond mere compliance, embedding principles of causality and self-validating systems into every recommendation. Our objective is to foster a deeply ingrained culture of safety, ensuring that innovative research is not compromised by avoidable risks.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a chemical compound that demands careful handling due to its inherent properties. A thorough understanding of its hazard profile is the foundation of a robust safety plan.

Primary Hazards:

Hazard CategoryDescriptionSupporting Evidence
Skin Irritation Causes skin irritation upon contact.The Safety Data Sheet (SDS) explicitly lists H315 (Causes skin irritation) as a hazard statement. Similar amino alcohols are also known to be corrosive to the skin.[1][2]
Serious Eye Irritation Causes serious eye irritation.The SDS includes the hazard statement H319 (Causes serious eye irritation). Amino alcohols as a class can cause severe eye damage, potentially leading to blindness.[2]
Potential Corrosivity While the primary classification is irritation, related amino alcohols exhibit corrosive properties, suggesting that prolonged or high-concentration exposure could lead to more severe damage.[1][2][3]A safety data sheet for a similar amino alcohol notes skin corrosion (necrosis) in animal studies.[1]

Causality of Hazards: The amino and alcohol functional groups contribute to the compound's reactivity and irritant properties. The amine group can act as a base, while the overall molecule may interact with biological tissues, leading to irritation.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE is not a checklist exercise but a dynamic risk assessment. The following recommendations are based on a comprehensive evaluation of the hazards associated with this compound.

Core PPE Requirements
  • Eye and Face Protection:

    • Minimum Requirement: Chemical safety goggles or glasses with side shields and brow protection are mandatory to prevent splashes from reaching the eyes.[4]

    • Enhanced Precaution: For tasks with a higher risk of splashing, such as transferring large volumes or working with heated material, a full-face shield worn over safety goggles is required.[5][6]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[4][6] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

    • Lab Coat: A fire-retardant and chemical-resistant lab coat, fully buttoned with long sleeves, must be worn to protect the skin and personal clothing.[7]

  • Respiratory Protection:

    • Standard Operations: In a well-ventilated area, such as a certified chemical fume hood, respiratory protection is not typically required for handling small quantities.[4][8]

    • High-Risk Scenarios: If there is a potential for aerosol generation, or if working outside of a fume hood, a NIOSH/MSHA-approved respirator with organic vapor cartridges is necessary.[5][6]

  • Footwear:

    • Closed-toe shoes are a baseline requirement in any laboratory setting.[4][7]

    • For spill response or handling larger quantities, chemical-resistant boots are recommended.[4]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound CheckVentilation Is the work performed in a certified fume hood? Start->CheckVentilation BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes CheckVentilation->BasePPE Yes EnhancedPPE Enhanced PPE: - Full Face Shield - Respirator (Organic Vapor) - Chemical Resistant Apron/Boots CheckVentilation->EnhancedPPE No / Aerosol Risk Proceed Proceed with Caution BasePPE->Proceed EnhancedPPE->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every step.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents.[3] The storage area should be clearly labeled.

Handling Procedures
  • Work Area Preparation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8] Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Dispensing: When transferring the chemical, use appropriate tools (e.g., spatulas for solids, pipettes for liquids if melted). Avoid generating dust or aerosols.[8]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Decontaminate all work surfaces.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.

Waste Segregation and Collection
  • Waste Container: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be collected in a designated, properly labeled, and sealed hazardous waste container.[3][4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

Disposal Procedure
  • Regulatory Compliance: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][9]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[3][8]

Emergency Procedures: Preparedness and Response

Spills
  • Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[1] Sweep up the absorbed material, place it in a sealed container for disposal, and decontaminate the area.

  • Major Spills: In the event of a large spill, evacuate the area and contact the institution's emergency response team.

Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[10] If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[10] Seek immediate medical attention.

References

  • AMINO ALCOHOL EA Safety Data Sheet. Nippon Nyukazai Co., Ltd. (2023).
  • Personal protective equipment for handling 3-Aminoisoquinolin-7-ol. Benchchem (2025).
  • AMINOALCOHOL PA Safety Data Sheet. Nippon Nyukazai Co., Ltd. (2023).
  • 5-(Isopropylamino)
  • This compound 40447-21-0 wiki. Guidechem.
  • Safety D
  • 5-Amino-1-pentanol, 50 wt.% aqueous solution Safety Data Sheet. Fisher Scientific Company (2025).
  • 5-Amino-1-pentanol. Santa Cruz Biotechnology.
  • 1-Pentanol Safety D
  • Discover the Various Types of PPE for Optimal Chemical Safety.
  • This compound(40447-21-0). ChemicalBook.
  • (+/-)-2-Pentanol Safety Data Sheet. Thermo Fisher Scientific (2025).
  • This compound. TCI EUROPE N.V.
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  • n-Amyl Alcohol (Pentanol)
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.